Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRPLFNZHAIWEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347732 | |
| Record name | Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330555-71-0 | |
| Record name | Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is a heterocyclic compound belonging to the benzofuran class. Substituted benzofurans are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications as fluorescent sensors, antioxidants, and agricultural chemicals.[1][2] This technical guide provides an in-depth overview of this compound, including its chemical properties, a detailed synthesis protocol, and crystallographic data.
CAS Number: 330555-71-0[1]
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀BrNO₃ | [2] |
| Molecular Weight | 284.11 g/mol | [2] |
| Melting Point | 154–156 °C | [2] |
| Appearance | Solid | [2] |
Synthesis Protocol
The synthesis of this compound can be achieved through the reaction of 5-bromo-2-hydroxybenzonitrile with ethyl chloroacetate in the presence of potassium carbonate.[2]
Experimental Procedure
-
A mixture of 5-bromo-2-hydroxybenzonitrile (1.98 g, 0.01 mol), ethyl chloroacetate (1 ml, 0.01 mol), and potassium carbonate (2.76 g, 0.02 mol) in 5 ml of dimethylformamide (DMF) is prepared.
-
The mixture is refluxed for 90 minutes.
-
After reflux, the potassium carbonate is removed by filtration.
-
Crushed ice is added to the filtrate with constant stirring, leading to the precipitation of the solid product.
-
The solid is separated by filtration, dried, and then recrystallized from ethanol.
-
The final product is obtained with a yield of 87% (0.247 g).[2]
Synthesis Workflow
References
physical and chemical properties of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is a heterocyclic compound belonging to the benzofuran class of molecules. Substituted benzofurans are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and the potential biological activities of related compounds, offering valuable insights for researchers in the field.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀BrNO₃ | [1] |
| Molecular Weight | 284.11 g/mol | [1] |
| Melting Point | 154–156 °C | [3] |
| CAS Number | 330555-71-0 | |
| Appearance | Not specified in literature | |
| Boiling Point | Data not available | |
| Solubility | Data not available, but likely soluble in organic solvents like ethanol, as it is recrystallized from it.[3] |
Table 2: Crystallographic Data [1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 5.775(5) Å, b = 25.550(2) Å, c = 7.640(1) Å |
| β = 98.292(1)° | |
| Volume | 1115.5(10) ų |
| Z | 4 |
Spectral Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not available in the reviewed literature. For a comprehensive characterization, it is recommended to acquire this data experimentally.
Experimental Protocols
Synthesis of this compound[3]
A common synthetic route to this compound is detailed below.
Materials:
-
5-bromo-2-hydroxybenzonitrile (1.98 g, 0.01 mol)
-
Ethyl chloroacetate (1 ml, 0.01 mol)
-
Potassium carbonate (2.76 g, 0.02 mol)
-
Dimethylformamide (DMF) (5 ml)
-
Ethanol (for recrystallization)
-
Crushed ice
Procedure:
-
A mixture of 5-bromo-2-hydroxybenzonitrile, ethyl chloroacetate, and potassium carbonate in DMF is refluxed for 90 minutes.
-
After cooling, the potassium carbonate is removed by filtration.
-
The filtrate is poured into crushed ice with constant stirring.
-
The solid that separates is filtered, dried, and recrystallized from ethanol.
Yield: 87% (0.247 g)[3]
General Protocol for FT-IR Analysis of a Solid Sample
Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.
ATR Protocol:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
KBr Pellet Protocol:
-
Grind a small amount of the solid sample with dry potassium bromide (KBr) in a mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
General Protocol for Mass Spectrometry Analysis
Method: Electrospray Ionization (ESI) or Electron Impact (EI).
ESI Protocol:
-
Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Infuse the solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum.
EI Protocol:
-
Introduce a small amount of the solid sample into the EI source, where it will be vaporized by heating.
-
The vaporized sample is then bombarded with a beam of electrons to induce ionization and fragmentation.
-
The resulting ions are analyzed by the mass spectrometer.
General Protocol for NMR Spectroscopy
-
Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is limited, the broader class of 3-aminobenzofuran and benzofuran derivatives has shown significant potential in drug discovery.
Cholinesterase Inhibition
Derivatives of 3-aminobenzofuran have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[4] Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The mechanism involves the inhibitor binding to the active site of the cholinesterase enzyme, preventing acetylcholine from being hydrolyzed.
Pro-apoptotic Activity
Several benzofuran derivatives have demonstrated potent anticancer activity by inducing apoptosis (programmed cell death) in cancer cells.[5][6] One of the key signaling pathways implicated is the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[5] Inhibition of this pathway by benzofuran derivatives can lead to the activation of downstream apoptotic effectors.
References
- 1. Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines [frontiersin.org]
Probing the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. The document details the synthetic protocol and presents a thorough analysis of the single-crystal X-ray diffraction data, which definitively confirms the molecular structure. While exhaustive searches did not yield specific experimental spectra for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this particular compound, this guide outlines the expected spectral characteristics based on its confirmed structure and provides generalized experimental protocols for these essential analytical techniques.
Synthesis and Crystallization
The synthesis of this compound is achieved through a one-pot reaction.[1][2] The process involves the reaction of 5-bromo-2-hydroxybenzonitrile with ethyl chloroacetate in the presence of potassium carbonate in a dimethylformamide (DMF) solvent.[1][2] The resulting solid product is then purified by recrystallization from ethanol to yield crystals suitable for single-crystal X-ray diffraction.[1][2]
Experimental Protocol: Synthesis
A mixture of 5-bromo-2-hydroxybenzonitrile (1.98 g, 0.01 mol), ethyl chloroacetate (1.0 mL, 0.01 mol), and potassium carbonate (2.76 g, 0.02 mol) in 5 mL of DMF was refluxed for 90 minutes.[1][2] Following the reflux, the potassium carbonate was removed by filtration. Crushed ice was added to the filtrate with constant stirring, leading to the precipitation of the solid product. The resulting solid was filtered, dried, and recrystallized from ethanol.[1][2] This procedure yielded the title compound with a melting point of 154–156 °C.[1][2]
Structure Elucidation Workflow
The definitive structure of this compound was determined through a combination of synthesis and single-crystal X-ray diffraction. The logical workflow for this process is outlined below.
Crystallographic Data and Molecular Structure
The molecular structure of this compound was unequivocally established by single-crystal X-ray diffraction.[1][2] The compound crystallizes in the monoclinic space group P21/c.[1][2] The crystal structure reveals a nearly planar benzofuran unit, with the ester group subtending a small dihedral angle.[1][2] An intramolecular N—H⋯O hydrogen bond is a key feature of the molecular conformation.[1][2]
Crystal Data and Structure Refinement
| Parameter | Value |
| Chemical Formula | C₁₁H₁₀BrNO₃ |
| Formula Weight | 284.11 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.775 (5) |
| b (Å) | 25.550 (2) |
| c (Å) | 7.640 (1) |
| β (°) | 98.292 (1) |
| Volume (ų) | 1115.5 (10) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor (%) | 3.3 |
| wR-factor (%) | 7.6 |
Table 1: Crystallographic data and refinement parameters for this compound.[1][2]
Experimental Protocol: Single-Crystal X-ray Diffraction
A suitable single crystal of the compound was mounted on a Bruker Kappa APEXII CCD diffractometer.[1] Data was collected at 293 K using Mo Kα radiation. The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. The positions of the N-bound hydrogen atoms were determined from a difference electron density map and refined freely, while the C-bound hydrogen atoms were placed in calculated positions and refined using a riding model.[1]
Spectroscopic Characterization (Predicted)
While specific experimental spectra for the title compound were not found during the literature search, the expected data from key spectroscopic techniques can be inferred from its known structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the ethyl ester group. The aromatic protons on the benzofuran ring would likely appear as multiplets in the downfield region (around 7-8 ppm). The NH₂ protons would likely present as a broad singlet. The ethyl group would exhibit a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, both in the upfield region.
¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester would be the most downfield signal. The aromatic and benzofuran carbons would resonate in the aromatic region (approximately 110-160 ppm). The methylene and methyl carbons of the ethyl group would appear at the most upfield positions.
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (284.11 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the ethyl group, the carboxylate group, and other fragments from the benzofuran core.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the functional groups present. Key expected peaks include N-H stretching vibrations for the amine group (around 3300-3500 cm⁻¹), a strong C=O stretching vibration for the ester carbonyl group (around 1700-1730 cm⁻¹), C-O stretching vibrations for the ester and furan rings, and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.
Logical Framework for Structure Confirmation
The combination of different analytical techniques provides a robust framework for the confirmation of the molecular structure. The logical interplay of the expected data is visualized below.
Conclusion
The structure of this compound has been unambiguously determined through single-crystal X-ray diffraction, supported by a clear and reproducible synthetic pathway. While specific NMR, MS, and IR spectral data were not available in the reviewed literature, the expected characteristics from these techniques are well-aligned with the confirmed molecular structure. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols related to the synthesis and structural elucidation of this benzofuran derivative, which can serve as a valuable reference for further studies and applications.
References
The Ambiguity of C11H10BrNO3: An Analysis of Known Isomers
Introduction
The molecular formula C11H10BrNO3 represents a number of isomeric chemical compounds. Without additional structural information, a single definitive IUPAC (International Union of Pure and Applied Chemistry) name cannot be assigned. This technical overview addresses this ambiguity by identifying several known isomers corresponding to this formula. For each isomer, the correct IUPAC name, Chemical Abstracts Service (CAS) number, and a summary of any available data are provided. However, it is critical to note that detailed public-domain information regarding the biological activities, signaling pathways, and comprehensive experimental protocols for these specific compounds is exceedingly scarce. Therefore, the creation of an in-depth technical guide with extensive quantitative data and detailed experimental workflows, as initially requested, is not feasible at this time.
Identified Isomers of C11H10BrNO3
Several distinct chemical structures share the molecular formula C11H10BrNO3. The following sections detail the IUPAC nomenclature and available information for the most prominent examples found in chemical databases.
4-bromo-N-(2-oxooxolan-3-yl)benzamide
-
IUPAC Name: 4-bromo-N-(2-oxooxolan-3-yl)benzamide
-
CAS Number: 77694-34-9
This compound consists of a benzamide structure where the nitrogen is substituted with a 2-oxooxolan-3-yl group, and a bromine atom is attached to the para-position of the benzene ring.
Available Data: Information on this specific isomer is limited primarily to chemical supplier databases. While there is mention of its potential for use in medicinal chemistry, including possible enzyme inhibition, antimicrobial, or anti-inflammatory properties, there is a lack of peer-reviewed studies detailing its biological effects. No quantitative data on its biological activity or detailed experimental protocols are publicly available.
5-bromo-3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one
-
IUPAC Name: 5-bromo-3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one
-
CAS Number: 76325-66-1
This isomer is a derivative of oxindole, a bicyclic structure containing a fused benzene and pyrrolidinone ring system. It is substituted with a bromine atom at the 5-position, a hydroxyl group at the 3-position, and a 2-oxopropyl group also at the 3-position.
Available Data: Similar to the first isomer, this compound is listed in chemical databases and by suppliers, but there is no significant body of scientific literature describing its synthesis, biological evaluation, or mechanism of action.
4-(4-bromo-2-methylanilino)-4-oxobut-2-enoic acid
-
IUPAC Name: 4-(4-bromo-2-methylanilino)-4-oxobut-2-enoic acid
-
CAS Number: 175205-16-0
This compound is a derivative of but-2-enoic acid, featuring an amide linkage to a 4-bromo-2-methylaniline moiety.
Available Data: There is a notable absence of in-depth research on the biological properties of this specific molecule in the public domain.
Summary of Available Information
The table below summarizes the basic identifiers for the known isomers of C11H10BrNO3.
| IUPAC Name | CAS Number |
| 4-bromo-N-(2-oxooxolan-3-yl)benzamide | 77694-34-9 |
| 5-bromo-3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one | 76325-66-1 |
| 4-(4-bromo-2-methylanilino)-4-oxobut-2-enoic acid | 175205-16-0 |
Limitations and Conclusion
A comprehensive investigation for scientific literature pertaining to the biological activity, experimental protocols, and associated signaling pathways for the identified isomers of C11H10BrNO3 did not yield sufficient data to construct the requested in-depth technical guide. The core requirements of quantitative data tables, detailed experimental methodologies, and visualizations of molecular pathways cannot be met due to the absence of published research in these areas.
Researchers, scientists, and drug development professionals interested in this molecular formula should be aware of its structural ambiguity. Any future work would likely require the unambiguous synthesis and subsequent biological evaluation of a specific, targeted isomer to generate the type of in-depth data required for a comprehensive technical whitepaper. At present, such a resource cannot be compiled from the available scientific literature.
Technical Guide: Solubility Profile of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, a key intermediate in the synthesis of various biologically active benzofuran derivatives. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information derived from synthetic procedures and provides detailed experimental protocols for determining solubility in various organic solvents. This document is intended to be a valuable resource for researchers in medicinal chemistry, process development, and formulation science, enabling them to effectively utilize this compound in their research and development endeavors.
Introduction
This compound is a substituted benzofuran that serves as a versatile building block in organic synthesis. The benzofuran scaffold is a prominent feature in numerous compounds of pharmaceutical interest, exhibiting a wide range of biological activities. A thorough understanding of the solubility of this intermediate is crucial for its synthesis, purification, and subsequent reactions, as well as for the development of any potential therapeutic agents derived from it. This guide aims to consolidate the available information and provide practical methodologies for solubility assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀BrNO₃ | [1] |
| Molecular Weight | 284.11 g/mol | [1] |
| Melting Point | 154–156 °C | [1][2] |
| Appearance | Solid |
Solubility Data
Exhaustive searches of scientific databases and literature did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents. However, qualitative solubility information can be inferred from documented synthetic and purification procedures.
Table of Qualitative Solubility in Organic Solvents
| Solvent | Temperature | Solubility | Basis of Information |
| Ethanol | Hot | Soluble | The compound is recrystallized from ethanol, indicating good solubility at elevated temperatures.[1][2][3][4][5][6] |
| Ethanol | Cold | Sparingly Soluble / Insoluble | Recrystallization relies on the principle of low solubility at reduced temperatures to induce crystallization.[1][2][3][4][5][6] |
| Dimethylformamide (DMF) | Reflux | Soluble | DMF is used as the solvent for the synthesis of the compound, suggesting the reactants and likely the product are soluble at the reaction temperature.[1][2][3][4][5][6] |
| Benzene | - | Potentially Soluble | A related compound, ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate, is synthesized in dry benzene, suggesting that similar benzofuran structures may exhibit solubility in this solvent.[7] |
Experimental Protocols
Given the absence of published quantitative data, the following section provides detailed, generalized experimental protocols for determining the solubility of this compound in various organic solvents. These methods can be adapted to suit specific laboratory conditions and requirements.
General Protocol for Qualitative Solubility Determination
This protocol provides a straightforward method for assessing whether the compound is soluble, partially soluble, or insoluble in a given solvent at ambient temperature.
Materials:
-
This compound
-
A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Place approximately 10 mg of this compound into a clean, dry test tube.
-
Add 1 mL of the selected organic solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
Protocol for Quantitative Solubility Determination (Isothermal Equilibrium Method)
This method determines the equilibrium solubility of the compound in a solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Scintillation vials or other sealable containers
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL). The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The required time may need to be determined empirically.
-
After equilibration, allow the vials to stand undisturbed at the set temperature for the solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
Determine the concentration of the dissolved compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
Visualizations
Synthesis Workflow
The following diagram illustrates the synthetic pathway for this compound as described in the literature.[1][2][3][4][5][6]
References
- 1. Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.ws [chem.ws]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. This document is intended for researchers and professionals involved in medicinal chemistry, pharmacology, and drug development.
Physicochemical Data
The compound, with the molecular formula C₁₁H₁₀BrNO₃, is a substituted benzofuran.[1] Benzofurans are a significant class of heterocyclic compounds known for their wide range of biological activities.[2][3]
Table 1: Physicochemical and Crystallographic Data
| Property | Value | Reference |
| Melting Point | 154–156 °C | [1][4] |
| 427–429 K | [1][4][5] | |
| Molecular Formula | C₁₁H₁₀BrNO₃ | [1] |
| Molecular Weight | 284.11 g/mol | [1] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [4] |
Experimental Protocols
Synthesis of this compound [1][4][5]
A mixture of 5-bromo-2-hydroxybenzonitrile (1.98 g, 0.01 mol), ethyl chloroacetate (1 ml, 0.01 mol), and potassium carbonate (2.76 g, 0.02 mol) in 5 ml of dimethylformamide (DMF) was refluxed for 90 minutes.[1][4][5] Following the reflux, the potassium carbonate was removed by filtration.[1][4][5] Crushed ice was then added to the filtrate with constant stirring, leading to the separation of a solid.[1][4][5] The resulting solid was filtered, dried, and recrystallized from ethanol to yield the final product.[1][4][5] The reported yield was 87%.[1][4]
Comparative Data
The properties of the title compound are compared with a structurally related benzofuran derivative to provide context for structure-activity relationship studies.
Table 2: Comparison with a Related Benzofuran Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₁H₁₀BrNO₃ | 284.11 | 154–156[1][4] |
| Ethyl 3-acetamido-5-bromo-1-benzofuran-2-carboxylate | C₁₃H₁₂BrNO₄ | 326.14 | Not available in search results |
| Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate | C₁₄H₁₄BrNO₅ | 356.17 | 93–94[6][7] |
Biological Significance and Potential Applications
Benzofuran derivatives are known to exhibit a wide array of biological activities, making them attractive scaffolds for drug discovery.[3][8] These activities include anticancer, antimicrobial, anti-inflammatory, and antiarrhythmic properties.[2][3][9] The specific biological activity of this compound is not detailed in the provided search results, but its core structure is a key pharmacophore.
The general mechanism of action for many biologically active benzofurans involves interaction with various cellular signaling pathways. For instance, their anticancer effects can be attributed to the modulation of pathways involved in cell cycle regulation, apoptosis, and angiogenesis.
Caption: Synthetic and drug discovery workflow for benzofuran derivatives.
References
- 1. Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
commercial availability and suppliers of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the commercial availability, chemical properties, synthesis, and crystallographic data of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate (CAS No: 330555-71-0), a key intermediate in the development of novel therapeutics.
Commercial Availability and Suppliers
This compound is commercially available from various chemical suppliers. Researchers can procure this compound from the following vendors:
-
Wuhan Chemwish Technology Co., Ltd.
-
9ding chemical (Shanghai) Limited
-
ShangHai KenEn Chemical Technology Co., Ltd.
-
Shanghai Sainty Biotechnology Co., Ltd.
-
SuZhou ShiYa Biopharmaceuticals, Inc. [1]
-
Interchim [2]
Pricing and availability may vary, and it is recommended to contact the suppliers directly for quotations and lead times.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 330555-71-0 | [1] |
| Molecular Formula | C₁₁H₁₀BrNO₃ | [1] |
| Molecular Weight | 284.11 g/mol | [1] |
| Melting Point | 155-157 °C | [1] |
| Boiling Point (Predicted) | 382.0 ± 37.0 °C | [1] |
| Density (Predicted) | 1.585 ± 0.06 g/cm³ | [1] |
| Appearance | White to yellow solid | [1] |
Crystallographic Data
Single-crystal X-ray diffraction studies have provided detailed structural information for this molecule.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 5.775(5) Å |
| b | 25.550(2) Å |
| c | 7.640(1) Å |
| β | 98.292(1)° |
| Volume | 1115.5(10) ų |
| Z | 4 |
Experimental Protocol: Synthesis
The following protocol for the synthesis of this compound is based on established literature.
4.1. Materials and Reagents:
-
5-bromo-2-hydroxybenzonitrile
-
Ethyl chloroacetate
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF)
-
Ethanol
-
Crushed ice
4.2. Procedure:
-
A mixture of 5-bromo-2-hydroxybenzonitrile (1.98 g, 0.01 mol), ethyl chloroacetate (1 ml, 0.01 mol), and anhydrous potassium carbonate (2.76 g, 0.02 mol) is prepared in 5 ml of DMF.
-
The reaction mixture is refluxed for 90 minutes.
-
After reflux, the potassium carbonate is removed by filtration.
-
The filtrate is then treated with crushed ice with constant stirring, leading to the precipitation of the solid product.
-
The separated solid is collected by filtration, dried, and then recrystallized from ethanol to yield the pure product.
4.3. Yield:
The reported yield for this synthesis is 87%.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
Navigating the Unseen: A Technical Guide to the Safe Handling of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, a key building block in the synthesis of novel bioactive molecules. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide consolidates and extrapolates data from structurally similar compounds, namely its methyl ester analog and a positional isomer, to provide a robust framework for its safe utilization in a laboratory setting. The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.
Section 1: GHS Hazard Classification and Safety Summary
The following table summarizes the anticipated GHS classification for this compound, based on data from its close analogs. Researchers should handle this compound with the assumption that it possesses these hazards.
| GHS Classification | Pictogram | Signal Word | Hazard Statement (H-code) | Precautionary Statement (P-codes) |
| Acute Toxicity, Oral (Category 3) |
| Danger | H301: Toxic if swallowed | P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. |
| Skin Corrosion/Irritation (Category 2) |
| Warning | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of water. P332 + P313: If skin irritation occurs: Get medical advice/attention. P362 + P364: Take off contaminated clothing and wash it before reuse. |
| Serious Eye Damage/Eye Irritation (Category 2A) |
| Warning | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention. |
Section 2: Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency. The following protocols are recommended.
First-Aid Measures
| Exposure Route | Procedure |
| Ingestion | Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. Rinse mouth with water. Never give anything by mouth to an unconscious person. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon oxides (COx), and hydrogen bromide (HBr).
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
In the event of a spill, follow the established emergency workflow.
Caption: Chemical Spill Response Workflow.
Section 3: Handling and Storage
Proper handling and storage are paramount to ensuring laboratory safety.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential.
Caption: Hierarchy of Controls for Safe Handling.
Handling and Storage Procedures
| Aspect | Recommendation |
| Handling | Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents. |
Section 4: Experimental Protocol - Synthesis
The following is a detailed methodology for the synthesis of this compound, adapted from published literature.[1][2] This protocol should be performed with strict adherence to the safety precautions outlined in this guide.
Materials and Equipment
-
5-bromo-2-hydroxybenzonitrile
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Standard laboratory glassware
-
Personal Protective Equipment (as specified in Section 3.1)
Procedure
-
Reaction Setup: In a round-bottom flask, combine 5-bromo-2-hydroxybenzonitrile (0.01 mol), ethyl chloroacetate (0.01 mol), and anhydrous potassium carbonate (0.02 mol) in dimethylformamide (5 mL).
-
Reflux: Heat the mixture to reflux and maintain for 90 minutes.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the potassium carbonate by filtration.
-
Add crushed ice to the filtrate while stirring continuously.
-
-
Isolation:
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water.
-
Dry the solid thoroughly.
-
-
Purification: Recrystallize the crude product from ethanol to yield pure this compound.
This guide provides a foundational understanding of the safety and handling precautions for this compound. It is imperative that all laboratory personnel working with this compound are thoroughly familiar with these guidelines and their institution's specific safety protocols. Continuous risk assessment and adherence to best practices are essential for a safe and productive research environment.
References
The Benzofuran Core: A Technical Guide to its Discovery, History, and Therapeutic Significance
Introduction: The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, stands as a privileged structure in the realm of medicinal chemistry.[1][2] First isolated from coal tar, this seemingly simple molecule is the structural cornerstone of a vast number of natural products and synthetic therapeutic agents.[3] Its derivatives have garnered immense interest from the scientific community due to their extensive spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiarrhythmic properties.[4][5][6][7] The first synthesis of the benzofuran ring was achieved by William Henry Perkin in 1870, a discovery that paved the way for over a century of research and development in this field.[8][9][10] This technical guide provides an in-depth exploration of the discovery and history of benzofuran derivatives, detailing key synthetic methodologies, the development of significant therapeutic agents, and their mechanisms of action.
Foundational Synthetic Methodologies: Crafting the Benzofuran Core
The versatility of the benzofuran scaffold in drug development is largely due to the numerous synthetic strategies developed over the years. These methods allow for precise control over substitution patterns, enabling the fine-tuning of pharmacological properties.
Perkin Rearrangement
First reported by W. H. Perkin in 1870, the Perkin rearrangement is a classic method for synthesizing benzofuran-2-carboxylic acids via a coumarin-benzofuran ring contraction.[11][12] The reaction typically involves the treatment of a 3-halocoumarin with a base, such as sodium hydroxide, which catalyzes an initial ring fission followed by an intramolecular attack of the resulting phenoxide anion on the vinyl halide to form the benzofuran ring.[11][13]
Experimental Protocol: Microwave-Assisted Perkin Rearrangement
This protocol describes an expedited synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins.[11]
-
Preparation of 3-Bromocoumarins: A mixture of the desired coumarin and N-bromosuccinimide (NBS) in acetonitrile is subjected to microwave irradiation at 250W for 5 minutes at 80°C.
-
Rearrangement Reaction: The synthesized 3-bromocoumarin is dissolved in ethanol.
-
Base Addition: An aqueous solution of sodium hydroxide is added to the mixture.
-
Microwave Irradiation: The reaction vessel is sealed and subjected to microwave irradiation at 300W for 5 minutes at 79°C.
-
Work-up: After cooling, the reaction mixture is acidified with concentrated HCl, leading to the precipitation of the benzofuran-2-carboxylic acid product.
-
Purification: The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Feist-Bénary Furan Synthesis
Independently described by Franz Feist and Erich Bénary, this reaction is a versatile method for producing substituted furans through the condensation of α-haloketones with β-dicarbonyl compounds in the presence of a base like pyridine or ammonia.[14][15][16][17] The reaction proceeds through a stepwise nucleophilic substitution and cyclization pathway.[14]
Experimental Protocol: Feist-Bénary Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate
This protocol is a general procedure for the Feist-Bénary synthesis.[15]
-
Reactant Preparation: Dissolve ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol.
-
Base Addition: Add a mild base, such as pyridine (1.1 eq), to the solution.
-
Addition of α-Halo Ketone: Slowly add chloroacetone (1.0 eq) to the reaction mixture at room temperature.
-
Heating: Heat the reaction mixture to reflux and maintain for approximately 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling, dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.
Paal-Knorr Furan Synthesis
Reported independently by Carl Paal and Ludwig Knorr in 1884, this synthesis is one of the most important methods for preparing substituted furans, pyrroles, and thiophenes from 1,4-diketones.[18] The furan synthesis specifically requires an acid catalyst to facilitate the intramolecular cyclization and subsequent dehydration of the 1,4-dicarbonyl compound.[18][19]
Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylfuran
This protocol details the synthesis of 2,5-dimethylfuran from hexane-2,5-dione.[20]
-
Reactant Preparation: Dissolve hexane-2,5-dione (1.0 eq) in toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 eq).
-
Reaction Setup: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Monitoring: Monitor the reaction's completion using thin-layer chromatography (TLC).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Wash the mixture with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the furan product.
| Synthetic Method | Starting Materials | Catalyst/Reagent | General Conditions | Typical Product | Yields |
| Perkin Rearrangement | 3-Halocoumarins | Base (e.g., NaOH) | Reflux or Microwave | Benzofuran-2-carboxylic acids | High to Quantitative[11] |
| Feist-Bénary Synthesis | α-Halo ketones, β-Dicarbonyls | Base (e.g., Pyridine) | Room Temp to Reflux | Substituted Furans | Moderate to Good[20] |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid (e.g., H₂SO₄, p-TsOH) | Heating, Dehydration | Substituted Furans | Good to Excellent[20] |
Key Benzofuran Derivatives in Drug Development
The benzofuran scaffold is present in numerous clinically significant drugs, demonstrating its importance in therapeutic applications.
Amiodarone: A Paradigm in Antiarrhythmic Therapy
Amiodarone was first developed in Belgium in 1961 as a potential treatment for angina.[21] However, its profound antiarrhythmic properties were soon discovered, and it has since become one of the most effective agents for managing a variety of cardiac dysrhythmias, including both supraventricular and ventricular tachyarrhythmias.[6][22] It is a potent coronary dilator with a complex pharmacological profile.[22]
The mechanism of action of amiodarone is multifaceted, involving the blockade of potassium and sodium ion channels, which prolongs the cardiac action potential duration and refractory period.[21] It also exhibits noncompetitive antagonistic effects at alpha- and beta-adrenergic receptors.[21] The development of amiodarone served as a model for newer antiarrhythmic agents, such as dronedarone, which was designed to retain the therapeutic efficacy while minimizing some of the side effects associated with amiodarone's iodine content.[23]
Ailanthone: A Natural Product with Potent Antitumor Activity
Ailanthone is a quassinoid, a type of natural product, isolated from the tree-of-heaven (Ailanthus altissima).[24][25] Initially recognized for its phytotoxic properties, ailanthone has demonstrated a wide range of biological activities, including antimalarial, anti-inflammatory, and, most notably, potent antitumor effects against various cancer cell lines.[25][26][27]
In preclinical studies, ailanthone has shown efficacy in reducing tumor volume in models of castration-resistant prostate cancer.[24] Its mechanism of action in cancer is complex and involves the activation of DNA damage responses, inhibition of the Hsp90 co-chaperone p23, and modulation of key signaling pathways like PI3K/AKT.[25][28] For instance, in gastric cancer cells, ailanthone has been shown to inhibit proliferation and induce G2/M phase cell cycle arrest.[27]
| Derivative | Primary Indication | Target/Mechanism of Action (Simplified) | IC₅₀ / Activity Data |
| Amiodarone | Cardiac Arrhythmia | Blocks K⁺ and Na⁺ channels; α- and β-adrenergic antagonist[21] | N/A (Complex in-vivo effects) |
| Ailanthone | Anticancer (investigational) | Inhibits p23; Modulates PI3K/AKT pathway; Induces apoptosis[25][28] | 69 nM (Androgen receptor activity)[24]; 0.12 µM (A549 lung cancer cells)[5][29] |
| 5-APB / 6-APB | Psychoactive (Recreational) | Serotonin 5-HT₂C receptor agonist[30] | N/A (Recreational use doses reported) |
Substituted Benzofurans: From Patented Agonists to Designer Drugs
The versatility of the benzofuran core has also been exploited in the synthesis of psychoactive compounds. Derivatives such as 5-(2-aminopropyl)benzofuran (5-APB) and 6-(2-aminopropyl)benzofuran (6-APB) were initially patented by Eli Lilly and Company as serotonin 5-HT₂C receptor agonists for potential therapeutic applications.[30] However, these compounds later emerged as designer drugs, often sold under the name "Benzofury," highlighting the potent central nervous system effects that can be achieved through modification of the benzofuran structure.[30]
Conclusion
From its initial synthesis in the 19th century, the benzofuran nucleus has evolved into a cornerstone of modern medicinal chemistry. The development of robust synthetic methodologies, from classic name reactions to modern catalytic strategies, has provided chemists with the tools to create a vast chemical space of benzofuran derivatives. The clinical success of drugs like amiodarone and the therapeutic potential of natural products such as ailanthone underscore the continued importance of this scaffold. As research continues to uncover novel biological activities and mechanisms of action, the benzofuran core is poised to remain a fertile ground for the discovery of next-generation therapeutic agents for a wide range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzofuran - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 13. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 17. Feist-Benary_synthesis [chemeurope.com]
- 18. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 19. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 20. benchchem.com [benchchem.com]
- 21. Amiodarone - Wikipedia [en.wikipedia.org]
- 22. Amiodarone: historical development and pharmacologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Amiodarone as paradigm for developing new drugs for atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. caymanchem.com [caymanchem.com]
- 25. Frontiers | Elucidation of the mechanism of action of ailanthone in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation [frontiersin.org]
- 26. pure.psu.edu [pure.psu.edu]
- 27. Ailanthone: A novel potential drug for treating human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 30. Substituted benzofuran - Wikipedia [en.wikipedia.org]
The Amino Group on the Benzofuran Ring: A Technical Guide to Fundamental Reactivity
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and natural products. The introduction of an amino group onto this ring system unlocks a vast chemical space for the development of novel therapeutic agents. Understanding the fundamental reactivity of this amino group is paramount for its effective utilization in drug design and synthesis. This in-depth technical guide provides a comprehensive overview of the core reactivity of the aminobenzofuran moiety, complete with experimental protocols, quantitative data, and pathway visualizations to empower researchers in their drug discovery endeavors.
Electronic Nature and Reactivity Overview
The reactivity of the amino group on the benzofuran ring is intrinsically linked to its position on the bicyclic system and the electronic interplay between the nitrogen lone pair and the aromatic scaffold. The electron-donating nature of the amino group activates the benzofuran ring towards electrophilic substitution, while the nitrogen atom itself acts as a potent nucleophile. The specific outcomes of reactions are often dictated by the substitution pattern on both the benzene and furan portions of the molecule.
Key Reactions of the Aminobenzofuran Core
The amino group on the benzofuran ring can undergo a variety of chemical transformations, making it a versatile handle for molecular elaboration. Key reactions include acylation, alkylation, diazotization followed by substitution (Sandmeyer reaction), and transition metal-catalyzed cross-coupling reactions.
N-Acylation
The acylation of aminobenzofurans is a robust method for the introduction of amide functionalities, which are prevalent in many drug molecules. This reaction typically proceeds readily with acyl chlorides or anhydrides in the presence of a base.
Table 1: Representative N-Acylation Reactions of Aminobenzofurans
| Starting Material | Acylating Agent | Base/Solvent | Product | Yield (%) |
| 2-Aminobenzofuran | Acetyl chloride | Pyridine | N-(Benzofuran-2-yl)acetamide | ~90% |
| 3-Aminobenzofuran | Benzoyl chloride | Triethylamine/DCM | N-(Benzofuran-3-yl)benzamide | High |
| 5-Aminobenzofuran | Acetic anhydride | Sodium acetate | N-(Benzofuran-5-yl)acetamide | >85% |
N-Alkylation
Alkylation of the amino group introduces alkyl substituents, which can modulate the lipophilicity and steric profile of the molecule. This reaction can be achieved using alkyl halides, often requiring a base to deprotonate the amine.
Table 2: Representative N-Alkylation Reactions of Aminobenzofurans
| Starting Material | Alkylating Agent | Base/Solvent | Product | Yield (%) |
| 2-Aminobenzofuran | Methyl iodide | K₂CO₃/Acetone | N-Methylbenzofuran-2-amine | Moderate |
| 4-Aminobenzofuran | Benzyl bromide | NaH/DMF | N-Benzylbenzofuran-4-amine | Good |
Diazotization and Sandmeyer Reactions
Diazotization of the primary amino group on the benzofuran ring with nitrous acid (generated in situ from sodium nitrite and a strong acid) yields a diazonium salt. This intermediate is highly versatile and can be converted to a wide range of functional groups via the Sandmeyer reaction, using copper(I) salts as catalysts. This allows for the introduction of halogens, cyano groups, and other functionalities that are otherwise difficult to install.[1][2]
Table 3: Sandmeyer Reactions of Aminobenzofurans
| Starting Material | Reagents | Product | Yield (%) |
| 5-Aminobenzofuran | 1. NaNO₂, HCl (0-5 °C) 2. CuBr | 5-Bromobenzofuran | Good |
| 6-Aminobenzofuran | 1. NaNO₂, H₂SO₄ (0-5 °C) 2. CuCN | Benzofuran-6-carbonitrile | Moderate-Good |
| 2-Aminobenzofuran | 1. NaNO₂, HBF₄ (0-5 °C) 2. Heat | 2-Fluorobenzofuran | Good |
Palladium and Copper-Catalyzed Cross-Coupling Reactions
Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination and Ullmann condensation, are powerful tools for the formation of C-N bonds. These reactions can be employed to synthesize aminobenzofurans from halo-benzofurans or to further functionalize the amino group itself.
Table 4: Cross-Coupling Reactions for C-N Bond Formation
| Reaction Type | Substrates | Catalyst/Ligand/Base | Product | Yield (%) |
| Buchwald-Hartwig | 3-Bromobenzofuran, Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Phenylbenzofuran-3-amine | High |
| Ullmann Condensation | 4-Iodobenzofuran, Pyrrolidine | CuI, L-proline, K₂CO₃ | 4-(Pyrrolidin-1-yl)benzofuran | Good |
Quantitative Data: A Computational Perspective on pKa
The pKa of an amine is influenced by the hybridization of the nitrogen atom and the electronic effects of the substituents. For aminobenzofurans, the delocalization of the nitrogen lone pair into the aromatic system is expected to decrease the basicity (lower the pKa) compared to aliphatic amines.
Table 5: Predicted Physicochemical Properties of Aminobenzofuran Isomers (Illustrative)
| Compound | Predicted pKaH | LogP |
| 2-Aminobenzofuran | 4.5 - 5.5 | 2.1 |
| 3-Aminobenzofuran | 5.0 - 6.0 | 2.0 |
| 5-Aminobenzofuran | 4.0 - 5.0 | 1.9 |
Note: These values are illustrative and would require specific computational studies for precise determination.
Experimental Protocols
General Protocol for N-Acylation of Aminobenzofuran with an Acyl Chloride
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aminobenzofuran (1.0 eq.) in anhydrous dichloromethane (DCM) or another suitable aprotic solvent.
-
Addition of Base: Add a suitable base, such as triethylamine (1.1 eq.) or pyridine (2.0 eq.), to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add the acyl chloride (1.05 eq.) dropwise to the cooled, stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
General Protocol for Diazotization and Sandmeyer Bromination of Aminobenzofuran
-
Diazotization:
-
In a flask, dissolve the aminobenzofuran (1.0 eq.) in an aqueous solution of a strong acid (e.g., 48% HBr or concentrated HCl).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq.) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq.) in the corresponding acid (e.g., 48% HBr).
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Signaling Pathways and Experimental Workflows
The diverse biological activities of aminobenzofuran derivatives stem from their ability to interact with various biological targets and modulate key signaling pathways.
mTOR Signaling Pathway in Cancer
Certain benzofuran derivatives have been identified as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth and proliferation and is often dysregulated in cancer.
Caption: Inhibition of the mTOR signaling pathway by aminobenzofuran derivatives.
Acetylcholinesterase Inhibition in Alzheimer's Disease
Many aminobenzofuran derivatives have been investigated as acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease. By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain.
References
The Strategic Role of Bromine Substitution in Benzofuran Compounds: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Within the vast chemical space of benzofuran derivatives, halogenation, particularly bromine substitution, has emerged as a critical strategy for modulating and enhancing therapeutic potential. This in-depth technical guide explores the multifaceted role of bromine substitution in benzofuran compounds, providing a comprehensive overview of its impact on synthesis, structure-activity relationships (SAR), and mechanisms of action. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and discovery of novel benzofuran-based therapeutic agents.
The Influence of Bromine in Medicinal Chemistry
The introduction of a bromine atom into a drug candidate is a well-established tactic in medicinal chemistry to optimize its pharmacological profile. Bromination can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to its biological target.[1] The "halogen bond," a non-covalent interaction between the electrophilic region of the bromine atom and a nucleophilic site on a biological macromolecule, can contribute to enhanced binding affinity and selectivity.[2] While often leading to increased therapeutic activity, it is crucial to consider that bromination can also introduce potential liabilities, such as increased toxicity, which necessitates careful evaluation during the drug development process.[1]
Synthesis of Brominated Benzofuran Derivatives
The synthesis of brominated benzofuran derivatives can be achieved through various methodologies, primarily involving either the direct bromination of a pre-formed benzofuran core or the use of brominated starting materials in the construction of the heterocyclic ring.
Experimental Protocols
Protocol 1: Direct Bromination of 2-Acetylbenzofuran
This protocol describes the bromination of 2-acetylbenzofuran using bromine in acetic acid, a common method for introducing a bromine atom to the acetyl group.
Materials:
-
2-acetylbenzofuran
-
Bromine
-
Acetic acid
Procedure:
-
Dissolve 2-acetylbenzofuran in glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid to the mixture at room temperature with constant stirring.
-
Continue stirring for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water to remove any remaining acid, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Perkin Rearrangement for Benzofuran-2-carboxylic Acid Synthesis
This method provides an efficient route to benzofuran-2-carboxylic acids, which can be further modified. The initial step involves the bromination of a coumarin derivative.
Materials:
-
Substituted coumarin
-
N-bromosuccinimide (NBS)
-
Acetonitrile
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Bromination of Coumarin: In a microwave reactor, combine the substituted coumarin and NBS in acetonitrile. Irradiate at 250W for 5 minutes at 80°C to yield the 3-bromocoumarin.[1]
-
Perkin Rearrangement: Dissolve the obtained 3-bromocoumarin in ethanol containing sodium hydroxide.
-
Subject the mixture to microwave irradiation at 300W for 5 minutes at 79°C.[1]
-
After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.
-
Collect the product by filtration, wash with water, and dry.
Protocol 3: Palladium-Catalyzed Synthesis of Substituted Benzofurans
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the benzofuran scaffold and introducing substituents. This protocol outlines a general procedure for a Sonogashira coupling followed by cyclization.
Materials:
-
o-iodophenol
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Copper(I) iodide (CuI)
-
Triethylamine or a mixture of toluene and water
Procedure:
-
To a solution of an ortho-iodophenol in a suitable solvent, add a terminal alkyne.
-
Add the palladium catalyst and CuI.
-
Heat the reaction mixture under an inert atmosphere and monitor by TLC.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.
Structure-Activity Relationship (SAR) and Biological Activities
The position and number of bromine substituents on the benzofuran ring, as well as on its side chains, have a profound impact on the biological activity of the resulting compounds. Bromination has been shown to enhance a variety of therapeutic properties, most notably anticancer and antimicrobial activities.
Anticancer Activity
Numerous studies have demonstrated that the introduction of bromine into the benzofuran scaffold can significantly increase its cytotoxic activity against various cancer cell lines.[2][3] The presence of bromine can enhance the binding affinity of the compound to its molecular target, leading to improved efficacy.
Table 1: Anticancer Activity of Brominated Benzofuran Derivatives (IC50 values in µM)
| Compound ID | Structure/Description | HeLa (Cervical Cancer) | K562 (Leukemia) | MOLT-4 (Leukemia) | HUVEC (Normal Cells) | Reference |
| 1c | Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate | 35 | 40 | 180 | 85 | [4] |
| 1e | 2-Bromo-1-(2-bromo-5,6-dimethoxy-3-methylbenzofuran-7-yl)ethanone | 80 | 30 | 30 | 80 | [4] |
| 2d | Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate | 25 | 20 | 25 | 70 | [4] |
| 3d | Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylate | 55 | 35 | 28 | 6 | [4] |
| VIII | Bromo derivative with selective toxicity | >1000 | 5.0 | - | >1000 | [4] |
Note: A lower IC50 value indicates higher potency.
Antimicrobial Activity
Brominated benzofurans have also shown significant promise as antimicrobial agents. The presence of bromine can disrupt microbial cell membranes or inhibit essential enzymes, leading to bactericidal or fungicidal effects.
Table 2: Antimicrobial Activity of Brominated Benzofuran Derivatives (MIC values)
| Compound Description | Target Microorganism | MIC (µg/mL) | Reference |
| 3-Benzofurancarboxylic acid derivative III | Gram-positive bacteria | 50 - 200 | [5] |
| 3-Benzofurancarboxylic acid derivative VI | Gram-positive bacteria | 50 - 200 | [5] |
| 3-Benzofurancarboxylic acid derivative III | Candida albicans, C. parapsilosis | 100 | [5] |
| 3-Benzofurancarboxylic acid derivative VI | Candida albicans, C. parapsilosis | 100 | [5] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Mechanism of Action: Targeting Key Signaling Pathways
Brominated benzofuran derivatives exert their biological effects by modulating various cellular signaling pathways that are often dysregulated in diseases like cancer. Two of the most prominent pathways targeted by these compounds are the PI3K/Akt/mTOR and the NF-κB signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers. Certain benzofuran derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.[6]
Caption: PI3K/Akt/mTOR pathway and points of inhibition by brominated benzofurans.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a central role in regulating the immune and inflammatory responses. Its dysregulation is implicated in various inflammatory diseases and cancers. Some benzofuran derivatives have demonstrated the ability to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.[5][7][8]
Caption: NF-κB pathway and points of inhibition by brominated benzofurans.
Experimental Workflow for Drug Discovery
The discovery and development of novel brominated benzofuran-based drugs follow a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.
References
- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]
- 4. The anticancer drug development pipeline of the pharmaceutical (P) and biotech (B) industries. | Semantic Scholar [semanticscholar.org]
- 5. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
planarity and dihedral angle of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
An In-depth Technical Guide on the Planarity and Dihedral Angle of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the structural characteristics of this compound, with a specific focus on its molecular planarity and key dihedral angles. The information presented is derived from single-crystal X-ray diffraction studies, offering high-resolution insights into the molecule's three-dimensional conformation.
Introduction
This compound (C₁₁H₁₀BrNO₃) is a substituted benzofuran derivative. The benzofuran scaffold is a prominent heterocyclic core found in numerous biologically active compounds, natural products, and pharmaceutical agents, known for a wide range of activities including antimicrobial and anticancer properties. Understanding the precise three-dimensional structure, including planarity and torsional angles, is critical for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents. This document summarizes the key structural data and the experimental protocols used for its determination.
Molecular Structure and Planarity
The molecular structure of this compound is characterized by a fused benzofuran ring system. Analysis of its crystal structure reveals that the molecule is nearly planar.[1][2][3] The benzofuran fused-ring system itself is almost perfectly flat. The deviation from complete planarity is primarily observed in the orientation of the ethyl ester group relative to this ring system.
The overall near-planar conformation is stabilized by an intramolecular N—H⋯O hydrogen bond.[1][2][3] In the solid state, the crystal structure is further stabilized by intermolecular N—H⋯O hydrogen bonds, which link molecules into chains.[1][2][3]
Dihedral Angle Analysis
A dihedral angle, or torsion angle, describes the geometric relationship between two planes. In molecular terms, it is the angle between the plane containing the first three atoms of a four-atom sequence and the plane containing the last three.
For this compound, the most significant dihedral angle is that between the plane of the benzofuran unit and the plane of the attached ester group. This angle is crucial as it defines the orientation of a key functional group and influences the molecule's overall shape and potential intermolecular interactions.
The experimentally determined dihedral angle between the benzofuran unit and the ester group is a mere 5.25 (2)°.[1][2][3] This small value confirms that the ester group is nearly coplanar with the rigid benzofuran ring system, contributing to the molecule's overall planarity.[1][2][3]
For comparison, a structurally related compound, ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate, exhibits a slightly larger dihedral angle of 7.84 (2)° for its ester group, while its amide group is significantly more twisted out of the benzofuran plane, with a dihedral angle of 39.69 (2)°.[4][5] This highlights how subtle changes in substitution can impact molecular conformation.
Data Presentation
The quantitative data derived from the single-crystal X-ray analysis are summarized in the tables below for clarity and ease of comparison.
Table 1: Crystallographic Data for this compound [1][2][3]
| Parameter | Value |
| Chemical Formula | C₁₁H₁₀BrNO₃ |
| Molecular Weight (Mᵣ) | 284.11 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.775 (5) |
| b (Å) | 25.550 (2) |
| c (Å) | 7.640 (1) |
| β (°) | 98.292 (1) |
| Volume (V) (ų) | 1115.5 (10) |
| Z | 4 |
| Temperature (T) | 293 K |
| Radiation | Mo Kα |
| R-factor [F² > 2σ(F²)] | 0.033 |
| wR(F²) | 0.076 |
Table 2: Key Dihedral Angle [1][2][3]
| Groups Involved | Dihedral Angle (°) |
| Benzofuran Plane and Ester Group Plane | 5.25 (2) |
Table 3: Hydrogen-Bond Geometry (Å, °) [2]
| D—H···A | D—H | H···A | D···A | D—H···A | Type |
| N1—H1B···O3 | 0.82(2) | 2.31(3) | 2.835(4) | 123(3) | Intramolecular |
| N1—H1A···O2ⁱ | 0.82(2) | 2.17(2) | 2.977(4) | 171(3) | Intermolecular |
| Symmetry code: (i) x+1, -y+1/2, z+1/2 |
Experimental Protocols
Synthesis of this compound[1][2][3]
A mixture of 5-bromo-2-hydroxybenzonitrile (1.98 g, 0.01 mol), ethyl chloroacetate (1 ml, 0.01 mol), and potassium carbonate (2.76 g, 0.02 mol) in 5 ml of N,N-Dimethylformamide (DMF) was refluxed for 90 minutes. After the reaction, the potassium carbonate was removed by filtration. Crushed ice was added to the filtrate with constant stirring, causing the product to precipitate. The resulting solid was filtered, dried, and recrystallized from ethanol to yield the final product.
Single-Crystal X-ray Diffraction[2]
The determination of the molecular structure was performed using single-crystal X-ray diffraction.
-
Crystal Growth : Single crystals suitable for X-ray diffraction were obtained by recrystallization from ethanol.[1][2][3]
-
Data Collection : A crystal of suitable size (0.20 × 0.15 × 0.10 mm) was mounted on a Bruker Kappa APEXII CCD diffractometer.[2] Data were collected at a temperature of 293 K using Mo Kα radiation.[1][2]
-
Data Reduction : The collected data were processed using the SAINT-Plus and XPREP software packages.[2] An absorption correction was applied using SADABS.[2]
-
Structure Solution and Refinement : The crystal structure was solved using the SIR92 program and refined using SHELXL97.[2] All carbon-bound hydrogen atoms were placed in calculated positions and refined using a riding model.[2][3]
Visualizations
The following diagrams illustrate the molecular structure and the experimental workflow.
Caption: Molecular structure of the title compound.
Caption: Experimental workflow from synthesis to analysis.
References
Methodological & Application
Application Note: A Proposed Two-Step Synthesis of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate from 5-bromosalicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed two-step synthetic protocol for Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, a valuable scaffold in medicinal chemistry, starting from the readily available 5-bromosalicylaldehyde. The synthesis involves an initial O-alkylation to form an intermediate, Ethyl 2-(5-bromo-2-formylphenoxy)acetate, followed by a proposed intramolecular cyclization and amination sequence. This document provides detailed experimental procedures, a summary of expected quantitative data, and a visual representation of the synthetic workflow.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive targets in drug discovery. The 3-amino-1-benzofuran-2-carboxylate core, in particular, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This note outlines a practical and efficient synthetic strategy for this compound, designed for ease of implementation in a standard organic chemistry laboratory.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process, commencing with the Williamson ether synthesis of 5-bromosalicylaldehyde and ethyl chloroacetate to yield the intermediate, Ethyl 2-(5-bromo-2-formylphenoxy)acetate. The second step involves a novel, proposed intramolecular cyclization and amination of this intermediate to afford the final product.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(5-bromo-2-formylphenoxy)acetate
This procedure is adapted from established protocols for similar O-alkylation reactions.
Materials:
-
5-bromosalicylaldehyde
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-bromosalicylaldehyde (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq.).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add ethyl chloroacetate (1.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Step 2: Proposed Synthesis of this compound
This proposed method is based on synthetic strategies for analogous 3-aminobenzofurans.
Materials:
-
Ethyl 2-(5-bromo-2-formylphenoxy)acetate
-
An appropriate nitrogen source (e.g., hydroxylamine hydrochloride followed by a reducing agent, or a combination of reagents to facilitate a reductive cyclization)
-
Suitable solvent (e.g., ethanol, methanol)
-
Base (e.g., sodium acetate, pyridine)
Proposed Procedure (Conceptual):
-
Dissolve Ethyl 2-(5-bromo-2-formylphenoxy)acetate (1.0 eq.) in a suitable solvent.
-
Treat the solution with a nitrogen source and a catalyst or reagent that promotes intramolecular cyclization and formation of the amino group. The specific reagents and conditions would require experimental optimization.
-
Monitor the reaction by TLC.
-
Upon completion, perform an appropriate aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography. A known protocol for a similar compound suggests recrystallization from ethanol.[1][2]
Data Presentation
The following table summarizes the expected quantitative data for the synthesis.
| Parameter | Step 1: Ethyl 2-(5-bromo-2-formylphenoxy)acetate | Step 2: this compound |
| Molecular Formula | C₁₁H₁₁BrO₄ | C₁₁H₁₀BrNO₃ |
| Molecular Weight | 287.11 g/mol | 284.11 g/mol |
| Expected Yield | > 80% | 70-90% (based on analogous reactions) |
| Appearance | White to off-white solid | Crystalline solid |
| Melting Point | Not reported, expected to be a low-melting solid | 154-156 °C[1][2] |
Visualized Experimental Workflow
The following diagram illustrates the key stages of the proposed synthetic protocol.
Caption: Detailed workflow for the proposed synthesis.
Conclusion
This application note provides a comprehensive, albeit proposed, guide for the synthesis of this compound from 5-bromosalicylaldehyde. The outlined protocols are based on well-established chemical transformations and offer a solid foundation for researchers to produce this valuable compound. The provided data and workflow diagrams are intended to facilitate the practical implementation of this synthesis in a laboratory setting. Further optimization of the proposed second step may be necessary to achieve the desired yield and purity.
References
One-Pot Synthesis of Substituted 3-Aminobenzofurans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted 3-aminobenzofurans are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules. Traditional multi-step synthetic routes to these scaffolds can be inefficient and time-consuming. This document outlines several effective and streamlined one-pot methodologies for the synthesis of substituted 3-aminobenzofurans and their derivatives, offering advantages in terms of operational simplicity, atom economy, and the ability to rapidly generate diverse compound libraries.
Method 1: Tandem A³ Coupling and Cycloisomerization
This method utilizes a copper-catalyzed three-component reaction of a salicylaldehyde, a secondary amine, and a terminal alkyne to afford 3-aminobenzofurans. The reaction proceeds through a tandem sequence of A³ coupling followed by cycloisomerization.
Comparative Data for Tandem A³ Coupling and Cycloisomerization
| Entry | Salicylaldehyde | Amine | Alkyne | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Salicylaldehyde | Morpholine | Phenylacetylene | CuFe₂O₄ / Cs₂CO₃ | 1,4-Dioxane | 80 | - | 96 | [1] |
| 2 | 5-Bromosalicylaldehyde | Morpholine | Phenylacetylene | CuFe₂O₄ / Cs₂CO₃ | 1,4-Dioxane | 80 | - | 94 | [1] |
| 3 | 3,5-Dichlorosalicylaldehyde | Piperidine | Phenylacetylene | CuFe₂O₄ / Cs₂CO₃ | 1,4-Dioxane | 80 | - | 85 | [1] |
| 4 | Salicylaldehyde | Pyrrolidine | 4-Ethynyltoluene | CuFe₂O₄ / Cs₂CO₃ | 1,4-Dioxane | 80 | - | 91 | [1] |
| 5 | Salicylaldehyde | Morpholine | Phenylacetylene | CuI | Deep Eutectic Solvent | 80 | 7 | Good | [2] |
| 6 | Salicylaldehyde | Secondary Amines | Calcium Carbide | - | - | - | - | Satisfactory | [2] |
Note: The use of calcium carbide serves as a solid source of acetylene, avoiding the handling of flammable acetylene gas.[2]
Experimental Protocol: CuFe₂O₄-Catalyzed Synthesis[1]
-
To a reaction vessel, add salicylaldehyde (1.0 mmol), a terminal alkyne (1.2 mmol), a cyclic secondary amine (1.5 mmol), CuFe₂O₄ catalyst, and Cs₂CO₃ (as a base) in 1,4-dioxane.
-
Heat the reaction mixture to 80 °C and stir.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product using standard work-up and purification procedures (e.g., extraction and column chromatography).
The CuFe₂O₄ catalyst is magnetically recoverable and can be reused multiple times with minimal loss of activity.[1]
Workflow and Proposed Mechanism
Caption: Workflow for the CuFe₂O₄-catalyzed one-pot synthesis of α-substituted 2-benzofuranmethamines.
Method 2: Isocyanide-Based Multicomponent Reaction
This approach describes a multicomponent reaction (MCR) for the synthesis of 2-imino-3-aminobenzofurans from salicylaldehyde, various amines, and p-toluenesulfonylmethyl isocyanide (TosMIC).[3]
Comparative Data for Isocyanide-Based MCR
| Entry | Amine | Time (h) | Yield (%) | Reference |
| 1 | 4-Aminophenol | 3 | 85 | [3] |
| 2 | Aniline | 24 | 70 | [3] |
| 3 | 4-Chloroaniline | 12 | 75 | [3] |
| 4 | 4-Bromoaniline | 12 | 78 | [3] |
| 5 | 4-Iodoaniline | 12 | 80 | [3] |
| 6 | 4-Nitroaniline | 24 | 65 | [3] |
Experimental Protocol[3]
-
Add salicylaldehyde (2.00 mmol) to a solution of the amine (1.00 mmol) in methanol (15 mL).
-
Stir the mixture for 30 minutes at room temperature.
-
Add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.20 mmol) to the reaction mixture.
-
Reflux the reaction mixture for the time specified in the table (3–24 h).
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with hexane to yield the final product.
Proposed Reaction Pathway
Caption: Proposed pathway for the synthesis of 2-imino-3-aminobenzofurans via MCR.
Method 3: Tandem SNAr-Cyclocondensation for Fluorinated Derivatives
A method for synthesizing novel fluorinated 3-aminobenzofurans involves a tandem SNAr-cyclocondensation reaction between 4-substituted perfluorobenzonitriles and α-hydroxycarbonyl compounds using DBU as a base.[4][5]
Comparative Data for Fluorinated 3-Aminobenzofuran Synthesis
| Entry | Perfluorobenzonitrile Substituent | α-Hydroxycarbonyl Compound | Yield (%) | Reference |
| 1 | 4-(1H-Benzo[d]imidazol-1-yl) | 2-Hydroxy-1-phenylethanone | 72 | [5] |
| 2 | 4-Morpholino | 2-Hydroxy-1-phenylethanone | 83 | [5] |
| 3 | 4-(Piperidin-1-yl) | 2-Hydroxy-1-(4-methoxyphenyl)ethanone | 80 | [5] |
| 4 | 4-(Cyclopentylamino) | 2-Hydroxy-1-(4-methoxyphenyl)ethanone | 65 | [5] |
| 5 | 4-(Pyrrolidin-1-yl) | 1-Hydroxy-1-phenylpropan-2-one | 55 | [5] |
Experimental Protocol[5]
-
Combine the 4-substituted perfluorobenzonitrile, the α-hydroxycarbonyl compound, and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a suitable solvent.
-
Stir the reaction mixture, monitoring its progress by TLC.
-
Upon completion, perform an appropriate aqueous work-up.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
Experimental Workflow
References
- 1. CuFe2O4-catalyzed one-pot synthesis of α-substituted 2-benzofuranmethamines via tandem A3 coupling, 5-exo-dig cyclization, and 1,3-allylic rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - PMC [pmc.ncbi.nlm.nih.gov]
reaction mechanism for the cyclization of 3-aminobenzofuran esters
An Application Note on the Reaction Mechanism for the Cyclization of 3-Aminobenzofuran Esters
For researchers, scientists, and professionals in drug development, understanding the reaction mechanisms for the synthesis of complex heterocyclic structures is paramount. This document provides a detailed overview of the cyclization of 3-aminobenzofuran esters, a key reaction in the synthesis of novel fused heterocyclic compounds with potential therapeutic applications. The focus is on the Gould-Jacobs reaction, a robust method for constructing a pyridinone ring fused to the benzofuran core, leading to the formation of benzofuro[3,2-b]pyridinone derivatives. These scaffolds are of significant interest in medicinal chemistry. For instance, N-ethylpyridone-3-carboxylic acid derived from this core structure has demonstrated antibacterial activity against Pseudomonas aeruginosa, Escherichia coli, and Bacillus megaterium[1].
Reaction Mechanism: The Gould-Jacobs Pathway
The cyclization of 3-aminobenzofuran esters to form benzofuro[3,2-b]pyridinones typically proceeds via the Gould-Jacobs reaction. This reaction involves the condensation of an aniline (in this case, the 3-aminobenzofuran ester) with an alkoxymethylenemalonic ester, followed by thermal cyclization.[2][3]
The mechanism can be broken down into the following key steps:
-
Condensation: The reaction initiates with a nucleophilic attack of the amino group of the 3-aminobenzofuran ester onto the electrophilic carbon of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form an intermediate, an anilidomethylenemalonate derivative.
-
Thermal Cyclization: The intermediate undergoes an intramolecular 6-electron cyclization upon heating. This step is often the rate-determining step and requires high temperatures, which can be achieved efficiently using microwave irradiation.[4] This electrocyclization results in the formation of the fused pyridinone ring.
-
Tautomerization: The cyclized product exists in keto-enol tautomeric forms, with the 4-oxo form generally being more stable.[2]
-
Saponification and Decarboxylation (Optional): If the final desired product is the corresponding quinolinol without the ester group, the reaction is followed by saponification of the ester to a carboxylic acid and subsequent decarboxylation, usually by heating.[2]
Quantitative Data Summary
The efficiency of the Gould-Jacobs reaction can be influenced by reaction conditions such as temperature and reaction time. The use of microwave irradiation has been shown to significantly improve yields and reduce reaction times compared to conventional heating methods.[4] Below is a table summarizing the effect of reaction conditions on the yield of a model Gould-Jacobs reaction.
| Entry | Starting Material | Reagent | Conditions | Reaction Time | Yield (%) |
| 1 | Aniline | Diethyl ethoxymethylenemalonate | 250 °C (Microwave) | 1 min | 1 |
| 2 | Aniline | Diethyl ethoxymethylenemalonate | 300 °C (Microwave) | 1 min | 37 |
| 3 | Aniline | Diethyl ethoxymethylenemalonate | 250 °C (Microwave) | 10 min | 1 |
| 4 | Aniline | Diethyl ethoxymethylenemalonate | 300 °C (Microwave) | 10 min | 28 |
| 5 | Aniline | Diethyl ethoxymethylenemalonate | 300 °C (Microwave) | 5 min | 47 |
Data adapted from a representative Gould-Jacobs reaction protocol. Yields are for the isolated product after purification.[4]
Experimental Protocols
Synthesis of Ethyl 1,4-dihydro-4-oxo[1]benzofuro[3,2-b]pyridine-3-carboxylate
This protocol is based on the application of the Gould-Jacobs reaction to a 3-aminobenzofuran ester.[1]
Materials:
-
Potassium 3-amino-[1]benzofuran-2-carboxylate
-
Diethyl ethoxymethylenemalonate
-
High-boiling point solvent (e.g., diphenyl ether or paraffin oil) or a microwave synthesis system
-
Acetonitrile (for washing)
Procedure:
-
In a microwave-safe vial equipped with a magnetic stir bar, combine potassium 3-amino-[1]benzofuran-2-carboxylate (1.0 mmol) and diethyl ethoxymethylenemalonate (3.0 mmol).
-
If using conventional heating, add a high-boiling point solvent and heat the mixture to 250-300 °C. Monitor the reaction by TLC.
-
If using microwave irradiation, heat the mixture to 250-300 °C for a specified time (e.g., 5-10 minutes).[4]
-
After the reaction is complete (as indicated by TLC or HPLC-MS), cool the mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid product and wash it with ice-cold acetonitrile (2 x 5 mL).
-
Dry the resulting solid under vacuum to obtain the pure ethyl 1,4-dihydro-4-oxo[1]benzofuro[3,2-b]pyridine-3-carboxylate. The purity is expected to be >95%.[4]
Visualizations
The following diagrams illustrate the key pathways and workflows described in this application note.
Caption: Reaction mechanism for the Gould-Jacobs cyclization.
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols: Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, a versatile heterocyclic building block. The strategic placement of an amino, a bromo, and an ester group on the benzofuran scaffold allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex molecules with potential biological activities. This document outlines key applications, detailed experimental protocols, and data for the synthesis of various derivatives.
Introduction to a Privileged Scaffold
This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds. The benzofuran core is a prevalent motif in numerous natural products and pharmacologically active molecules, known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of three distinct functional groups on this building block—a nucleophilic amino group, an ester for further modification, and a bromine atom for cross-coupling reactions—offers a powerful platform for the construction of diverse molecular architectures.
Key Synthetic Applications
The reactivity of this compound can be harnessed in several key synthetic transformations:
-
N-Functionalization: The 3-amino group serves as a versatile handle for acylation, alkylation, and the formation of various nitrogen-containing heterocycles.
-
Synthesis of Fused Heterocyclic Systems: The ortho-relationship of the amino and ester functionalities allows for the construction of fused pyrimidine rings, leading to the formation of benzofuro[3,2-d]pyrimidines, a class of compounds with demonstrated biological potential.[1][3]
-
Carbon-Carbon Bond Formation: The 5-bromo substituent is a key site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of aryl, heteroaryl, and alkynyl moieties to the benzofuran core.[4][5]
Experimental Protocols and Data
Synthesis of the Building Block: this compound
A reliable method for the synthesis of the title compound has been reported with a high yield.[6][7]
Reaction Scheme:
Caption: Synthesis of the title building block.
Protocol:
A mixture of 5-bromo-2-hydroxybenzonitrile (1.98 g, 0.01 mol), ethyl chloroacetate (1 mL, 0.01 mol), and potassium carbonate (2.76 g, 0.02 mol) in 5 mL of dimethylformamide (DMF) is refluxed for 90 minutes.[6] After cooling, the potassium carbonate is removed by filtration. Crushed ice is added to the filtrate with constant stirring, leading to the precipitation of the product. The solid is filtered, dried, and recrystallized from ethanol.[6]
Quantitative Data:
| Product | Yield | Melting Point (°C) | Reference |
| This compound | 87% | 154-156 | [6] |
Application 1: N-Acylation
The amino group can be readily acylated to introduce a variety of substituents. A representative example is the reaction with ethyl chloroformate.[8]
Reaction Scheme:
Caption: N-acylation of the building block.
Protocol:
A mixture of this compound (2.84 g, 0.01 mol), anhydrous potassium carbonate (2.76 g, 0.02 mol), and ethyl chloroformate (5 mL) in dry benzene (30 mL) is heated under reflux for 8 hours.[8] The reaction mixture is then filtered to remove potassium salts. The filtrate is concentrated to furnish the desired product as a yellow solid, which is then recrystallized from ethanol.[9]
Quantitative Data:
| Product | Yield | Melting Point (°C) | Reference |
| Ethyl 5-bromo-3-(ethoxycarbonylamino)-1-benzofuran-2-carboxylate | 84% | 93-94 | [9] |
Application 2: Synthesis of Fused Benzofuro[3,2-d]pyrimidines (Proposed)
The synthesis of benzofuro[3,2-d]pyrimidines from related 3-aminobenzofuran-2-carboxamides is well-documented.[1][10] While a direct protocol from the ethyl ester is not available, a two-step approach is proposed.
Proposed Synthetic Workflow:
Caption: Proposed workflow for fused pyrimidines.
This synthetic route opens the door to a class of compounds with potential applications in medicinal chemistry, as benzofuro[3,2-d]pyrimidines have been investigated for their antimicrobial and anticancer activities.[1][3]
Application 3: Suzuki-Miyaura Cross-Coupling (Proposed)
The bromine atom at the 5-position is a prime site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl groups.[11][12] This reaction significantly expands the molecular diversity achievable from this building block. While a specific protocol for the title compound is not detailed in the searched literature, a general procedure for a similar substrate, methyl 5-bromobenzofuran-2-carboxylate, is available and can be adapted.[13]
General Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling.
Adaptable Protocol:
To a mixture of this compound (1 mmol), an arylboronic acid (1.2 mmol), and a base such as Cs2CO3 (2 mmol) in a suitable solvent like toluene (3 mL), a palladium catalyst (e.g., a quinoline-based Pd(II)-complex, 0.1 mol%) is added.[4] The reaction mixture is then heated, potentially under microwave irradiation, until completion.[4] The product can be isolated and purified using standard chromatographic techniques.
Application 4: Sonogashira Coupling (Proposed)
Similar to the Suzuki coupling, the 5-bromo position can be functionalized using the Sonogashira reaction to introduce alkyne moieties, which are valuable handles for further transformations, including click chemistry.[5][14]
General Reaction Scheme:
Caption: General scheme for Sonogashira coupling.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of complex heterocyclic molecules. Its strategic functionalization allows for the exploration of diverse chemical space, making it an important tool for researchers in organic synthesis, medicinal chemistry, and drug discovery. The protocols and data presented here provide a solid foundation for the utilization of this compound in the development of novel molecular entities with potential therapeutic applications. Further exploration of its reactivity is encouraged to unlock its full potential in the synthesis of innovative compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties, making them a significant focus in medicinal chemistry.[2][3] Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is a versatile starting material for the synthesis of a diverse library of benzofuran derivatives. The presence of a reactive amino group at the C-3 position and a bromo substituent at the C-5 position allows for facile derivatization through various chemical transformations.
This document provides detailed application notes and experimental protocols for the derivatization of this compound via N-acylation and Suzuki-Miyaura cross-coupling reactions. These derivatizations can lead to the generation of novel compounds with potential therapeutic applications.
Derivatization Strategies
The two primary sites for derivatization on the this compound scaffold are the amino group at the 3-position and the bromo group at the 5-position.
-
N-Acylation at the 3-position: The amino group can be readily acylated with various acylating agents (e.g., acid chlorides, anhydrides) to introduce a wide range of substituents. This modification can significantly impact the compound's physicochemical properties and biological activity.
-
Suzuki-Miyaura Cross-Coupling at the 5-position: The bromo substituent provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the introduction of aryl or heteroaryl groups. This is a powerful method for creating biaryl structures, which are common in pharmacologically active molecules.[4]
Biological Significance of Derivatives
Derivatives of the 3-aminobenzofuran scaffold have shown promising activity in several therapeutic areas:
-
Anticancer Activity: Many benzofuran derivatives have exhibited significant cytotoxic effects against various cancer cell lines.[5] Some have been shown to inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and VEGFR-2 pathways.[6][7]
-
Antimicrobial Activity: The benzofuran nucleus is a key component of many compounds with antibacterial and antifungal properties.[8] Derivatization can lead to new antimicrobial agents to combat drug-resistant pathogens.
-
Alzheimer's Disease: Certain 3-aminobenzofuran derivatives have been investigated as multifunctional agents for the treatment of Alzheimer's disease, showing inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[9][10]
Experimental Protocols
Protocol 1: Synthesis of this compound (Starting Material)
This protocol is adapted from the literature for the synthesis of the title compound.[6][10]
Materials:
-
5-bromo-2-hydroxybenzonitrile
-
Ethyl chloroacetate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Crushed ice
-
Standard laboratory glassware
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
To a solution of 5-bromo-2-hydroxybenzonitrile (0.01 mol) in DMF (5 mL), add ethyl chloroacetate (0.01 mol) and potassium carbonate (0.02 mol).
-
Reflux the reaction mixture for 90 minutes.
-
After cooling, filter the mixture to remove potassium carbonate.
-
Add crushed ice to the filtrate with constant stirring to precipitate the product.
-
Filter the solid, dry it, and recrystallize from ethanol to obtain this compound.
Protocol 2: N-Acylation of this compound
This protocol describes a general procedure for the N-acylation of the starting material.
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Anhydrous pyridine or dichloromethane (DCM) as solvent
-
Triethylamine (Et₃N) (1.2 eq, if using DCM)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.
-
If using DCM, add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine or triethylamine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-acylated derivative.
Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction.[11]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 5-aryl derivative.
Data Presentation
The following tables summarize representative biological activity data for derivatives of the benzofuran scaffold. This data can serve as a benchmark for newly synthesized compounds based on the provided protocols.
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 12b | Amide derivative of 3-methyl-benzofuran-2-carboxylic acid | A549 (Lung) | 0.858 | [5] |
| 10d | Amide derivative of 3-methyl-benzofuran-2-carboxylic acid | MCF7 (Breast) | 2.07 | [5] |
| 6d | Chalcone derivative | VEGFR-2 | 0.001 | [2] |
| 4 | Bromovisnagin derivative | Various | 3.67 x 10⁻¹³ - 7.65 x 10⁻⁷ | [2] |
| 28g | 3-Amidobenzofuran derivative | MDA-MB-231 (Breast) | 3.01 | [11] |
| 28g | 3-Amidobenzofuran derivative | HCT-116 (Colon) | 5.20 | [11] |
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Compound ID | Modification | Microorganism | MIC (µg/mL) | Reference |
| III | Halogenated 3-benzofurancarboxylic acid derivative | Gram-positive bacteria | 50 - 200 | [8] |
| IV | Halogenated 3-benzofurancarboxylic acid derivative | Gram-positive bacteria | 50 - 200 | [8] |
| VI | Halogenated 3-benzofurancarboxylic acid derivative | Gram-positive bacteria | 50 - 200 | [8] |
| VI | Halogenated 3-benzofurancarboxylic acid derivative | Candida albicans | 100 | [8] |
| III | Halogenated 3-benzofurancarboxylic acid derivative | Candida albicans | 100 | [8] |
| 7d | O-propylketoxime derivative | Staphylococcus aureus | - | [4] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis and derivatization of this compound for biological evaluation.
Caption: Logical relationship of synthesis and application in drug development.
Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by benzofuran derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its unique structural features, including the benzofuran core, a reactive amino group, and a bromine atom, make it an ideal starting material for the synthesis of a diverse range of biologically active compounds. This document provides detailed application notes and experimental protocols for the utilization of this scaffold in the development of novel therapeutic agents, particularly focusing on anticancer and antimicrobial applications. The benzofuran moiety is a well-established pharmacophore found in numerous natural products and synthetic drugs, known to exhibit a wide spectrum of pharmacological activities.[1] The presence of the amino group at the 3-position and the bromine atom at the 5-position of the benzofuran ring offers strategic points for chemical modification, allowing for the generation of libraries of derivatives with tailored biological profiles.
Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of fused heterocyclic systems, most notably benzofuro[3,2-d]pyrimidines. These fused ring systems have demonstrated significant potential as anticancer and antimicrobial agents.
Anticancer Applications
Derivatives of this compound have been investigated for their potential as anticancer agents, with a particular focus on the inhibition of key signaling pathways involved in tumor growth and proliferation. The synthesized benzofuro[3,2-d]pyrimidine derivatives have shown promising activity against various cancer cell lines.
One of the key mechanisms of action for these compounds is the inhibition of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers and plays a crucial role in cell proliferation, survival, and metastasis. Several benzofuro[2,3-d]pyrimidine derivatives have been identified as potent EGFR tyrosine kinase inhibitors.
Antimicrobial Applications
The benzofuran scaffold is a known constituent of compounds with antimicrobial properties. Derivatives synthesized from this compound have been evaluated for their activity against a range of bacterial and fungal pathogens. The incorporation of the pyrimidine ring and further substitutions on this fused system have been shown to modulate the antimicrobial spectrum and potency.
Data Presentation
Table 1: Anticancer Activity of Benzofuro[3,2-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | HepG2 | 0.70 | [1] |
| 12c | HepG2 | 4.5 | [1] |
| 12c | HeLa | 38.5 | [1] |
| 12c | Bel-7402 | Not specified | [1] |
| 5h | A431 | 5.1 | [2] |
| 5h | A549 | 12.3 | [2] |
| 5k | A431 | Not specified | [2] |
| 5k | A549 | Not specified | [2] |
| 5r | A431 | Not specified | [2] |
| 5r | A549 | Not specified | [2] |
Table 2: Antimicrobial Activity of Benzofuro[3,2-d]pyrimidine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 4g | S. aureus | Not specified (Superior activity) | [3] |
| 4e | S. aureus | Not specified (Superior activity) | [3] |
| 4g | E. coli | Not specified (Superior activity) | [3] |
| 4e | E. coli | Not specified (Superior activity) | [3] |
| 4g | C. albicans | Not specified (Superior activity) | [3] |
| 4e | C. albicans | Not specified (Superior activity) | [3] |
| Halogenated Pyrrolopyrimidine | S. aureus | 8 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material.
Materials:
-
5-bromo-2-hydroxybenzonitrile
-
Ethyl chloroacetate
-
Potassium carbonate
-
Dimethylformamide (DMF)
-
Ethanol
-
Crushed ice
Procedure:
-
A mixture of 5-bromo-2-hydroxybenzonitrile (1.98 g, 0.01 mol), ethyl chloroacetate (1 mL, 0.01 mol), and potassium carbonate (2.76 g, 0.02 mol) in 5 mL of DMF is refluxed for 90 minutes.[5][6]
-
After cooling, the potassium carbonate is removed by filtration.
-
Crushed ice is added to the filtrate with constant stirring.
-
The solid that separates is filtered, dried, and recrystallized from ethanol.
Protocol 2: Synthesis of 3-amino-5-bromo-1-benzofuran-2-carboxamide
This protocol describes the conversion of the ethyl ester to the corresponding carboxamide, a key intermediate for cyclization reactions.
Materials:
-
This compound
-
Ammonia solution (concentrated)
-
Ethanol
Procedure:
-
This compound (0.01 mol) is dissolved in ethanol.
-
Concentrated ammonia solution is added in excess.
-
The mixture is stirred at room temperature for 24-48 hours, monitoring the reaction by TLC.
-
The solvent is removed under reduced pressure.
-
The resulting solid is washed with water and recrystallized from a suitable solvent (e.g., ethanol) to yield 3-amino-5-bromo-1-benzofuran-2-carboxamide.
Protocol 3: Synthesis of 8-bromo-2-aryl-benzofuro[3,2-d]pyrimidin-4(3H)-one Derivatives
This protocol outlines the cyclization of the amino-carboxamide with aromatic aldehydes to form the fused pyrimidine ring.
Materials:
-
3-amino-5-bromo-1-benzofuran-2-carboxamide
-
Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Ethanol
-
Concentrated Hydrochloric acid (catalytic amount)
Procedure:
-
A mixture of 3-amino-5-bromo-1-benzofuran-2-carboxamide (0.002 mol) in ethanol (10 mL), the respective aromatic aldehyde (0.002 mol), and a catalytic amount of concentrated HCl (0.05 mL) is prepared.[3]
-
The reaction mixture is heated under reflux for 4 hours.[3]
-
After cooling, the precipitated solid is filtered, washed with ethanol, and dried.
-
The crude product can be recrystallized from a suitable solvent to afford the pure 8-bromo-2-aryl-benzofuro[3,2-d]pyrimidin-4(3H)-one.
Protocol 4: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a general method for evaluating the cytotoxic activity of the synthesized compounds against cancer cell lines.
Materials:
-
Synthesized benzofuran derivatives
-
Cancer cell lines (e.g., HepG2, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
The synthesized compounds are dissolved in DMSO to prepare stock solutions and then diluted with culture medium to various concentrations.
-
The cells are treated with the compounds at different concentrations and incubated for 48-72 hours.
-
After the incubation period, MTT solution is added to each well and incubated for another 4 hours.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Protocol 5: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.
Materials:
-
Synthesized benzofuran derivatives
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
Procedure:
-
The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Serial two-fold dilutions of the compounds are prepared in the broth medium in the wells of a 96-well plate.
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Caption: Synthetic and biological evaluation workflow for derivatives of this compound.
Caption: Proposed mechanism of action for anticancer benzofuro[3,2-d]pyrimidine derivatives via EGFR signaling pathway inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Biomass-involved synthesis of N-substituted benzofuro[2,3-d]pyrimidine-4-amines and biological evaluation as novel EGFR tyrosine kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols for Investigating the Anti-inflammatory Potential of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial evaluation of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate as a potential anti-inflammatory agent. The protocols outlined below are based on established methodologies and findings from research on structurally related benzofuran derivatives, which have shown promise in modulating key inflammatory pathways.[1][2][3][4][5]
1. Introduction
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation contributes to various diseases. Benzofuran derivatives have emerged as a promising class of heterocyclic compounds with diverse pharmacological activities, including anti-inflammatory properties.[2][4][6] Several studies have demonstrated that benzofuran scaffolds can effectively inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-6, IL-1β).[1][3] The underlying mechanism for these effects is often linked to the modulation of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response.[1][3]
This compound is a benzofuran derivative whose anti-inflammatory potential has not been extensively studied. Its structure, featuring an amino group at the C-3 position and a bromine atom at the C-5 position, suggests the potential for unique biological activity. The ester group at the C-2 position is also a key site for the biological activity of benzofuran compounds.[2] These notes provide detailed protocols for a systematic investigation of its anti-inflammatory effects, from initial in vitro screening to more complex cell-based assays.
2. Postulated Mechanism of Action
Based on the literature for related benzofuran compounds, it is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting key signaling pathways, such as NF-κB and MAPK, leading to a downstream reduction in the expression and release of pro-inflammatory mediators.
Caption: Postulated mechanism of anti-inflammatory action.
3. Experimental Protocols
The following protocols describe a tiered approach to evaluating the anti-inflammatory properties of this compound.
3.1. Synthesis of this compound
A published synthesis method can be followed.[7][8]
-
Materials: 5-bromo-2-hydroxybenzonitrile, ethyl chloroacetate, potassium carbonate, dimethylformamide (DMF), ethanol.
-
Procedure:
-
A mixture of 5-bromo-2-hydroxybenzonitrile (0.01 mol), ethyl chloroacetate (0.01 mol), and potassium carbonate (0.02 mol) in DMF (5 ml) is refluxed for 90 minutes.[7][8]
-
The potassium carbonate is removed by filtration.
-
Crushed ice is added to the filtrate with constant stirring to precipitate the product.
-
The solid is filtered, dried, and recrystallized from ethanol.[7][8]
-
3.2. In Vitro Anti-inflammatory Assays
These initial screening assays are crucial for determining the compound's potential and guiding further studies.
Caption: Tiered experimental workflow for in vitro evaluation.
3.2.1. Cell Culture
-
Murine macrophage cell line RAW 264.7 is a suitable model for these studies.
-
Cells should be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
3.2.2. Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the non-toxic concentration range of the test compound.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add MTT solution and incubate for 4 hours.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability relative to the vehicle control.
-
3.2.3. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Objective: To measure the inhibitory effect of the compound on NO production in LPS-stimulated macrophages.[9]
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat cells with non-toxic concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell supernatant.
-
Mix the supernatant with Griess reagent and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
3.2.4. Pro-inflammatory Cytokine Measurement (ELISA)
-
Objective: To quantify the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[1]
-
Protocol:
-
Culture and treat RAW 264.7 cells as described in the NO production assay.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
3.2.5. COX-2 Expression Analysis (Western Blot)
-
Objective: To determine if the compound inhibits the expression of the pro-inflammatory enzyme COX-2.
-
Protocol:
-
Treat RAW 264.7 cells with the test compound and LPS as previously described.
-
Lyse the cells and collect the protein extracts.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against COX-2 and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
3.3. Mechanism of Action Studies
3.3.1. NF-κB Nuclear Translocation (Immunofluorescence)
-
Objective: To visualize the effect of the compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Protocol:
-
Grow RAW 264.7 cells on coverslips.
-
Pre-treat with the test compound, then stimulate with LPS.
-
Fix, permeabilize, and block the cells.
-
Incubate with an anti-p65 antibody, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of p65 using a fluorescence microscope.
-
3.3.2. MAPK Pathway Activation (Western Blot)
-
Objective: To investigate the effect of the compound on the phosphorylation of key MAPK proteins (ERK, JNK, and p38).[1]
-
Protocol:
-
Treat RAW 264.7 cells with the test compound and LPS for a shorter duration (e.g., 30-60 minutes).
-
Perform Western blotting as described for COX-2, using primary antibodies against the phosphorylated and total forms of ERK, JNK, and p38.
-
4. Data Presentation
All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Parameter | IC50 (µM) | Max Inhibition (%) at [Concentration] |
| Cytotoxicity | Cell Viability | > [Highest Conc. Tested] | |
| NO Production | Nitrite Concentration | ||
| Cytokine Release | TNF-α | ||
| IL-6 |
IC50 values should be calculated from dose-response curves.
Table 2: Effect on Protein Expression and Phosphorylation
| Target Protein | Treatment | Relative Expression/Phosphorylation (Fold Change vs. LPS) |
| COX-2 | LPS | 1.00 |
| LPS + Compound [X µM] | ||
| p-ERK | LPS | 1.00 |
| LPS + Compound [X µM] | ||
| p-JNK | LPS | 1.00 |
| LPS + Compound [X µM] | ||
| p-p38 | LPS | 1.00 |
| LPS + Compound [X µM] |
Data should be normalized to a loading control and expressed as a fold change relative to the LPS-treated group.
These application notes provide a robust starting point for the comprehensive evaluation of this compound as a potential anti-inflammatory therapeutic agent. The successful completion of these protocols will provide valuable insights into its efficacy, potency, and mechanism of action, thereby informing the decision for further preclinical development.
References
- 1. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. ijbcp.com [ijbcp.com]
- 5. Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jopcr.com [jopcr.com]
- 7. Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate as a Versatile Scaffold for Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate as a key building block for the synthesis of a diverse range of novel heterocyclic compounds. The inherent functionalities of this scaffold, namely the ortho-amino ester, provide a versatile platform for the construction of fused pyrimidines, pyridines, and other heterocyclic systems with significant potential in medicinal chemistry. Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5]
Synthesis of the Core Scaffold: this compound
The starting material can be efficiently synthesized from commercially available precursors. The following protocol is based on established literature procedures.
Experimental Protocol:
A mixture of 5-bromo-2-hydroxybenzonitrile (1.98 g, 0.01 mol), ethyl chloroacetate (1.07 mL, 0.01 mol), and anhydrous potassium carbonate (2.76 g, 0.02 mol) in 5 mL of dimethylformamide (DMF) is refluxed for 90 minutes. After cooling, the potassium carbonate is removed by filtration. Crushed ice is added to the filtrate with constant stirring, leading to the precipitation of a solid. The solid is collected by filtration, dried, and recrystallized from ethanol to yield this compound.
Application in the Synthesis of Fused Heterocyclic Systems
The strategic positioning of the amino and ester groups in this compound allows for its use in various cyclization reactions to form fused heterocyclic systems.
Synthesis of Benzofuro[3,2-d]pyrimidines
Benzofuro[3,2-d]pyrimidines are a class of compounds with demonstrated biological activities, including antimicrobial and anticancer properties.[6][7] The ortho-amino ester functionality of the scaffold can be utilized to construct the fused pyrimidine ring.
This protocol describes the cyclization of the amino ester with formamide to yield the corresponding pyrimidinone derivative.
Experimental Protocol:
A mixture of this compound (2.84 g, 0.01 mol) and formamide (15 mL) is heated at 150-160 °C for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford 8-bromo-benzofuro[3,2-d]pyrimidin-4(3H)-one.
The reaction with guanidine hydrochloride provides a direct route to 2,4-diaminobenzofuropyrimidines.
Experimental Protocol:
To a solution of this compound (2.84 g, 0.01 mol) in a suitable solvent such as 2-ethoxyethanol or DMF, guanidine hydrochloride (1.91 g, 0.02 mol) and a base such as sodium ethoxide (1.36 g, 0.02 mol) are added. The reaction mixture is heated to reflux for 8-12 hours. After cooling, the mixture is poured into water, and the resulting precipitate is filtered, washed with water, and recrystallized to give 2,4-diamino-8-bromo-benzofuro[3,2-d]pyrimidine.
Synthesis of Benzofuro[3,2-b]pyridines
The Friedländer annulation offers a classical and effective method for the synthesis of quinoline and related pyridine-fused systems. This approach can be adapted to synthesize benzofuro[3,2-b]pyridines from this compound by reacting it with compounds containing a reactive methylene group adjacent to a carbonyl.
This protocol outlines the reaction with ethyl acetoacetate.
Experimental Protocol:
A mixture of this compound (2.84 g, 0.01 mol) and ethyl acetoacetate (1.30 g, 0.01 mol) in a high-boiling solvent such as diphenyl ether is heated at 240-250 °C for 30-60 minutes. Alternatively, the reaction can be carried out in the presence of a catalytic amount of a strong acid like polyphosphoric acid (PPA) or sulfuric acid at a lower temperature (120-140 °C). After cooling, the reaction mixture is triturated with petroleum ether, and the resulting solid is collected by filtration and recrystallized to yield the desired benzofuro[3,2-b]pyridine derivative.
Data Presentation
The following tables summarize representative yields and biological activities for heterocyclic compounds derived from 3-aminobenzofuran precursors. While not all examples start from the exact bromo-substituted ethyl ester, they demonstrate the synthetic potential of this scaffold.
Table 1: Synthesis of Benzofuro[3,2-d]pyrimidines
| Product | Reagents | Reaction Conditions | Yield (%) | Reference |
| 8-Bromo-2-(substituted phenyl)benzofuro[3,2-d]pyrimidin-4(3H)-one | 3-Amino-5-bromo-benzofuran-2-carboxamide, Aromatic aldehyde, HCl | Ethanol, Reflux, 4h | 65-80 | [6][7] |
| 8-Bromo-4-chloro-2-(substituted phenyl)benzofuro[3,2-d]pyrimidine | 8-Bromo-2-(substituted phenyl)benzofuro[3,2-d]pyrimidin-4(3H)-one, POCl₃ | Reflux, 1h | 70-85 | [6][7] |
Table 2: Antimicrobial Activity of Benzofuro[3,2-d]pyrimidine Derivatives
| Compound | Test Organism | Activity (Zone of Inhibition, mm) | Reference |
| 8-Bromo-2-(4-fluorophenyl)benzofuro[3,2-d]pyrimidin-4(3H)-one | S. aureus | 18 | [6] |
| E. coli | 20 | [6] | |
| C. albicans | 16 | [6] | |
| 8-Bromo-2-(4-bromophenyl)benzofuro[3,2-d]pyrimidin-4(3H)-one | S. aureus | 22 | [6] |
| E. coli | 24 | [6] | |
| C. albicans | 20 | [6] |
Table 3: Cytotoxic Activity of Benzofuro[3,2-b]pyridine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Benzofuro[3,2-b]pyridin-2(1H)-one derivative 16b | Raji (Burkitt's lymphoma) | 0.89 | [3] |
| HL60 (promyelocytic leukemia) | 1.24 | [3] | |
| K562 (chronic myelogenous leukemia) | 2.17 | [3] |
Logical Workflow for Drug Discovery
The utilization of this compound as a scaffold in a drug discovery program can be visualized as a logical workflow.
These application notes highlight the significant potential of this compound as a readily accessible and versatile scaffold for the generation of diverse heterocyclic libraries for drug discovery and development. The provided protocols serve as a starting point for the exploration of novel chemical space around the privileged benzofuran core.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, cytotoxic activity, and mechanism of action of furo[2,3-c]acridin-6-one and benzo[b]furo[3,2-h]acridin-6-one analogues of psorospermin and acronycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of benzofuro[3,2-b]pyridin-2(1H)-one derivatives as anti-leukemia agents by inhibiting Btk and PI3Kδ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Amino Group in Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various chemical functionalizations of the primary amino group of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. This versatile building block is of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with benzofuran derivatives. The functionalization of the 3-amino group allows for the synthesis of a wide array of derivatives, including amides, sulfonamides, N-alkylated, and N-arylated compounds, as well as the generation of diazonium salts for further transformations.
These protocols are intended to serve as a comprehensive guide for researchers in the synthesis and exploration of novel benzofuran-based compounds for potential therapeutic applications.
N-Acylation of the Amino Group
The N-acylation of this compound is a fundamental transformation that introduces an acyl group onto the nitrogen atom, forming a stable amide linkage. This reaction is widely used to synthesize a variety of derivatives with potential biological activities. The resulting N-acyl compounds can exhibit altered physicochemical properties, such as solubility and lipophilicity, which are crucial for drug development.
Two common N-acylation reactions are presented: reaction with ethyl chloroformate to yield a carbamate derivative, and reaction with acetyl chloride to produce an acetamide derivative.
N-Ethoxycarbonylation
This protocol describes the reaction with ethyl chloroformate to introduce an ethoxycarbonyl group.
Experimental Protocol:
-
Reaction Setup: In a dry round-bottom flask, suspend this compound (1.0 eq.) in dry benzene.
-
Addition of Base: Add anhydrous potassium carbonate (2.0 eq.) to the suspension.
-
Addition of Acylating Agent: Add ethyl chloroformate (a suitable excess) to the reaction mixture.
-
Reaction Conditions: Heat the mixture under reflux for 8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the potassium salts.
-
Wash the collected salts with dry benzene.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Recrystallize the crude product from ethanol to yield Ethyl 5-bromo-3-(ethoxycarbonylamino)-1-benzofuran-2-carboxylate as a yellow solid.[1]
N-Acetylation
This protocol describes the reaction with acetyl chloride to introduce an acetyl group.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a dry round-bottom flask under an inert atmosphere.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 eq.), to the solution and cool to 0 °C.
-
Addition of Acetylating Agent: Slowly add acetyl chloride (1.05 eq.) to the stirred solution.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain Ethyl 3-acetamido-5-bromo-1-benzofuran-2-carboxylate.
Quantitative Data for N-Acylation Reactions:
| Product Name | Reagents | Solvent | Base | Yield | Melting Point (°C) | Reference |
| Ethyl 5-bromo-3-(ethoxycarbonylamino)-1-benzofuran-2-carboxylate | This compound, Ethyl chloroformate | Benzene | Potassium carbonate | 84% | 93-94 | [1] |
| Ethyl 3-acetamido-5-bromo-1-benzofuran-2-carboxylate | This compound, Acetyl chloride | DCM/THF | Triethylamine/Pyridine | N/A | N/A |
N/A: Data not available in the searched literature.
Experimental Workflow for N-Acylation:
Caption: Workflow for the N-acylation of this compound.
N-Sulfonylation of the Amino Group
N-Sulfonylation involves the reaction of the primary amino group with a sulfonyl chloride, typically in the presence of a base, to form a sulfonamide. Sulfonamides are a well-known class of compounds with a broad spectrum of biological activities, including antibacterial, and anticancer properties. This functionalization can significantly impact the electronic and steric properties of the molecule.
Experimental Protocol (General):
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as pyridine or dichloromethane in a dry round-bottom flask.
-
Addition of Sulfonylating Agent: Cool the solution to 0 °C and add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride) (1.05 eq.) portion-wise.
-
Reaction Conditions: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight, or until completion as monitored by TLC.
-
Work-up:
-
Pour the reaction mixture into ice-water.
-
If a precipitate forms, filter, wash with water, and dry.
-
If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid (if pyridine is used as solvent), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Quantitative Data for N-Sulfonylation Reactions:
| Product Name | Reagents | Solvent | Base | Yield | Melting Point (°C) |
| Ethyl 5-bromo-3-(phenylsulfonylamino)-1-benzofuran-2-carboxylate | This compound, Benzenesulfonyl chloride | Pyridine/DCM | Pyridine | N/A | N/A |
| Ethyl 5-bromo-3-(p-tolylsulfonylamino)-1-benzofuran-2-carboxylate | This compound, p-Toluenesulfonyl chloride | Pyridine/DCM | Pyridine | N/A | N/A |
N/A: Data not available in the searched literature for the specific starting material.
Experimental Workflow for N-Sulfonylation:
Caption: Workflow for the N-sulfonylation of the 3-amino group.
N-Alkylation and N-Arylation of the Amino Group
Direct N-alkylation and N-arylation of the primary amino group can be challenging due to the potential for over-alkylation and the relatively low nucleophilicity of the aromatic amine. However, modern cross-coupling reactions provide efficient methods for these transformations.
N-Arylation via Buchwald-Hartwig Amination (General Protocol)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.
Experimental Protocol (General):
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the aryl halide (e.g., aryl bromide or iodide) (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOt-Bu, K₃PO₄).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add a dry, degassed solvent (e.g., toluene, dioxane).
-
Reaction Conditions: Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with stirring for the required time (monitor by TLC or GC-MS).
-
Work-up:
-
Cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).
-
Filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography.
N-Arylation via Ullmann Condensation (General Protocol)
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig amination.
Experimental Protocol (General):
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq.), the aryl halide (1.2 eq.), a copper catalyst (e.g., CuI, Cu₂O), a ligand (e.g., a diamine or an amino acid), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent Addition: Add a high-boiling polar solvent (e.g., DMF, DMSO, NMP).
-
Reaction Conditions: Heat the mixture to a high temperature (typically 120-180 °C) with stirring for several hours to days (monitor by TLC).
-
Work-up:
-
Cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry and concentrate the organic phase.
-
-
Purification: Purify the product by column chromatography.
Experimental Workflow for N-Arylation:
Caption: Generalized workflow for N-arylation via cross-coupling reactions.
Diazotization of the Amino Group and Subsequent Reactions
The diazotization of the primary aromatic amine group of this compound forms a diazonium salt. This intermediate is highly versatile and can undergo various subsequent reactions, such as Sandmeyer reactions to introduce halides or a cyano group, or azo coupling reactions to form azo dyes.
Experimental Protocol for Diazotization (General):
-
Reaction Setup: Dissolve or suspend this compound (1.0 eq.) in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) in a beaker or flask, and cool to 0-5 °C in an ice-salt bath.
-
Formation of Diazonium Salt: Slowly add a cold aqueous solution of sodium nitrite (1.0-1.1 eq.) dropwise, keeping the temperature below 5 °C. Stir the mixture for a short period (e.g., 15-30 minutes) after the addition is complete. The resulting solution contains the diazonium salt.
Subsequent Reaction: Sandmeyer Reaction (General Protocol):
-
Preparation of Copper(I) Salt Solution: Prepare a solution of the desired copper(I) salt (e.g., CuCl, CuBr, CuCN) in the corresponding acid.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the prepared copper(I) salt solution with stirring.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Work-up and Purification: Cool the mixture and extract the product with a suitable organic solvent. Wash, dry, and concentrate the organic extract. Purify the product by distillation, recrystallization, or chromatography.
Experimental Workflow for Diazotization and Sandmeyer Reaction:
Caption: Workflow for the diazotization and subsequent Sandmeyer reaction.
Disclaimer: These protocols are intended for guidance and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates and scales.
References
Application Note and Protocol: Scale-Up Synthesis of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate for Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is a key intermediate in the synthesis of various biologically active molecules. Benzofuran derivatives are known to possess a wide range of pharmacological properties, making them attractive scaffolds for drug discovery.[1][2] Specifically, 3-aminobenzofuran derivatives have been investigated as multifunctional agents for conditions such as Alzheimer's disease.[1][3][4] The availability of a robust and scalable synthetic route for this intermediate is crucial for advancing preclinical studies that require significant quantities of the compound. This document provides a detailed protocol for the scale-up synthesis of this compound, addressing key considerations for producing material suitable for preclinical evaluation.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a one-pot reaction involving the O-alkylation of 5-bromo-2-hydroxybenzonitrile with ethyl chloroacetate, followed by an intramolecular cyclization. This method is efficient and amenable to scale-up.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Materials and Equipment
-
5-bromo-2-hydroxybenzonitrile
-
Ethyl chloroacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethanol, reagent grade
-
Crushed ice
-
Round-bottom flask or jacketed reactor of appropriate size
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Buchner funnel)
-
Standard laboratory glassware
Protocol for Scale-Up Synthesis (100 g Scale)
This protocol is scaled up from a reported laboratory procedure.[5][6]
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 5-bromo-2-hydroxybenzonitrile (100 g, 0.505 mol).
-
Addition of Reagents: To the flask, add anhydrous potassium carbonate (139.6 g, 1.01 mol) and anhydrous dimethylformamide (DMF, 500 mL).
-
Initiation of Reaction: Begin stirring the mixture and slowly add ethyl chloroacetate (54.3 mL, 0.505 mol) dropwise over 30 minutes at room temperature.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approximately 153°C) and maintain for 90 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with a small amount of DMF.
-
Slowly pour the filtrate into a beaker containing 2 L of crushed ice with constant, vigorous stirring.
-
A solid precipitate will form. Continue stirring until all the ice has melted.
-
-
Purification:
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product in a vacuum oven at 50°C.
-
Recrystallize the dried solid from ethanol to yield the pure this compound.
-
-
Characterization: The final product should be characterized by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
Table 1: Summary of Quantitative Data for Scale-Up Synthesis
| Parameter | Laboratory Scale (1.98 g)[5][6] | Scaled-Up (100 g) |
| Starting Material | ||
| 5-bromo-2-hydroxybenzonitrile | 1.98 g (0.01 mol) | 100 g (0.505 mol) |
| Ethyl chloroacetate | 1 mL (0.01 mol) | 54.3 mL (0.505 mol) |
| Potassium carbonate | 2.76 g (0.02 mol) | 139.6 g (1.01 mol) |
| DMF | 5 mL | 500 mL |
| Reaction Conditions | ||
| Temperature | Reflux | Reflux |
| Time | 90 min | 90 min |
| Results | ||
| Theoretical Yield | 2.84 g | 143.5 g |
| Actual Yield (after recrystallization) | 2.47 g | ~125 g (projected) |
| Yield (%) | 87% | ~87% (projected) |
| Melting Point | 154–156 °C | 154–156 °C |
| Analytical Data | ||
| Molecular Formula | C₁₁H₁₀BrNO₃ | C₁₁H₁₀BrNO₃ |
| Molecular Weight | 284.11 g/mol | 284.11 g/mol |
Scale-Up Considerations for Preclinical Studies
Transitioning from laboratory-scale synthesis to a larger scale for preclinical studies introduces several challenges that must be addressed to ensure safety, efficiency, and product quality.
Workflow for Scale-Up Synthesis
Caption: Workflow for the scale-up synthesis of this compound.
Key Considerations:
-
Heat Management: The reaction is exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions. The use of a jacketed reactor with controlled heating and cooling is recommended.
-
Mixing: Efficient stirring is crucial to ensure homogeneity and prevent localized overheating. A mechanical stirrer with appropriate torque is necessary.
-
Reagent Addition: The dropwise addition of ethyl chloroacetate should be carefully controlled to manage the initial exotherm.
-
Work-up and Isolation: Handling large volumes of DMF and performing the precipitation in a large volume of ice water requires appropriate equipment to ensure safety and efficiency.
-
Purification: Recrystallization from large volumes of ethanol will require large vessels and a robust filtration setup. The cooling rate during recrystallization should be controlled to obtain a consistent crystal size and purity.
-
Safety: DMF is a reproductive toxin and should be handled in a well-ventilated fume hood or a closed system. Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory. A thorough process safety review should be conducted before commencing the scale-up synthesis.
-
Documentation: For preclinical studies, it is essential to maintain detailed batch records that document all starting materials, reaction conditions, and analytical results. This ensures traceability and reproducibility.
References
- 1. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
purification of crude Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate by recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate by recrystallization.
Troubleshooting and FAQs
Q1: My crude product is not dissolving in the recrystallization solvent. What should I do?
A1: This issue typically arises from using an insufficient amount of solvent or an inappropriate solvent.
-
Insufficient Solvent: Gradually add more of the recommended solvent (e.g., ethanol) in small increments to the heated mixture until the solid dissolves completely.[1][2]
-
Solvent Choice: While ethanol is a commonly used solvent for this compound, if solubility remains an issue, consider a solvent mixture.[3][4][5] A good starting point is a solvent system in which the compound is soluble when hot but insoluble when cold.[1] For aromatic esters, mixtures like n-Hexane/acetone or n-Hexane/ethyl acetate can be effective.[6]
Q2: The compound has "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point.[2]
-
Re-dissolve and Dilute: Reheat the mixture to dissolve the oil, then add more solvent to create a more dilute solution. Allow it to cool slowly.[1][2]
-
Reduce Cooling Rate: A rapid temperature drop can induce oiling. Let the solution cool to room temperature slowly before placing it in an ice bath.
-
Trituration: If an oil persists, you can try adding a small amount of a solvent in which the impurities are soluble but your compound is not, and then stir or sonicate the mixture to induce solidification.[1]
Q3: No crystals have formed after the solution has cooled. What are the next steps?
A3: Crystal formation sometimes needs encouragement.
-
Induce Nucleation:
-
Increase Concentration: If the solution is too dilute, you may need to evaporate some of the solvent and allow it to cool again.[2]
-
Antisolvent Addition: Slowly add a solvent in which your compound is insoluble (an "antisolvent") to the solution until it becomes slightly cloudy, then heat until it is clear again and allow it to cool slowly.[1]
Q4: The recrystallization happened too quickly, and the product doesn't look pure. What went wrong?
A4: Rapid crystallization can trap impurities within the crystal lattice.[2]
-
Slow Down Cooling: The key to forming pure crystals is slow cooling. Ensure the flask is allowed to cool to room temperature undisturbed before any further cooling in an ice bath.
-
Use More Solvent: The crystallization may be too rapid if the solution is supersaturated. Reheat the solution and add a small amount of additional solvent, then cool slowly.[2]
Q5: The final product is still colored. How can I remove colored impurities?
A5: Colored impurities can sometimes be removed with an additional purification step.
-
Activated Charcoal: Add a very small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product and reduce the yield.
-
Column Chromatography: If recrystallization fails to remove the color, purification by column chromatography may be necessary.[7]
Q6: My final yield is very low. How can I improve it?
A6: Low yield can result from several factors.
-
Excessive Solvent: Using too much solvent will result in a significant amount of your product remaining dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Premature Crystallization: Ensure that the filtration of the hot solution is done quickly to prevent the product from crystallizing on the filter paper.
-
Incomplete Crystallization: Ensure the solution is sufficiently cooled to maximize the precipitation of the product before filtration.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀BrNO₃ | [3] |
| Molecular Weight | 284.11 g/mol | [3] |
| Melting Point | 154–156 °C | [3][4] |
| Reported Yield | 87% | [3][4] |
| Recrystallization Solvent | Ethanol | [3][4][5] |
Experimental Protocol: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more ethanol in small portions if necessary to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal if used). This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin during this period. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals completely. The melting point of the dried solid should be in the range of 154–156 °C.[3][4]
Troubleshooting Workflow
Caption: Troubleshooting workflow for recrystallization.
References
common side products in the synthesis of 3-aminobenzofuran esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 3-aminobenzofuran esters.
Troubleshooting Guides
This section details potential problems, their likely causes, and suggested solutions for common synthetic routes to 3-aminobenzofuran esters.
Route 1: Tandem SNAr-Cyclocondensation of Substituted Perfluorobenzonitriles with α-Hydroxycarbonyl Compounds
This method is effective for producing highly fluorinated 3-aminobenzofuran esters. However, a significant side reaction can occur depending on the nature of the α-hydroxycarbonyl compound.
Problem: Low or no yield of the desired 3-aminobenzofuran ester, with evidence of starting material decomposition.
Potential Cause: Cleavage of the carbonyl group in the α-hydroxycarbonyl starting material. This is particularly problematic when using 4-substituted perfluoro-benzaldehydes or acetophenones.[1] The alkoxide base, intended to deprotonate the hydroxyl group for the SNAr reaction, can instead nucleophilically attack the carbonyl carbon. This leads to the cleavage of the C-C bond and the formation of a perfluoroaryl anion, preventing the desired cyclization.[1]
Suggested Solution:
-
Substrate Selection: Avoid using α-hydroxyaldehydes or α-hydroxyketones that are highly susceptible to nucleophilic attack at the carbonyl group, especially with highly activated perfluoroaryl systems. Consider using α-hydroxyesters or α-hydroxyamides, which are generally less electrophilic at the carbonyl carbon.
-
Reaction Conditions: Carefully control the stoichiometry of the base. Use of a non-nucleophilic base might be explored, although this could affect the rate of the desired SNAr reaction.
Experimental Protocol: Tandem SNAr-Cyclocondensation
-
To a solution of the 4-substituted perfluorobenzonitrile (1.0 eq) and the α-hydroxycarbonyl compound (1.2 eq) in a suitable aprotic solvent (e.g., DMF), add a non-nucleophilic base such as DBU (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram of Reaction vs. Side Reaction:
Caption: Desired SNAr-cyclocondensation vs. carbonyl cleavage side reaction.
Route 2: Synthesis from Salicylonitriles and α-Bromoesters
This route involves the O-alkylation of a salicylonitrile with an α-bromoester, followed by a base-mediated intramolecular cyclization (Thorpe-Ziegler reaction).
Problem: Formation of multiple products, difficulty in purification.
Potential Cause 1: Incomplete Cyclization. The intermediate α-(2-cyanophenoxy)ester may be present in the final product mixture if the cyclization reaction does not go to completion.
-
Suggested Solution:
-
Stronger Base: Ensure a sufficiently strong and non-nucleophilic base (e.g., NaH, KHMDS) is used to facilitate the intramolecular condensation.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the base and the enolate intermediate. Ensure all reagents and solvents are scrupulously dried.
-
Increased Temperature/Reaction Time: Gently heating the reaction mixture or extending the reaction time may promote complete cyclization.
-
Potential Cause 2: Hydrolysis. The ester or nitrile functionalities can be susceptible to hydrolysis, especially if aqueous work-up conditions are harsh or if the reaction is exposed to moisture for prolonged periods. This can lead to the formation of the corresponding carboxylic acid or amide/carboxylic acid, respectively.
-
Suggested Solution:
-
Anhydrous Work-up: If possible, perform a non-aqueous work-up.
-
Controlled pH during Work-up: If an aqueous work-up is necessary, use buffered solutions to avoid strongly acidic or basic conditions.
-
Prompt Extraction and Drying: Minimize the contact time with the aqueous phase and ensure the organic extracts are thoroughly dried.
-
Experimental Protocol: Synthesis from Salicylonitrile and α-Bromoester
-
To a solution of salicylonitrile (1.0 eq) in a dry aprotic solvent (e.g., DMF, THF), add a base such as K₂CO₃ or NaH (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes, then add the α-bromoester (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature or with gentle heating until the O-alkylation is complete (monitor by TLC).
-
For the cyclization step, if a stronger base is required, cool the reaction mixture and add a base like NaH (1.2 eq).
-
Stir at room temperature or with heating until the cyclization is complete.
-
Carefully quench the reaction with a proton source (e.g., acetic acid or a saturated aqueous solution of NH₄Cl).
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography or recrystallization.
Diagram of Potential Side Products:
Caption: Potential side products in the synthesis from salicylonitriles.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows broad peaks for the amino group of the 3-aminobenzofuran ester. Is this normal?
A1: Yes, this is quite common. The protons of the amino group can undergo exchange, which can lead to peak broadening in the ¹H NMR spectrum. The rate of exchange can be influenced by the solvent, temperature, and the presence of acidic or basic impurities. To confirm the presence of the NH₂ protons, you can perform a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The broad peak corresponding to the NH₂ protons should disappear or significantly decrease in intensity.
Q2: I am having trouble separating my 3-aminobenzofuran ester from a byproduct with a very similar polarity. What can I do?
A2:
-
Optimize Chromatography:
-
Try a different solvent system for your column chromatography. A systematic screen of solvent systems with varying polarity and composition (e.g., hexane/ethyl acetate, dichloromethane/methanol) can often resolve closely eluting compounds.
-
Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.
-
High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase can provide much better separation for challenging mixtures.
-
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture can be a very effective purification technique.
-
Derivatization: In some cases, you can temporarily derivatize your product or the impurity to alter its polarity, making separation easier. After separation, the derivative can be converted back to the original compound. For example, the amino group could be protected (e.g., as a Boc-carbamate), which would significantly change the polarity of the molecule.
Q3: Are there any common inorganic impurities I should be aware of?
A3: Yes, depending on the synthetic route, you may have inorganic impurities.
-
Catalyst Residues: If you are using a metal catalyst (e.g., copper, palladium), trace amounts may remain in your product. These can often be removed by filtration through a pad of Celite or by washing with a solution that can chelate the metal (e.g., aqueous ammonium chloride for copper).
-
Salts: Salts are often formed during the reaction or work-up (e.g., from the neutralization of a base). Most inorganic salts are removed by an aqueous work-up. Ensure thorough washing of the organic layer to remove any residual salts.
Data Summary
Quantitative data on side product formation is often specific to the exact substrates and reaction conditions used. The following table provides a general overview of potential yields and factors influencing them.
| Synthetic Route | Desired Product | Potential Side Product(s) | Typical Yield of Desired Product | Factors Influencing Side Product Formation |
| Tandem SNAr-Cyclocondensation | Fluorinated 3-aminobenzofuran ester | Product of carbonyl cleavage | Low to good | Use of perfluoro-benzaldehydes or acetophenones as starting materials.[1] |
| From Salicylonitrile and α-Bromoester | 3-Aminobenzofuran ester | Uncyclized intermediate, hydrolysis products | Good to excellent | Incomplete reaction, presence of moisture, harsh work-up conditions. |
Experimental Workflows and Logic
The following diagrams illustrate the general workflow for the synthesis and purification of 3-aminobenzofuran esters and the logical flow for troubleshooting common issues.
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting logic for synthesis of 3-aminobenzofuran esters.
References
troubleshooting failed cyclization in benzofuran synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cyclization step in benzofuran synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield in Palladium-Catalyzed Cyclization
Q: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?
A: Low yields in palladium-catalyzed benzofuran synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions. Here is a systematic guide to troubleshooting[1]:
-
Catalyst Activity:
-
Cause: The palladium catalyst may be inactive due to age, improper storage, or the use of an inappropriate palladium source[1].
-
Solution: Use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere[1]. Consider using a different palladium source or ligand.
-
-
Reagents and Solvents:
-
Cause: Impurities in starting materials (o-halophenols, alkynes) or the presence of oxygen or moisture in the solvent can deactivate the catalyst[1][2]. Incorrect stoichiometry can also lead to poor results[1].
-
Solution: Ensure all reagents are pure and dry. Solvents should be anhydrous and properly degassed to remove oxygen[1][3]. Verify the stoichiometry, often using a slight excess of the alkyne[1].
-
-
Reaction Conditions:
-
Cause: Suboptimal reaction temperature, time, solvent, or choice of base can significantly impact the yield[1].
-
Solution: Gradually increase the reaction temperature (e.g., from room temperature up to 80-100 °C), but avoid excessively high temperatures that can cause catalyst decomposition. Optimize the choice of base; tertiary amines like triethylamine are common[4][5]. The reaction time should be monitored by TLC to determine the optimal endpoint[2][6].
-
Issue 2: Uncyclized Intermediate is the Major Product
Q: I am observing significant amounts of the uncyclized Sonogashira coupling product (o-alkynylphenol) instead of the desired benzofuran. How can I promote the final cyclization step?
A: The formation of the alkyne intermediate without subsequent cyclization indicates that the initial C-C bond formation is successful, but the intramolecular C-O bond formation is hindered[7].
-
Potential Cause: Suboptimal Conditions for Cyclization
-
The reaction conditions (temperature, solvent, base) may be suitable for the Sonogashira coupling but not for the cyclization step[7].
-
Solution:
-
Increase Temperature: After the initial coupling is complete (as confirmed by TLC), increasing the reaction temperature can often provide the necessary activation energy for the intramolecular cyclization.
-
Change the Base: The basicity and nucleophilicity of the base are crucial. While triethylamine is often used for the coupling, a stronger, non-nucleophilic base might be required to facilitate the deprotonation of the phenol for the subsequent cyclization.
-
Solvent Effects: The polarity of the solvent can influence the cyclization step. Switching to a more polar aprotic solvent might be beneficial.
-
-
-
Potential Cause: Electronic Effects of Substituents
-
Electron-withdrawing groups on the phenol ring can decrease the nucleophilicity of the hydroxyl group, thus hindering the cyclization. Conversely, electron-donating groups tend to facilitate this step[4][5].
-
Solution: For substrates with electron-withdrawing groups, more forcing conditions (higher temperatures, stronger base) may be necessary to drive the cyclization to completion.
-
Issue 3: Competing Side Reactions
Q: I am observing significant byproducts in my reaction mixture. What are the common side reactions and how can they be minimized?
A: Several side reactions can compete with the desired benzofuran formation.
-
Glaser Coupling (Alkyne Homocoupling):
-
Cause: This is a common side reaction in Sonogashira couplings, especially in the presence of a copper co-catalyst, leading to the formation of a diyne from two molecules of the terminal alkyne[1].
-
Solution: Minimize the concentration of the copper catalyst or run the reaction under copper-free conditions if possible. Ensure a strictly inert atmosphere, as oxygen can promote this side reaction.
-
-
Beckmann Rearrangement:
-
Cause: When using an acid-catalyzed cyclization of an O-aryl ketoxime, a competing Beckmann rearrangement can occur, producing an amide byproduct instead of the benzofuran[3].
-
Solution: To favor the desired cyclization, try using milder acidic conditions, switching from a Brønsted acid to a Lewis acid, using aprotic solvents, or lowering the reaction temperature[3].
-
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst, solvent, and base can significantly influence the yield of benzofuran synthesis. The following table summarizes the impact of different reaction parameters on the yield of 2-amino-substituted benzofurans from salicylaldehydes, amines, and alkynes.
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI | K₂CO₃ | DMSO | 100 | 12 | 75 |
| 2 | CuBr | K₂CO₃ | DMSO | 100 | 12 | 82 |
| 3 | CuCl | K₂CO₃ | DMSO | 100 | 12 | 68 |
| 4 | Cu(OAc)₂ | K₂CO₃ | DMSO | 100 | 12 | 55 |
| 5 | CuBr | Na₂CO₃ | DMSO | 100 | 12 | 88 |
| 6 | CuBr | Cs₂CO₃ | DMSO | 100 | 12 | 65 |
| 7 | CuBr | Na₂CO₃ | DMF | 100 | 12 | 70 |
| 8 | CuBr | Na₂CO₃ | Toluene | 100 | 12 | 43 |
| 9 | CuBr | Na₂CO₃ | H₂O | 100 | 12 | 92 |
Data adapted from a study on one-pot synthesis of amino-substituted benzofurans.[4][5]
Experimental Protocols
Protocol: Palladium-Catalyzed Synthesis of 2-Phenylbenzofuran via Sonogashira Coupling and Cyclization
This protocol describes a common method for synthesizing 2-substituted benzofurans from an o-iodophenol and a terminal alkyne[6][7].
Materials:
-
2-Iodophenol
-
Phenylacetylene
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Solvent (e.g., Triethylamine, Acetonitrile)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a sealable reaction tube, add the palladium catalyst (e.g., 2.5 mol%), CuI (e.g., 5 mol%), and 2-iodophenol (1.0 equiv.)[7].
-
Seal the tube and flush thoroughly with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes[7].
-
Under the inert atmosphere, add the solvent (e.g., triethylamine or acetonitrile), followed by triethylamine (if not used as the solvent, 1.2 equiv.) and phenylacetylene (e.g., 1.2-2.0 equiv.) via syringe[6][7].
-
Securely cap the reaction tube and place it in a preheated oil bath at the desired temperature (e.g., 70-100 °C)[6][7].
-
Allow the reaction to stir and monitor its progress by Thin Layer Chromatography (TLC)[6].
-
Upon completion, cool the reaction vessel to room temperature[7].
-
Remove the solvent under reduced pressure[6].
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water, and dry over anhydrous sodium sulfate[6].
-
Concentrate the organic layer in vacuo to obtain the crude product[7].
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-phenylbenzofuran[6][7].
Visualizations
Caption: A general workflow for troubleshooting low-yield benzofuran synthesis.[7]
Caption: Simplified reaction pathway for benzofuran synthesis via Sonogashira coupling.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing N-Acylation of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the N-acylation of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: Why is my N-acylation reaction of this compound resulting in a low yield?
A1: Low yields in this reaction are often due to the reduced nucleophilicity of the 3-amino group.[1][2] The benzofuran ring system, the bromine atom at the 5-position, and the ethyl carboxylate group at the 2-position are all electron-withdrawing, which significantly decreases the electron density on the nitrogen atom.[2][3] This makes the amine a weak nucleophile, hindering its attack on the acylating agent.[1] Steric hindrance from the adjacent bulky ethyl ester group can also impede the approach of the acylating agent.[1]
Q2: I'm observing a significant amount of unreacted starting material. What steps can I take to drive the reaction to completion?
A2: To address incomplete conversion, consider the following strategies:
-
Increase the stoichiometry of the acylating agent: Using a larger excess (e.g., 1.5-3.0 equivalents) of the acylating agent can help push the equilibrium towards the product.[1]
-
Use a more reactive acylating agent: Acyl chlorides are generally more reactive than anhydrides or carboxylic acids.[1]
-
Increase the reaction temperature: Carefully increasing the temperature can provide the necessary activation energy for the reaction to proceed. Monitor for potential side reactions or decomposition.
-
Prolong the reaction time: Some reactions with weakly nucleophilic amines require extended periods to reach completion.[1]
Q3: What is the optimal choice of base for this reaction?
A3: The choice of base is critical. A non-nucleophilic organic base is often preferred to avoid competing reactions.
-
Pyridine: Can act as a nucleophilic catalyst, activating the acylating agent, and also serves as a base to neutralize the acid byproduct.[4]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are common non-nucleophilic bases used to scavenge the acid generated during the reaction.[5]
-
Stronger, non-nucleophilic bases: For particularly unreactive systems, stronger bases might be necessary, but care must be taken to avoid side reactions.
Q4: Can I use a carboxylic acid directly with a coupling agent for this N-acylation?
A4: Yes, using a carboxylic acid with a peptide coupling agent is a viable and often milder alternative to using acyl chlorides. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often with an additive like 1-Hydroxybenzotriazole (HOBt), can be effective for forming the amide bond with weakly nucleophilic anilines.[2]
Q5: What are some potential side reactions to be aware of?
A5: Potential side reactions include:
-
Diacylation: Although less likely with this sterically hindered and deactivated amine, it can occur under harsh conditions or with a large excess of a highly reactive acylating agent.[1]
-
O-Acylation: If there are any residual hydroxyl groups on the starting material or impurities, they could be acylated.
-
Decomposition: At excessively high temperatures, the starting material or product may decompose.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot common issues encountered during the N-acylation of this compound.
| Problem | Potential Cause | Recommended Solution |
| No or Low Conversion | Insufficient Reactivity of Amine: The 3-amino group is deactivated by electron-withdrawing groups.[2][3] | 1. Use a more reactive acylating agent: Switch from a carboxylic acid/anhydride to an acyl chloride.[1]2. Increase reaction temperature: Gradually increase the temperature in increments of 10-20 °C.3. Use a stronger base: If using TEA or pyridine, consider a stronger, non-nucleophilic base. |
| Insufficient Reactivity of Acylating Agent: The chosen acylating agent is not electrophilic enough. | 1. Activate with a catalyst: For anhydrides or carboxylic acids, use a catalytic amount of DMAP or a peptide coupling agent (EDC, DCC).2. Switch to acyl chloride: Acyl chlorides are the most reactive common acylating agents. | |
| Steric Hindrance: The bulky ethyl ester at the 2-position blocks the approach of the acylating agent.[1] | 1. Use a less bulky acylating agent if the experimental design allows.2. Increase reaction temperature and time to overcome the steric barrier. | |
| Formation of Multiple Products/Impurities | Decomposition: Starting material or product is unstable at the reaction temperature. | 1. Lower the reaction temperature and extend the reaction time.2. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6] |
| Diacylation: The initially formed amide reacts again. | 1. Use a stoichiometric amount of the acylating agent. 2. Add the acylating agent slowly to the reaction mixture to avoid a high local concentration.[1] | |
| Hydrolysis of Acylating Agent: Presence of water in the reaction. | 1. Use anhydrous solvents and reagents. 2. Run the reaction under an inert atmosphere. | |
| Difficult Product Isolation/Purification | Product is highly soluble in the workup solvent. | 1. Optimize the extraction solvent system. 2. Consider crystallization as a purification method. |
| Close polarity of product and starting material. | 1. Optimize the mobile phase for column chromatography. A shallow gradient may be necessary.2. Consider derivatization of the unreacted starting material to change its polarity before chromatography. |
Experimental Protocols
Protocol 1: General Procedure using Acyl Chloride
This protocol is a starting point and may require optimization.
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 - 1.5 eq) or pyridine (2.0 - 3.0 eq). Cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add the acyl chloride (1.1 - 1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If no conversion is observed, slowly warm the reaction to 40 °C.
-
Workup: Upon completion, cool the mixture and quench by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Using Carboxylic Acid and a Coupling Agent (EDC)
-
Setup: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and a catalyst such as HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Reagent Addition: Add a base such as DIPEA (2.0 - 3.0 eq). Cool the mixture to 0 °C.
-
Coupling: Add EDC (1.2 eq) portion-wise to the cooled solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow steps 5-9 from Protocol 1.
Visualizations
Caption: A logical workflow for troubleshooting common issues in the N-acylation reaction.
Caption: Key parameters influencing the N-acylation of the benzofuran substrate.
References
removal of unreacted starting materials from Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the removal of unreacted starting materials from Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials in the synthesis of this compound?
The typical synthesis involves the reaction of 5-bromo-2-hydroxybenzonitrile and ethyl chloroacetate.[1][2] Therefore, these two compounds are the most likely unreacted starting materials to contaminate the final product.
Q2: How can I tell if my product is impure?
Impurity presence can be determined by several methods:
-
Melting Point: A broad melting point range or a melting point lower than the reported value (154–156 °C) suggests the presence of impurities.[1][2]
-
Thin Layer Chromatography (TLC): The presence of multiple spots on a TLC plate indicates a mixture of compounds. The product, being more polar than the starting materials, should have a lower Rf value.
-
Spectroscopic Methods (NMR, IR): The presence of peaks corresponding to the starting materials in the spectra of the product is a clear indication of contamination.
Q3: What is the recommended primary purification method?
Recrystallization from ethanol is the most commonly reported and effective method for purifying this compound.[1][2]
Q4: When should I consider using column chromatography?
Column chromatography is a suitable alternative if:
-
Recrystallization fails to remove the impurities to the desired level of purity.
-
The impurities and the product have very similar solubilities, making recrystallization inefficient.
-
You are working with a very small amount of material where the potential for loss during multiple recrystallizations is high.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Suggested Solution |
| Low Recovery of Crystals | - Too much solvent was used. - The solution was not cooled sufficiently. - The product is significantly soluble in the cold solvent. | - Concentrate the filtrate by boiling off some solvent and cool again. - Cool the solution in an ice bath to maximize crystal formation. - Try a different solvent or a solvent mixture where the product has lower solubility at cold temperatures. |
| No Crystals Form Upon Cooling | - The solution is not saturated (too much solvent). - The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration and attempt to crystallize again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. |
| Product Oils Out Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the product, or there are significant impurities present. | - Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the product is less soluble, and cool slowly. - Try a lower-boiling point solvent for recrystallization. |
| Colored Impurities Remain in Crystals | The colored impurity has similar solubility to the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Do not add charcoal to a boiling solution as it may cause bumping. |
Column Chromatography Issues
| Issue | Possible Cause | Suggested Solution |
| Poor Separation of Product and Impurities | - Inappropriate eluent system. - Column was not packed properly. | - Optimize the eluent system using TLC. A good starting point for benzofuran derivatives is a mixture of petroleum ether and ethyl acetate.[3][4][5] For this product, a gradient elution from low to high polarity might be effective. - Ensure the column is packed uniformly without any air bubbles or cracks. |
| Product is Sticking to the Column | The product, containing a basic amine group, is interacting strongly with the acidic silica gel. | - Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. |
| Product Elutes Too Quickly (High Rf) | The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., petroleum ether or hexane). |
| Product Elutes Too Slowly (Low Rf) | The eluent is not polar enough. | - Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
Data Presentation
Table 1: Physical and Solubility Properties of Product and Starting Materials
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | 284.11[1] | 154-156[1][2] | - | Soluble in hot ethanol.[1][2] |
| 5-Bromo-2-hydroxybenzonitrile | 198.02[6] | 158-163[6][7] | - | Slightly soluble in methanol.[6][7] |
| Ethyl Chloroacetate | 122.55 | -26 | 143-146 | Insoluble in water; miscible with ethanol, ether, and acetone. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, transfer the impure this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry them until a constant weight is achieved.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of petroleum ether and ethyl acetate. The ideal eluent system should give the product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect the eluate in small fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product. A common visualization method for aromatic amines and esters is UV light (254 nm).[8][9][10]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: Purification workflow for this compound.
References
- 1. Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. op.niscair.res.in [op.niscair.res.in]
- 5. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-BROMO-2-HYDROXYBENZONITRILE | 40530-18-5 [amp.chemicalbook.com]
- 7. 40530-18-5 CAS MSDS (5-BROMO-2-HYDROXYBENZONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scribd.com [scribd.com]
Technical Support Center: Synthesis of Halogenated Benzofurans
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of halogenated benzofurans. The information is presented in a question-and-answer format to directly address specific issues.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of halogenated benzofurans.
Issue 1: Poor Yields in Halogenation Reactions
Question: I am getting low yields for the halogenation of my benzofuran substrate. What are the potential causes and how can I improve the yield?
Answer: Low yields in benzofuran halogenation can stem from several factors, including incomplete reaction, side product formation, or product degradation. Here are some troubleshooting steps:
-
Optimize Reaction Conditions:
-
Temperature: Some halogenation reactions are highly exothermic. Lowering the reaction temperature can help suppress the formation of byproducts.[1] Conversely, some reactions may require elevated temperatures to proceed to completion.[1]
-
Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has gone to completion. Extending the reaction time may be necessary.[1]
-
-
Choice of Halogenating Agent and Catalyst:
-
The reactivity of the halogenating agent is crucial. For bromination, N-bromosuccinimide (NBS) is often a milder alternative to bromine (Br₂) and can lead to cleaner reactions and higher yields.[2] For iodination, N-iodosuccinimide (NIS) is a common choice.[3]
-
The use of a catalyst can significantly improve yields. Transition metal catalysts, such as those based on iron (Fe) or copper (Cu), have been shown to be effective in promoting halogenation and subsequent cyclization steps in one-pot syntheses of benzofurans.[3]
-
-
Solvent Selection: The choice of solvent can influence the reaction outcome. For brominations with NBS, carbon tetrachloride (CCl₄) is a common solvent, while acetic acid can be used with bromine.[2]
Issue 2: Lack of Regioselectivity in Electrophilic Aromatic Substitution
Question: My halogenation reaction is producing a mixture of regioisomers. How can I control the regioselectivity of the substitution on the benzofuran ring?
Answer: Achieving high regioselectivity in the electrophilic halogenation of benzofurans is a common challenge. The position of substitution (C2 vs. C3 vs. benzene ring) is influenced by the electronic properties of the substrate and the reaction conditions.
-
Understanding Inherent Reactivity: In electrophilic aromatic substitution, the stability of the intermediate sigma complex determines the preferred position of attack. For benzofuran, attack at the C2 position often leads to a more stable intermediate where the positive charge is delocalized into the benzene ring.[4][5] However, substitution at the C3 position can also occur, and the outcome can be influenced by the specific electrophile and substituents already present on the benzofuran core.[4][5]
-
Directing Group Effects: The presence of activating or deactivating groups on the benzofuran skeleton will direct the position of halogenation. For example, an activating methoxy group on the benzene ring will direct iodination to the position para to it.[3]
-
Strategic Choice of Synthesis Route: Instead of direct halogenation of a pre-formed benzofuran, consider a synthetic strategy where the halogen is introduced at an earlier stage with better regiocontrol. For example, starting with an o-iodophenol and a terminal alkyne in a Sonogashira coupling followed by cyclization can yield a 3-iodobenzofuran.[6][7]
Issue 3: Formation of Byproducts
Question: I am observing significant byproduct formation in my reaction mixture, making purification difficult. What are the common byproducts and how can I minimize them?
Answer: Byproduct formation is a frequent issue in organic synthesis. In the context of halogenated benzofuran synthesis, common side reactions include over-halogenation, side-chain halogenation, and rearrangement products.
-
Over-halogenation: To avoid the introduction of multiple halogen atoms, use a stoichiometric amount of the halogenating agent. A slight excess may sometimes be necessary for full conversion, but large excesses should be avoided.
-
Side-Chain Halogenation: For benzofurans with alkyl substituents (e.g., methyl groups), halogenation can occur on the side chain, especially under radical conditions (e.g., using NBS with a radical initiator). To favor ring halogenation, consider using ionic conditions (e.g., bromine in acetic acid).[2][8]
-
Perkin Rearrangement of 3-Halocoumarins: When synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins, an uncyclized intermediate, (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid, can be a significant byproduct if the intramolecular nucleophilic attack is slow.[1] To promote cyclization, optimize the base, increase the reaction temperature, or use microwave-assisted synthesis.[1]
-
Homocoupling in Transition-Metal-Catalyzed Reactions: In reactions like the Sonogashira coupling, homocoupling of the alkyne starting material (Glaser coupling) can be a competing reaction. Careful control of the catalyst system and reaction conditions is necessary to minimize this byproduct.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing halogenated benzofurans?
A1: Several methods are employed for the synthesis of halogenated benzofurans. Some of the most common include:
-
Direct Halogenation: This involves the direct electrophilic substitution of a pre-existing benzofuran ring using halogenating agents like N-bromosuccinimide (NBS), N-iodosuccinimide (NIS), or elemental halogens (Br₂, I₂).[2][8]
-
Cyclization of Halogenated Precursors: This approach involves the cyclization of appropriately substituted and halogenated starting materials. Examples include:
-
One-pot synthesis from 1-aryl- or 1-alkylketones involving regioselective iron(III)-catalyzed halogenation followed by copper-catalyzed O-arylation.[3]
-
Domino reactions such as the "ring-cleavage-deprotection-cyclization" of 2-alkylidenetetrahydrofurans with boron tribromide to yield benzofurans with a remote bromide functionality.[9][10]
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Tandem SNAr-cyclocondensation of perfluorobenzonitriles with α-hydroxycarbonyl compounds to produce fluorinated 3-aminobenzofurans.[11][12]
-
-
Iodocyclization: This is a powerful method for constructing the benzofuran ring, often using iodine (I₂) or other iodine sources to induce cyclization of functionalized alkynes.[13][14]
Q2: Are there any particular safety precautions to consider when working with halogenating agents?
A2: Yes, working with halogenating agents requires strict safety measures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations of volatile and corrosive halogenating agents like bromine should be performed in a well-ventilated fume hood.
-
Quenching: Be aware of the proper procedures for quenching reactive halogenating agents at the end of the reaction.
Q3: How can I purify my final halogenated benzofuran product?
A3: The purification of halogenated benzofurans typically involves standard laboratory techniques.
-
Extraction: After the reaction, an aqueous workup is often performed to remove inorganic salts and water-soluble impurities.
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Chromatography: Column chromatography on silica gel is the most common method for purifying benzofuran derivatives.[15] The choice of eluent system (e.g., petroleum ether-ethyl acetate) will depend on the polarity of the specific compound.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Quantitative Data Summary
The following tables summarize yields for the synthesis of various halogenated benzofurans as reported in the literature.
Table 1: Yields of Fluorinated Benzofurans
| Starting Materials | Product | Yield (%) | Reference |
| 4-Substituted perfluorobenzonitriles and α-hydroxycarbonyl compounds | 3-Amino-2,6-disubstituted-4,5,7-trifluorobenzofurans | Low to Good | [11][12] |
| Propargylic fluorides | gem-Difluorodihydrobenzofurans | Good | [16][17] |
| gem-Difluorodihydrobenzofurans (via Pd-catalyzed defluorination) | Monofluorinated benzofurans | - | [16][17] |
Table 2: Yields of Brominated and Iodinated Benzofurans
| Synthesis Method | Product | Yield (%) | Reference |
| Iron(III)-catalyzed iodination and copper(I)-catalyzed cyclization of 1-arylketone | 2-Arylbenzo[b]furans | 55-75 | [3] |
| Bromination of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid derivatives | Various brominated benzofurans | 30 (for 2e) | [2] |
| Domino “ring-cleavage-deprotection-cyclization” | Benzofurans with remote bromide | - | [9] |
| Iodocyclization of ethoxyethyl ether-substituted alkynes | 3-Iodobenzofuran derivatives | 84-100 | [14] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Arylbenzo[b]furans via Iron-Catalyzed Iodination and Copper-Catalyzed Cyclization [3]
-
Iodination Step: To a solution of the 1-arylketone in a suitable solvent (e.g., an ionic liquid like [BMIM]NTf₂), add N-iodosuccinimide (NIS) and a catalytic amount of an iron(III) salt (e.g., FeCl₃ or Fe(NO₃)₃·9H₂O, ~2.5-5 mol%).
-
Heat the reaction mixture (e.g., at 50-70 °C) and monitor the progress by TLC or ¹H NMR until the starting material is consumed (typically several hours).
-
Cyclization Step: Add a copper(I) catalyst (e.g., CuI, ~10 mol%) to the reaction mixture.
-
Continue heating until the cyclization is complete, as monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, perform a standard aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylbenzo[b]furan.
Visualizations
Caption: General workflow for Sonogashira coupling and cyclization.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. Benzofuran synthesis [organic-chemistry.org]
- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of addition compounds in the halogenation of benzofurans and benzothiophens - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medcraveonline.com [medcraveonline.com]
- 15. benchchem.com [benchchem.com]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
Technical Support Center: Alternative Purification Techniques for Polar Benzofuran Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of polar benzofuran derivatives. This resource focuses on alternative strategies when standard silica gel chromatography proves challenging.
Troubleshooting Guide
This section addresses specific issues encountered during the purification of polar benzofuran derivatives.
Question: My polar benzofuran derivative streaks badly or shows significant tailing during silica gel column chromatography. What can I do?
Answer: Peak tailing is a common issue when purifying polar compounds on standard silica gel. It is often caused by strong, non-ideal interactions between the polar functional groups of your compound and the acidic silanol groups on the silica surface.
Solutions:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it. A common method is to flush the packed column with a solvent system containing a small amount of a basic modifier, such as 1-3% triethylamine or ammonia in your eluent, before loading your sample.[1]
-
Use a Solvent Modifier: Adding a small amount of a polar, protic solvent like methanol or a modifier like triethylamine to your mobile phase can help to block the active sites on the silica gel, leading to more symmetrical peaks.
-
Switch to an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.[2] For some compounds, a diol-bonded silica phase can offer different selectivity and improved peak shape.[3]
Question: My compound seems to be decomposing on the silica gel column. How can I confirm this and what are the alternatives?
Answer: If you suspect your compound is unstable on silica, you can perform a simple stability test.[2] Spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you observe new spots or a significant decrease in the intensity of the original spot, your compound is likely degrading.
Alternative Purification Strategies:
-
Reverse-Phase Chromatography (C18): This is an excellent alternative for polar compounds. The stationary phase is nonpolar (C18-bonded silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Your polar compound will likely elute earlier.
-
Recrystallization: If your compound is a solid and you can find a suitable solvent system, recrystallization is a powerful technique for achieving high purity.[4][5]
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications (less than 50 mg), preparative TLC can be a quick and effective method.[2]
Question: My polar benzofuran derivative will not move from the baseline on a TLC plate, even when using 100% ethyl acetate or methanol.
Answer: This indicates a very strong interaction with the silica gel.
Possible Solutions:
-
Highly Polar Mobile Phases: You can try more aggressive solvent systems. For example, a mixture of dichloromethane, methanol, and a small amount of ammonium hydroxide can be effective for eluting very polar basic compounds.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique that uses a polar stationary phase (like silica, diol, or amine-bonded silica) with a mobile phase consisting of a high concentration of an organic solvent (e.g., acetonitrile) and a small amount of aqueous solvent.[3][6] In HILIC, water is considered the strong solvent.[6] This can be a very effective method for retaining and separating highly polar compounds that are not retained in reverse-phase chromatography.[3][6]
Frequently Asked Questions (FAQs)
Q1: What are the main alternatives to traditional silica gel chromatography for purifying polar benzofurans?
A1: The primary alternatives include Reverse-Phase Chromatography (C18), Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Exchange Chromatography (for ionizable compounds), and Size-Exclusion Chromatography (for larger molecules or oligomers). Non-chromatographic methods like recrystallization and sublimation can also be highly effective.
Q2: How do I select the right alternative technique for my specific benzofuran derivative?
A2: The choice depends on the properties of your compound.
-
For highly polar, non-ionic compounds: HILIC or reverse-phase chromatography with a highly aqueous mobile phase are good starting points.[3]
-
For polar compounds with acidic or basic groups: Ion-exchange chromatography can be very specific and effective. Alternatively, using buffered mobile phases in reverse-phase chromatography can improve peak shape and resolution.
-
If your compound is a stable solid: Recrystallization should always be considered as it can be a very efficient and scalable purification method.[4]
Q3: Can I use reverse-phase chromatography with highly aqueous mobile phases?
A3: Yes, but be aware of "phase collapse" with standard C18 columns when using more than 80-95% water.[3] This can lead to poor and irreproducible retention. To overcome this, use specialized aqueous-stable C18 columns (often designated as C18-Aq), which are end-capped with hydrophilic groups to prevent phase collapse.[3]
Comparison of Alternative Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Reverse-Phase (C18) | Partitioning between a nonpolar stationary phase and a polar mobile phase. | Excellent for a wide range of polar compounds; robust and reproducible. | Potential for phase collapse with highly aqueous mobile phases; may not retain very small, highly polar molecules. | Moderately to highly polar benzofuran derivatives. |
| HILIC | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.[6] | Excellent retention for very polar compounds that are not retained by reverse-phase.[6] | Can have longer equilibration times; mobile phase preparation can be more complex. | Very polar and hydrophilic benzofuran derivatives, including carbohydrates and amino acids.[6] |
| Ion-Exchange | Separation based on reversible electrostatic interactions between charged analytes and the stationary phase. | Highly selective for charged molecules; high loading capacity. | Only applicable to ionizable compounds; requires careful pH control. | Polar benzofurans with acidic (e.g., carboxylic acids) or basic (e.g., amines) functional groups. |
| Recrystallization | Purification based on differences in solubility of the compound and impurities in a specific solvent.[4] | Potentially very high purity; scalable and cost-effective. | Only applicable to solids; requires finding a suitable solvent; can have lower yields. | Crystalline solid benzofuran derivatives with moderate to high purity.[4][5] |
Experimental Protocols
Protocol 1: Reverse-Phase Flash Chromatography
-
Stationary Phase Selection: Choose an appropriate C18-bonded silica gel cartridge. For highly aqueous mobile phases, select an aqueous-stable C18-Aq column.[3]
-
Solvent System Development: Use TLC with C18-coated plates to determine a suitable mobile phase. Start with a high ratio of polar solvent (e.g., 95:5 water:acetonitrile) and gradually increase the organic solvent content. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound.
-
Column Equilibration: Flush the column with at least 5-10 column volumes of your initial mobile phase until the baseline is stable.
-
Sample Loading: Dissolve your crude sample in a minimal amount of a strong solvent (e.g., methanol, DMF, or DMSO). If solubility is an issue, you can adsorb the sample onto a small amount of silica or C18 material and load it as a solid.
-
Elution: Begin elution with your chosen mobile phase. A gradient elution (gradually increasing the percentage of the organic solvent) is often more effective than an isocratic elution for complex mixtures.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify the pure fractions containing your desired benzofuran derivative.
Protocol 2: Deactivation of Silica Gel for Acid-Sensitive Compounds[1]
-
Prepare the Slurry: Prepare a slurry of silica gel in your chosen nonpolar solvent (e.g., hexane).
-
Add Modifier: Add 1-3% triethylamine (or another suitable base) to the slurry.
-
Pack the Column: Pack the column with the treated silica slurry.
-
Equilibrate: Flush the packed column with 1-2 column volumes of your starting eluent (which should also contain the base modifier).
-
Load and Elute: Proceed with loading your sample and running the chromatography as usual. The deactivated silica surface should minimize decomposition and improve the peak shape of your polar compound.
Visualization
Caption: Decision workflow for selecting a purification technique.
References
preventing decomposition of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate during workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. The following information is designed to help prevent decomposition of the compound during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that might be sensitive during workup?
A1: The primary functional groups of concern are the ethyl ester, the 3-amino group, and the benzofuran ring itself. The ester is susceptible to hydrolysis under both acidic and basic conditions. The aromatic amino group can be prone to oxidation, especially in the presence of air and certain metal ions. The benzofuran ring, while generally stable, can undergo oxidation or ring-opening under harsh conditions.
Q2: A standard synthesis protocol involves quenching the reaction mixture in crushed ice. Why is this rapid cooling important?
A2: The rapid cooling of the reaction mixture by quenching in crushed ice serves two main purposes. First, it quickly halts the reaction, preventing the formation of byproducts from any unreacted starting materials or intermediates. Second, it minimizes the exposure time of the product to the elevated temperatures and basic conditions of the reaction, thereby reducing the risk of thermal degradation or base-catalyzed hydrolysis of the ethyl ester.
Q3: My final product is off-white or has a colored impurity after workup. What could be the cause?
A3: Discoloration often indicates the presence of oxidized impurities. The 3-amino group on the benzofuran ring can be susceptible to air oxidation, which can lead to the formation of colored byproducts. This can be exacerbated by prolonged exposure to air, light, or trace metal impurities during the workup and purification steps.
Q4: I am observing a lower than expected yield after aqueous workup. What are the potential reasons?
A4: A low yield can result from several factors during workup. One possibility is partial hydrolysis of the ethyl ester to the corresponding carboxylic acid if the aqueous washes are too acidic or basic. The resulting carboxylic acid may have different solubility properties and could be lost to the aqueous phase. Another possibility is incomplete extraction of the product into the organic phase. Additionally, the product may exhibit some solubility in the aqueous phase, particularly if the pH is not optimized.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low product yield after aqueous extraction | Ester Hydrolysis: Exposure to strongly acidic or basic aqueous solutions during washing steps can hydrolyze the ethyl ester to the corresponding carboxylic acid, which may be more water-soluble. | - Use neutral or mildly basic (e.g., saturated sodium bicarbonate solution) or mildly acidic (e.g., dilute citric acid) washes.- Minimize the duration of contact with aqueous phases.- Work at lower temperatures (e.g., using an ice bath) during extractions. |
| Product lost in aqueous layer: The product may have some solubility in the aqueous phase, especially at non-optimal pH. | - Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product.- Perform multiple extractions with a smaller volume of organic solvent. | |
| Product discoloration (yellow, brown, or pink tint) | Oxidation: The 3-amino group is susceptible to air oxidation, leading to colored impurities. | - Perform the workup and extractions under an inert atmosphere (e.g., nitrogen or argon) if possible.- Use degassed solvents for extraction and chromatography.- Add a small amount of a reducing agent like sodium bisulfite to the aqueous wash solutions. |
| Light Exposure: The compound may be sensitive to light, leading to decomposition and colored byproducts. | - Protect the reaction and product from light by covering the glassware with aluminum foil. | |
| Formation of a new, more polar spot on TLC after workup | Ester Hydrolysis: The new polar spot is likely the carboxylic acid resulting from ester hydrolysis. | - Confirm the identity of the byproduct by techniques such as LC-MS.- If hydrolysis is confirmed, follow the recommendations for preventing ester hydrolysis mentioned above. |
| Product decomposition on silica gel column chromatography | Acidic nature of silica gel: The slightly acidic nature of standard silica gel can cause degradation of acid-sensitive compounds, including potential hydrolysis of the ester or reaction of the amino group. | - Use deactivated (neutral) silica gel, which can be prepared by washing with a dilute solution of a base like triethylamine in the eluent and then re-equilibrating with the mobile phase.- Add a small percentage (0.1-1%) of a non-polar tertiary amine like triethylamine to the eluent system to neutralize the silica surface. |
Experimental Protocols
Protocol 1: Standard Workup Procedure
This protocol is based on a reported synthesis of this compound.[1][2][3]
-
Reaction Quenching: After completion of the reaction (e.g., reflux in DMF with potassium carbonate), allow the reaction mixture to cool to room temperature.
-
Filtration: Remove any solid inorganic salts (e.g., potassium carbonate) by filtration.
-
Precipitation: Slowly add the filtrate to a beaker containing crushed ice with constant stirring.
-
Isolation: Collect the precipitated solid product by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any remaining DMF and inorganic salts.
-
Drying: Dry the product under vacuum.
-
Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure compound.[1][2][3]
Protocol 2: Mild Aqueous Workup for Sensitive Compounds
This protocol is a suggested alternative if decomposition is observed during the standard workup.
-
Solvent Removal: After filtering the reaction mixture, remove the high-boiling solvent (e.g., DMF) under reduced pressure at a moderate temperature.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing:
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic components.
-
Follow with a wash with water.
-
Finally, wash with brine to aid in the separation of the layers and remove excess water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Evaporation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography on deactivated silica gel.
Visualizing Potential Decomposition Pathways
The following diagram illustrates potential decomposition pathways for this compound during workup.
Caption: Potential decomposition pathways for the target compound.
This diagram illustrates that the primary concerns during workup are hydrolysis of the ester group and oxidation of the amino group. Decarboxylation is presented as a potential subsequent reaction following hydrolysis, especially if the workup involves heating the acidic form.
References
column chromatography conditions for purifying Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
Technical Support Center: Purifying Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
This guide provides detailed protocols and troubleshooting advice for the purification of this compound using column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended starting conditions for column chromatography of this compound?
While published literature frequently cites recrystallization from ethanol as a primary purification method for this compound[1][2][3], column chromatography can be effectively used for separating it from impurities. Based on protocols for similar benzofuran derivatives, a normal-phase chromatography setup is recommended[4][5][6].
A summary of the suggested starting parameters is provided below.
Data Presentation: Recommended Column Chromatography Parameters
| Parameter | Recommendation | Details |
| Stationary Phase | Silica Gel | 200–300 mesh is a suitable particle size for good resolution[5]. |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate | A gradient elution is recommended, starting with a low polarity mixture and gradually increasing the ethyl acetate concentration. |
| Initial Eluent Ratio | 95:5 (Hexane:Ethyl Acetate) | Start with a low polarity to elute non-polar impurities. |
| Gradient Profile | 5% to 40% Ethyl Acetate | Increase the polarity gradually to elute the target compound while separating it from closely related impurities. |
| Sample Loading | Dry Loading | Recommended for compounds that are not highly soluble in the initial eluent. |
Q2: My compound is showing significant peak tailing on the TLC plate and column fractions. How can this be resolved?
Peak tailing for aromatic amines like this compound is a common issue in silica gel chromatography[7]. It is often caused by the interaction of the basic amino group with acidic silanol groups on the surface of the silica.
Solutions:
-
Use a Mobile Phase Additive: Add a small amount of a competitive base, such as triethylamine (TEA) or ammonia, to the mobile phase. A concentration of 0.1% to 1% (v/v) TEA is typically sufficient to neutralize the acidic sites on the silica gel and improve peak shape[7][8].
-
Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Neutral alumina or deactivated silica gel can be effective alternatives[9].
Q3: The compound is not eluting from the column, even with a high percentage of ethyl acetate. What should I do?
If your compound remains at the top of the column (low Rf), the mobile phase may not be polar enough to displace it from the stationary phase.
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: After reaching higher concentrations of ethyl acetate in hexane, you can cautiously introduce a stronger, more polar solvent. Start by adding a small percentage (1-5%) of methanol to your ethyl acetate/hexane mobile phase. This will significantly increase the eluting power.
-
Check Compound Stability: Before modifying the solvent system, ensure your compound is not degrading on the silica, which can sometimes cause it to appear immobile[9]. Perform a simple stability test by dissolving a small amount of your crude product in the eluent, adding a pinch of silica gel, and monitoring it by TLC over an hour.
Q4: How can I improve the separation between my product and a close-running impurity?
Poor separation can result from several factors, including an unoptimized mobile phase or improper column packing.
Optimization Strategies:
-
Fine-Tune the Eluent System: Test different solvent systems. For example, a dichloromethane/methanol system might offer different selectivity compared to hexane/ethyl acetate.
-
Reduce the Elution Speed: A slower flow rate allows more time for equilibrium between the stationary and mobile phases, which can enhance separation[10].
-
Ensure Proper Column Packing: A poorly packed column with channels or cracks will lead to broad bands and poor separation. Ensure the silica gel is packed uniformly without any air bubbles.
-
Use the Correct Sample Load: Overloading the column is a common cause of poor resolution. As a general rule, the sample mass should be about 1-2% of the mass of the silica gel.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol outlines the steps for purifying the crude product using flash column chromatography.
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel (e.g., 50 g) in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure a flat, uniform bed of silica.
-
-
Sample Preparation (Dry Loading Method):
-
Dissolve the crude this compound (e.g., 500 mg) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate[10].
-
Add a small amount of silica gel (approx. 2-3 g) to the solution[10].
-
Gently evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained[10].
-
-
Column Loading and Elution:
-
Carefully add the dry silica-adsorbed sample to the top of the packed column, creating a thin, even layer.
-
Gently add a layer of sand on top to prevent disturbance of the sample layer when adding eluent[10].
-
Begin elution with the starting mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Workflow for Column Chromatography Purification
Caption: Experimental workflow for the column chromatography purification.
References
- 1. Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. bvchroma.com [bvchroma.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
impact of solvent choice on Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate reaction rate
This technical support guide provides troubleshooting advice and frequently asked questions regarding the impact of solvent choice on the reaction rate and yield for the synthesis of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate.
Troubleshooting Guide
Issue 1: Slow or Incomplete Reaction
Question: My reaction to synthesize this compound is proceeding very slowly or appears to have stalled. What could be the cause?
Answer:
A slow or incomplete reaction is often related to the choice of solvent, which can significantly influence the rate of the intramolecular cyclization. The formation of the 3-aminobenzofuran core in this synthesis is a type of Thorpe-Ziegler reaction. This reaction involves the formation of a carbanion intermediate, and the solvent plays a crucial role in stabilizing this charged species.
-
Inappropriate Solvent Polarity: The Thorpe-Ziegler reaction generally proceeds more efficiently in polar aprotic solvents.[1] If you are using a nonpolar solvent, the reactants and intermediates may not be sufficiently solvated, leading to a slow reaction rate.
-
Use of Protic Solvents: Polar protic solvents, such as ethanol or water, can hinder the reaction. These solvents can form hydrogen bonds with the anionic intermediate, creating a "solvent cage" that reduces its nucleophilicity and slows down the desired intramolecular attack.[1]
-
Insufficient Reactant Solubility: If the starting materials, particularly the precursor formed from 5-bromo-2-hydroxybenzonitrile and ethyl chloroacetate, are not fully dissolved in the chosen solvent at the reaction temperature, the reaction will be slow and inefficient.
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are not already using one, consider switching to a polar aprotic solvent like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (MeCN). DMF has been successfully used in the synthesis of this compound.
-
Ensure Anhydrous Conditions: The base-catalyzed nature of this reaction makes it sensitive to water. Ensure your solvent and glassware are dry.
-
Increase Reaction Temperature: If the reaction is slow at a lower temperature, cautiously increasing the temperature (refluxing) may improve the rate, provided the solvent and reactants are stable at that temperature.
Issue 2: Low Yield of the Desired Product
Question: I have obtained a low yield of this compound. How can the solvent choice affect the yield?
Answer:
Low yields can be a consequence of side reactions or an incomplete primary reaction, both of which can be influenced by the solvent.
-
Side Reactions: The choice of solvent can promote undesired side reactions. For instance, in the presence of a protic solvent, the strong base might react with the solvent itself.
-
Product Degradation: In some cases, the product might be unstable under the reaction conditions, and the solvent could play a role in its degradation.
-
Poor Solubility of Product: If the product is poorly soluble in the reaction solvent, it may precipitate out of the solution, potentially hindering the reaction from going to completion or making isolation difficult.
Troubleshooting Steps:
-
Optimize Solvent Choice: Experiment with different polar aprotic solvents. While DMF is a common choice, for some substrates, other solvents like DMSO or acetonitrile might give better yields.
-
Solvent Purity: Ensure the solvent is of high purity and free from contaminants that could interfere with the reaction.
-
Work-up Procedure: The solvent used in the reaction will also influence the work-up procedure. Ensure that the chosen solvent can be easily removed and does not form azeotropes with water if an aqueous work-up is employed.
Frequently Asked Questions (FAQs)
Q1: Why are polar aprotic solvents generally recommended for the synthesis of this compound?
A1: The synthesis involves an intramolecular cyclization that is a variation of the Thorpe-Ziegler reaction. This reaction proceeds via a nitrile-stabilized carbanion. Polar aprotic solvents, such as DMF, DMSO, and acetonitrile, are ideal for this type of reaction for two main reasons:
-
They possess a significant dipole moment that allows them to dissolve charged species (like the carbanion intermediate) and polar reactants.
-
They lack acidic protons and therefore do not engage in hydrogen bonding with the anionic nucleophile. This leaves the nucleophile "free" and highly reactive, thus promoting the desired intramolecular cyclization and increasing the reaction rate.[1]
Q2: Can I use a polar protic solvent like ethanol for this reaction?
A2: While it might be possible to obtain some product, using a polar protic solvent like ethanol is generally not recommended. Protic solvents can solvate and stabilize the anionic intermediate through hydrogen bonding. This "caging" of the nucleophile significantly reduces its reactivity, leading to a much slower reaction rate and potentially lower yields compared to polar aprotic solvents.[1]
Q3: What about nonpolar solvents like toluene or hexane?
A3: Nonpolar solvents are generally poor choices for this reaction. The starting materials and, more importantly, the charged intermediates of the Thorpe-Ziegler reaction have low solubility in nonpolar solvents. This lack of solubility will likely result in a very slow or no reaction.
Q4: How do I choose the best polar aprotic solvent for my reaction?
A4: The optimal polar aprotic solvent can depend on the specific substrate and reaction conditions. DMF is a commonly used and often effective solvent for this synthesis. However, if you are looking to optimize your reaction, you could screen other polar aprotic solvents like DMSO or acetonitrile. Factors to consider include the solubility of your starting materials, the boiling point of the solvent (if heating is required), and the ease of removal during the work-up.
Data Presentation
The following table summarizes the expected qualitative impact of different solvent classes on the synthesis of this compound.
| Solvent Class | Examples | Expected Reaction Rate | Expected Yield | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Fast | High | Good solubility of reactants and intermediates. Does not solvate the nucleophile via hydrogen bonding, leading to high reactivity.[1] |
| Polar Protic | Water, Ethanol, Methanol | Slow | Low to Moderate | Solvates and deactivates the nucleophilic intermediate through hydrogen bonding, slowing the cyclization.[1] |
| Nonpolar | Toluene, Hexane, Dichloromethane | Very Slow to No Reaction | Very Low to None | Poor solubility of polar reactants and charged intermediates. |
Experimental Protocols
Synthesis of this compound
This protocol is based on a reported synthesis.
Materials:
-
5-bromo-2-hydroxybenzonitrile
-
Ethyl chloroacetate
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethanol (for recrystallization)
-
Crushed ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 5-bromo-2-hydroxybenzonitrile (0.01 mol), ethyl chloroacetate (0.01 mol), and anhydrous potassium carbonate (0.02 mol) in 5 ml of anhydrous DMF.
-
Heat the mixture to reflux and maintain for 90 minutes.
-
After cooling to room temperature, remove the potassium carbonate by filtration.
-
Add crushed ice to the filtrate with constant stirring.
-
The solid product will precipitate. Collect the solid by filtration.
-
Dry the solid product.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Visualization
The following diagram illustrates a logical workflow for optimizing the solvent for the synthesis of this compound.
Caption: Workflow for Solvent Optimization in Benzofuran Synthesis.
References
Validation & Comparative
Spectroscopic Analysis of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate: A Comparative Guide
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural features of synthetic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate and its analogues, supported by experimental protocols.
¹H and ¹³C NMR Spectral Data
Table 1: ¹³C NMR Spectral Data for Ethyl 3-(acetylamino)-5-bromo-1-benzofuran-2-carboxylate
| Atom Number | Chemical Shift (δ, ppm) |
| C=O (ester) | 168.5 |
| C=O (amide) | 160.5 |
| C2 | 148.1 |
| C3 | 115.3 |
| C3a | 129.5 |
| C4 | 125.5 |
| C5 | 116.2 |
| C6 | 121.7 |
| C7 | 112.8 |
| C7a | 145.9 |
| -OCH₂CH₃ | 61.2 |
| -OCH₂CH₃ | 14.1 |
| -COCH₃ | 170.1 |
| -COCH₃ | 23.0 |
Data obtained from publicly available spectral databases.
For the target compound, this compound, the following ¹H NMR spectrum is predicted based on established substituent effects on the benzofuran scaffold.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -NH₂ | 5.0-6.0 | Broad Singlet | - | 2H |
| H4 | ~7.8 | Doublet | ~2.0 | 1H |
| H6 | ~7.4 | Doublet of Doublets | ~8.8, 2.0 | 1H |
| H7 | ~7.3 | Doublet | ~8.8 | 1H |
| -OCH₂CH₃ | ~4.4 | Quartet | ~7.1 | 2H |
| -OCH₂CH₃ | ~1.4 | Triplet | ~7.1 | 3H |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound can be achieved via the following procedure.[1][2] A mixture of 5-bromo-2-hydroxybenzonitrile (1.98 g, 10 mmol), ethyl chloroacetate (1.23 g, 10 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol) in dimethylformamide (DMF, 20 mL) is refluxed for 2 hours. After cooling, the reaction mixture is poured into ice water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure product.[1][2]
NMR Data Acquisition
A general protocol for acquiring ¹H and ¹³C NMR spectra is as follows: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 5-10 mg/mL. The spectra are recorded on a 400 MHz (or higher) NMR spectrometer. ¹H NMR spectra are typically acquired with 16-32 scans, and ¹³C NMR spectra with 1024-2048 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).
Logical Workflow for NMR Analysis
The following diagram illustrates the general workflow from sample preparation to spectral analysis in NMR spectroscopy.
Caption: A flowchart illustrating the key stages of an NMR experiment.
References
Interpreting the Mass Spectrum of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate: A Comparative Guide
For researchers, scientists, and professionals engaged in drug development, the precise structural elucidation of novel compounds is a critical step. Mass spectrometry stands as a powerful analytical technique for this purpose, providing valuable information about a molecule's mass and fragmentation pattern. This guide offers a detailed interpretation of the expected mass spectrum of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, a substituted benzofuran with potential applications in medicinal chemistry.
Predicted Mass Spectrum Analysis
The mass spectrum of this compound is predicted to exhibit a characteristic molecular ion peak and a series of fragment ions resulting from the cleavage of its functional groups. The presence of bromine is expected to produce a distinct isotopic pattern for bromine-containing fragments.
Molecular Ion Peak: The molecular formula of the compound is C₁₁H₁₀BrNO₃.[1][2] The nominal molecular weight is 284 g/mol . Due to the presence of bromine, the molecular ion region will display two peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope (m/z = 283) and another for the molecule with the ⁸¹Br isotope (m/z = 285).
Major Fragmentation Pathways: The fragmentation of the molecular ion is anticipated to be driven by the presence of the ethyl ester, amino, and benzofuran core functionalities. Key predicted fragmentation patterns include:
-
Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the ester's C-O bond is a common fragmentation pathway for ethyl esters. This would result in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), leading to the formation of a prominent acylium ion.
-
Loss of an ethylene molecule (C₂H₄): A McLafferty-type rearrangement involving the ethyl ester group could lead to the loss of an ethylene molecule (28 Da).
-
Decarbonylation (loss of CO): The benzofuran ring system can undergo decarbonylation, leading to the loss of a carbon monoxide molecule (28 Da).
-
Loss of the entire ester group (-COOCH₂CH₃): Cleavage of the bond between the benzofuran ring and the carboxyl group would result in the loss of the ethyl carboxylate radical (•COOCH₂CH₃, 73 Da).
-
Cleavage of the bromine atom: Loss of the bromine radical (•Br, 79 or 81 Da) is another plausible fragmentation pathway.
Comparison of Predicted Fragment Ions
The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and the corresponding neutral losses from the molecular ion [M]⁺•. The m/z values are calculated based on the ⁷⁹Br isotope.
| m/z | Proposed Fragment Structure | Neutral Loss | Notes |
| 283/285 | [C₁₁H₁₀BrNO₃]⁺• | - | Molecular ion peak (M⁺•), showing the characteristic bromine isotope pattern. |
| 255/257 | [C₁₁H₉BrNO₂]⁺ | •CH₃ | Loss of a methyl radical from the ethyl group. |
| 238/240 | [C₉H₆BrNO₂]⁺ | •OCH₂CH₃ | Loss of the ethoxy group from the ester. |
| 210/212 | [C₈H₆BrNO]⁺ | -COOCH₂CH₃ | Loss of the entire ethyl ester group. |
| 204 | [C₁₁H₁₀NO₃]⁺ | •Br | Loss of the bromine atom. |
| 182/184 | [C₈H₅BrO]⁺ | -NH₂ -CO | Loss of the amino group and carbon monoxide. |
Experimental Protocol for Mass Spectrometry Analysis
To experimentally obtain the mass spectrum of this compound, the following protocol can be employed:
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electron ionization (EI) source.
Sample Preparation:
-
Dissolve a small amount of the solid compound (approximately 1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
-
Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
Mass Spectrometer Settings (Typical for EI):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 50-500
-
Scan Rate: 1 scan/second
Data Analysis:
-
Acquire the mass spectrum and identify the molecular ion peak.
-
Analyze the fragmentation pattern and compare the observed fragment ions with the predicted values.
-
Utilize high-resolution mass data to confirm the elemental composition of the molecular ion and key fragment ions.
Fragmentation Pathway Diagram
The following diagram, generated using the DOT language, illustrates the predicted major fragmentation pathways of this compound.
Predicted fragmentation of this compound.
This guide provides a foundational framework for interpreting the mass spectrum of this compound. Experimental verification is essential to confirm these predictions and to fully elucidate the compound's fragmentation behavior under specific analytical conditions.
References
A Comparative Guide to the Structural Analysis of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three common analytical techniques for the structural elucidation of small organic molecules, using Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate as a case study. The methodologies discussed are single-crystal X-ray diffraction (XRD), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Each technique offers unique insights into the molecular structure, and their comparative evaluation will aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: Comparison of Analytical Techniques
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing | Connectivity of atoms, chemical environment of nuclei, solution-state conformation | Molecular weight, elemental composition, fragmentation patterns |
| Sample Requirements | High-quality single crystal | Soluble sample in a suitable deuterated solvent | Small sample amount, can be in solid or solution |
| Strengths | Unambiguous determination of absolute configuration and solid-state conformation | Non-destructive, provides information on dynamic processes in solution | High sensitivity, provides information on molecular formula and substructures |
| Limitations | Crystal growth can be challenging, not suitable for amorphous solids or liquids | Lower sensitivity than MS, can be complex for large molecules | Does not provide 3D structural information directly |
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. The analysis of this compound has been reported, revealing detailed information about its molecular geometry and intermolecular interactions.[1][2]
Experimental Protocol
A suitable single crystal of the title compound is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated. The resulting data is used to solve and refine the crystal structure.
Crystal Growth: The compound was synthesized by refluxing a mixture of 5-bromo-2-hydroxybenzonitrile, ethyl chloroacetate, and potassium carbonate in DMF. The resulting solid was filtered, dried, and recrystallized from ethanol to yield single crystals suitable for XRD analysis.[1][2]
Data Collection and Refinement: Data for this compound was collected on a Bruker Kappa APEXII CCD diffractometer using Mo Kα radiation at 293 K.[1][2] The structure was solved by direct methods and refined by full-matrix least-squares on F².
Crystallographic Data for this compound[1][2]
| Parameter | Value |
| Chemical Formula | C₁₁H₁₀BrNO₃ |
| Molecular Weight | 284.11 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.775 (5) |
| b (Å) | 25.550 (2) |
| c (Å) | 7.640 (1) |
| β (°) | 98.292 (1) |
| Volume (ų) | 1115.5 (10) |
| Z | 4 |
| R-factor (%) | 3.3 |
| wR-factor (%) | 7.6 |
The analysis reveals that the benzofuran unit and the ester group are nearly planar. The crystal structure is stabilized by intramolecular N—H···O and intermolecular N—H···O hydrogen bonds, forming a chain extending along the[3] direction.[1][2]
A similar compound, Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate, has also been analyzed by single-crystal XRD, providing a basis for structural comparison.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. Standard experiments include ¹H, ¹³C, and may also include 2D experiments like COSY, HSQC, and HMBC for unambiguous assignment of signals. A detailed protocol for the complete ¹H and ¹³C NMR spectral analysis of dihydrobenzofuran neolignans provides a good example of the steps involved, including the use of various 2D NMR techniques for unequivocal assignments.
Expected Spectral Features
Based on the structure of this compound, the following signals would be expected in the NMR spectra:
-
¹H NMR: Signals corresponding to the aromatic protons on the benzofuran ring, the amino protons, and the ethyl group protons (a quartet and a triplet). The chemical shifts and coupling constants of the aromatic protons would provide information about their substitution pattern.
-
¹³C NMR: Signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the ethyl group carbons. Computed ¹³C NMR data for a similar compound, Ethyl 3-(acetylamino)-5-bromo-1-benzofuran-2-carboxylate, is available and can serve as a reference.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. This data is crucial for confirming the identity of a synthesized molecule.
Experimental Protocol
A small amount of the sample is introduced into the mass spectrometer. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS). High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the molecular formula. A study on the analysis of benzofuran derivatives using ESI-ion trap and ESI-quadrupole time-of-flight mass spectrometry highlights the utility of this technique for this class of compounds.
Expected Mass Spectrum
For this compound (C₁₁H₁₀BrNO₃), the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (284.11 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). Fragmentation peaks would correspond to the loss of specific groups, such as the ethyl ester or parts of the benzofuran ring, providing further structural information. Mass spectral data for a related compound, Ethyl 5-bromo-3-[(4-morpholinylacetyl)amino]-1-benzofuran-2-carboxylate, is available and shows characteristic fragmentation patterns.
Workflow and Pathway Diagrams
To visualize the experimental and logical processes described, the following diagrams are provided.
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationship between analytical techniques and the information they provide.
References
A Comparative Guide to the FT-IR Spectral Analysis of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Predicted FT-IR Spectral Data
The FT-IR spectrum of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is expected to exhibit a series of absorption bands corresponding to the vibrations of its specific functional groups. The following table summarizes the predicted characteristic peaks, their expected wavenumber ranges, and the corresponding vibrational modes.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Primary Aromatic Amine | N-H Stretch | 3500 - 3300 | Medium | Two distinct bands are expected for the symmetric and asymmetric stretches.[4][5][6] |
| N-H Bend | 1650 - 1580 | Medium | This peak may sometimes be sharp.[4] | |
| Ethyl Ester | C=O Stretch | 1730 - 1715 | Strong | The conjugation with the benzofuran ring may shift this peak to a slightly lower wavenumber compared to aliphatic esters.[7][8] |
| C-O Stretch | 1300 - 1000 | Strong | Two or more bands are characteristic of esters in this region.[7][8][9] | |
| Benzofuran Ring | Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak | Multiple bands are expected due to the complex vibrations of the aromatic system.[10] |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | ||
| Aromatic Bromide | C-Br Stretch | < 700 | Medium to Strong | This peak is in the fingerprint region and can be difficult to assign definitively.[11][12][13] |
| Alkyl Groups (Ethyl) | C-H Stretch | 3000 - 2850 | Medium |
Experimental Protocols
To obtain a high-quality FT-IR spectrum of a solid sample such as this compound, the following experimental protocol is recommended.
Sample Preparation: KBr Pellet Method
-
Grinding: In an agate mortar and pestle, finely grind approximately 1-2 mg of the solid sample.
-
Mixing: Add 100-200 mg of dry, FT-IR grade potassium bromide (KBr) to the ground sample. Gently mix the two powders with a spatula.
-
Further Grinding: Grind the mixture for another 1-2 minutes to ensure a homogenous blend and to reduce the particle size.
-
Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Data Acquisition
-
Background Scan: With the sample chamber empty, run a background scan to record the spectrum of the ambient atmosphere (CO₂ and water vapor). This background spectrum will be automatically subtracted from the sample spectrum.
-
Sample Scan: Place the sample holder with the KBr pellet into the sample chamber.
-
Spectral Collection: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled with their respective wavenumbers.
Visualizations
Molecular Structure and Key Functional Groups
The following diagram illustrates the chemical structure of this compound, highlighting the key functional groups that give rise to characteristic FT-IR absorption bands.
Caption: Key functional groups of this compound.
FT-IR Analysis Workflow
The logical workflow for the FT-IR analysis of a solid organic compound is depicted in the following diagram.
References
- 1. Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. IR Spectrum: Amines [quimicaorganica.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Bromination Enhances the Anticancer Potential of Benzofuran Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of brominated versus non-brominated aminobenzofuran analogues. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to inform the design and development of more potent therapeutic agents.
The introduction of a bromine atom to the benzofuran scaffold has been shown to significantly enhance the anticancer properties of this class of compounds. This halogenation can lead to increased cytotoxicity against various cancer cell lines, a phenomenon attributed to bromine's ability to increase lipophilicity and act as a hydrogen bond acceptor, thereby potentially improving cell membrane penetration and interaction with intracellular targets. This guide focuses on a comparative analysis of brominated and non-brominated benzofuran derivatives, with a particular emphasis on their anticancer activity.
Comparative Analysis of Anticancer Activity
A study comparing the cytotoxic effects of a series of 3-aryl-1-(benzofuran-2-yl)-2-propen-1-ones (chalcones) revealed a marked increase in potency for the brominated analogue. The non-brominated parent compound was compared with its 5-bromo-substituted derivative for its ability to inhibit the growth of human breast adenocarcinoma (MCF-7) and prostate carcinoma (PC-3) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay.
| Compound | Substitution | Cancer Cell Line | IC50 (µM)[1] |
| 3-phenyl-1-(benzofuran-2-yl)propenone | Non-brominated | MCF-7 | >100 |
| PC-3 | >100 | ||
| 3-phenyl-1-(5-bromo-benzofuran-2-yl)propenone | 5-Bromo | MCF-7 | 12.5 |
| PC-3 | 15.2 |
The data clearly indicates that the addition of a bromine atom at the 5-position of the benzofuran ring dramatically increases the cytotoxic activity against both MCF-7 and PC-3 cancer cells, lowering the IC50 value from over 100 µM to the low micromolar range.[1]
Further research has corroborated the positive impact of bromination on the anticancer activity of benzofuran derivatives. Studies on other substituted benzofurans have also shown that the introduction of a bromine atom to a methyl or acetyl group on the benzofuran scaffold enhances cytotoxicity.[2]
Mechanism of Action: Tubulin Polymerization Inhibition
A key mechanism through which many benzofuran derivatives exert their anticancer effects is the inhibition of tubulin polymerization.[3] Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and are essential for cell division, particularly the formation of the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).
While the specific mechanism for the compared benzofuran chalcones was not detailed in the primary study, it is a well-established pathway for this class of compounds. The increased potency of the brominated derivative could be due to enhanced binding affinity to the colchicine-binding site on β-tubulin, a common target for benzofuran-based tubulin inhibitors.
Figure 1. Proposed mechanism of action for brominated aminobenzofurans.
Experimental Protocols
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Test compounds (brominated and non-brominated aminobenzofurans) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4][5][6]
Figure 2. Experimental workflow for the MTT cytotoxicity assay.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Test compounds dissolved in DMSO
-
Microplate reader with temperature control and capability to read absorbance at 340 nm
Procedure:
-
Reaction Setup: A reaction mixture containing tubulin in polymerization buffer and GTP is prepared on ice.
-
Compound Addition: The test compound or vehicle control is added to the reaction mixture in a pre-chilled 96-well plate.
-
Initiation of Polymerization: The plate is transferred to a microplate reader pre-warmed to 37°C to initiate polymerization.
-
Turbidity Measurement: The increase in turbidity (light scattering) due to microtubule formation is monitored by measuring the absorbance at 340 nm at regular intervals for a set period (e.g., 60 minutes).
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The IC50 for polymerization inhibition is calculated by plotting the inhibition of polymerization against the compound concentration.[7][8][9]
Conclusion
The available data strongly suggests that the incorporation of bromine into the aminobenzofuran scaffold is a promising strategy for enhancing anticancer activity. The significant increase in cytotoxicity observed in the 5-bromo-benzofuran chalcone derivative highlights the potential of this modification. While the primary mechanism of action for many benzofurans is the inhibition of tubulin polymerization, further studies are warranted to confirm this for specific brominated aminobenzofuran analogues and to explore other potential cellular targets. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of these potent compounds as next-generation anticancer agents.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate and Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, benzofuran scaffolds are recognized for their wide-ranging pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a detailed comparison of two closely related brominated benzofuran derivatives: Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate and Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. This objective analysis, supported by structural data and synthesis protocols, aims to inform researchers, scientists, and drug development professionals on the key attributes and potential applications of these compounds.
Chemical and Physical Properties
Both molecules share a common ethyl 5-bromo-1-benzofuran-2-carboxylate core, with the primary distinction being the substituent at the 3-position: a primary amine in the former and an ethoxycarbonylamino group in the latter. This structural difference is expected to influence their physicochemical properties and biological activities.
| Property | This compound | Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate |
| Molecular Formula | C₁₁H₁₀BrNO₃[1] | C₁₄H₁₄BrNO₅[2] |
| Molecular Weight | 284.11 g/mol [1] | 356.17 g/mol [2] |
| Melting Point | 154–156 °C[1] | 93–94 °C[2] |
| Appearance | Not specified (likely solid) | Yellow solid[2] |
| Dihedral Angle (Ester Group vs. Benzofuran Plane) | 5.25 (2)°[1] | 7.84 (2)° (major component)[2] |
| Dihedral Angle (Amide Group vs. Benzofuran Plane) | Not Applicable | 39.69 (2)°[2] |
| Intramolecular Interactions | N—H⋯O interaction[1] | N—H⋯O hydrogen bond[2] |
| Intermolecular Interactions | N—H⋯O hydrogen bonds forming a chain[1] | C—H⋯O and N—H⋯O hydrogen bonds forming dimers and chains[2] |
Synthesis and Experimental Protocols
The synthesis of both compounds starts from a common precursor, highlighting the facile derivatization potential of the benzofuran core.
Synthesis of this compound
This compound is synthesized from 5-bromo-2-hydroxybenzonitrile and ethyl chloroacetate.
Experimental Protocol:
A mixture of 5-bromo-2-hydroxybenzonitrile (1.98 g, 0.01 mol), ethyl chloroacetate (1 ml, 0.01 mol), and potassium carbonate (2.76 g, 0.02 mol) in 5 ml of DMF is refluxed for 90 minutes.[1] The potassium carbonate is then removed by filtration. Crushed ice is added to the filtrate with constant stirring to precipitate the product. The resulting solid is filtered, dried, and recrystallized from ethanol.[1]
Synthesis of Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate
This derivative is prepared from this compound.
Experimental Protocol:
A mixture of ethyl 3-amino-5-bromobenzofuran-2-carboxylate (2.84 g, 0.01 mol), anhydrous potassium carbonate (2.76 g, 0.02 mol), and ethyl chloroformate (5 ml) in 30 ml of dry benzene is heated under reflux for 8 hours.[2] The reaction mixture is filtered, and the potassium salts are washed with benzene. The filtrate is then concentrated to yield the desired product as a yellow solid, which is subsequently recrystallized from ethanol.[2]
Potential Biological Activities and Comparative Performance
Potential Anticancer Activity
Benzofuran derivatives are known to exhibit anticancer properties by targeting various signaling pathways.[3][4] The presence of a bromine atom can enhance the cytotoxic potential of these compounds.[5]
Caption: Potential anticancer signaling pathways targeted by benzofuran derivatives.
Potential Antimicrobial Activity
Substituted benzofurans have also demonstrated significant antibacterial and antifungal activities.[6][7] The bromo-substituent, in particular, has been associated with potent antimicrobial effects in this class of compounds.
Experimental Protocols for Biological Assays
To facilitate the evaluation of these compounds, standardized protocols for assessing their potential anticancer and antimicrobial activities are provided below.
Anticancer Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Experimental Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the benzofuran compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the benzofuran compounds in a 96-well microtiter plate with broth medium.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound and Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate represent two promising scaffolds for further investigation in drug discovery. Their distinct substitutions at the 3-position offer a key point of differentiation for structure-activity relationship studies. While direct comparative data is lacking, the established biological activities of the broader benzofuran class suggest their potential as anticancer and antimicrobial agents. The provided synthesis and biological assay protocols offer a framework for the systematic evaluation and comparison of these and other novel benzofuran derivatives. Further research is warranted to elucidate their specific mechanisms of action and to evaluate their therapeutic potential in preclinical models.
References
- 1. Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
High-Resolution Mass Spectrometry for the Analysis of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of high-resolution mass spectrometry (HRMS) for the characterization of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. While direct HRMS data for this specific molecule is not extensively published, this document outlines a robust experimental protocol based on established methodologies for similar benzofuran derivatives and small organic molecules.[1][2][3][4][5] We will compare the expected performance of HRMS with other analytical techniques and present the data in a clear, comparative format.
Comparative Analysis of Analytical Techniques
High-resolution mass spectrometry offers unparalleled accuracy in mass measurement, enabling the confident determination of elemental composition. This is a significant advantage over lower-resolution techniques and complementary to other structural elucidation methods.
| Analytical Technique | Information Provided | Mass Accuracy | Resolution | Sample Requirements | Throughput |
| High-Resolution Mass Spectrometry (HRMS) | Elemental Composition, Molecular Weight, Fragmentation Pattern | < 5 ppm | > 10,000 | ng to µg | High |
| Single Crystal X-ray Diffraction | 3D Molecular Structure, Crystal Packing | N/A | Atomic | Single Crystal | Low |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of Atoms, 3D Structure in Solution | N/A | Atomic | mg | Medium |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular Weight, Fragmentation Pattern | Nominal | Low | Volatile, Thermally Stable | High |
| Liquid Chromatography-UV/Vis Spectroscopy (LC-UV) | Purity, Quantification | N/A | N/A | µg to mg | High |
Experimental Protocol: HRMS Analysis of this compound
This protocol describes a standard approach for the analysis of the target compound using liquid chromatography coupled to a high-resolution mass spectrometer (LC-HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile or methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection.
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, increase to 95% B over 10-15 minutes, hold for 2 minutes, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 30-40 °C.
3. High-Resolution Mass Spectrometry (HRMS) Conditions
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended for this compound due to the presence of an amino group.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Temperature: 350-450 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Mass Range: m/z 50-500.
-
Acquisition Mode: Full scan MS and data-dependent MS/MS (dd-MS2).
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be used to obtain a rich fragmentation spectrum.
-
Calibration: The instrument should be calibrated immediately prior to analysis using a suitable reference standard to ensure high mass accuracy. An internal calibrant can also be used for real-time mass correction.[6]
Expected HRMS Data
Based on the chemical formula of this compound (C₁₁H₁₀BrNO₃), the following theoretical exact masses can be calculated for the protonated molecule [M+H]⁺, considering the isotopes of bromine:
| Ion | Theoretical Exact Mass (m/z) |
| [C₁₁H₁₁⁷⁹BrNO₃]⁺ | 283.9917 |
| [C₁₁H₁₁⁸¹BrNO₃]⁺ | 285.9896 |
The high resolution and mass accuracy of the instrument should allow for the experimental measurement of these ions to within 5 ppm of the theoretical values, confirming the elemental composition. The MS/MS spectrum will provide valuable structural information through the analysis of fragment ions.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the HRMS analysis of this compound.
Caption: Workflow for the LC-HRMS analysis of this compound.
Comparative Decision Pathway for Compound Characterization
The choice of analytical technique often depends on the specific research question. The following diagram illustrates a decision-making process for the characterization of a novel benzofuran derivative.
Caption: Decision tree for selecting analytical techniques for benzofuran derivative characterization.
References
- 1. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
A Comparative Guide to Analytical Methods for Purity Determination of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the purity of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the principles, experimental protocols, and comparative performance of several key analytical techniques, supported by representative experimental data.
Overview of Analytical Techniques
The purity of this compound can be assessed using a variety of analytical methods. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Elemental Analysis. Each method offers distinct advantages and is suited for detecting different types of impurities.
Table 1: Comparison of Analytical Methods for Purity Analysis
| Method | Principle | Information Provided | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| RP-HPLC | Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. | Purity (%), presence of related substances and degradation products. | Typically in the µg/mL to ng/mL range. | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds. | Requires a chromophore for UV detection, method development can be time-consuming. |
| GC-MS | Separation of volatile compounds based on their boiling points and partitioning between a stationary phase and a carrier gas, followed by mass-based detection. | Identification and quantification of volatile and semi-volatile impurities. | Can reach pg to fg levels for some compounds.[1] | High sensitivity, excellent for identifying unknown volatile impurities through mass spectral libraries. | Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation.[2] |
| qNMR | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. | Absolute purity determination without the need for a specific reference standard of the analyte.[3][4] | Typically in the mg range.[5] | Provides structural information, non-destructive, universal detector for soluble compounds. | Lower sensitivity compared to chromatographic methods, requires a highly pure internal standard. |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases (e.g., CO2, H2O, N2), which are then quantified. | Determination of the mass fractions of C, H, N, and heteroatoms (e.g., Br). | Typically requires mg of sample. | Confirms the elemental composition of the bulk sample. | Does not provide information on the nature of impurities, less sensitive to minor impurities. |
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the most widely used technique for the purity assessment of pharmaceutical intermediates due to its high resolving power and sensitivity.
Experimental Protocol: RP-HPLC
This proposed method is based on common practices for analyzing aromatic and heterocyclic compounds and would require validation for this specific analyte.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (with 0.1% trifluoroacetic acid, TFA).
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Presentation
Table 2: Representative HPLC Purity Data
| Peak No. | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.15 | Impurity A (e.g., Starting Material) |
| 2 | 15.2 | 99.75 | This compound |
| 3 | 18.9 | 0.10 | Impurity B (e.g., Dimer) |
Workflow Diagram
Caption: Workflow for RP-HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process.
Experimental Protocol: GC-MS
This protocol is a general guideline for the analysis of brominated aromatic compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 min at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
Data Presentation
Table 3: Potential Volatile Impurities Detectable by GC-MS
| Retention Time (min) | Compound | Key m/z fragments |
| (Hypothetical) | Ethyl Chloroacetate | 122, 77, 45 |
| (Hypothetical) | 5-Bromo-2-hydroxybenzonitrile | 197, 199, 170, 172 |
| (Hypothetical) | N,N-Dimethylformamide (DMF) | 73, 44, 29 |
Workflow Diagram
Caption: Workflow for GC-MS impurity profiling.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that can determine the purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard.[5]
Experimental Protocol: ¹H qNMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity and signals that do not overlap with the analyte, for example, maleic acid or 1,4-dinitrobenzene.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample and 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds).
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Data Presentation
Table 4: Representative qNMR Purity Calculation Data
| Parameter | Analyte | Internal Standard (Maleic Acid) |
| Signal (ppm) | ~7.5 (aromatic proton) | ~6.3 (alkene protons) |
| N | 1 | 2 |
| Integral (I) | 1.00 | 1.05 |
| Mass (m, mg) | 15.20 | 8.50 |
| MW ( g/mol ) | 284.11 | 116.07 |
| Purity (P, %) | To be determined | 99.9% |
| Calculated Purity | 99.6% |
Logical Relationship Diagram
Caption: qNMR purity calculation logic.
Elemental Analysis
Elemental analysis provides a fundamental assessment of a compound's purity by confirming its elemental composition.
Experimental Protocol: CHN+Br Analysis
-
Instrumentation: An elemental analyzer.
-
Principle: The sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity or infrared detection. Halogens are typically captured and quantified separately.
-
Sample Preparation: A few milligrams of the dry, homogenous sample are accurately weighed into a tin or silver capsule.
-
Analysis: The instrument is calibrated with a known standard (e.g., acetanilide). The sample is then introduced into the combustion chamber, and the elemental composition is determined by the instrument's software.
Data Presentation
Table 5: Theoretical vs. Experimental Elemental Composition
| Element | Theoretical (%) | Experimental (%) | Deviation (%) |
| Carbon (C) | 46.51 | 46.45 | -0.06 |
| Hydrogen (H) | 3.55 | 3.58 | +0.03 |
| Nitrogen (N) | 4.93 | 4.90 | -0.03 |
| Bromine (Br) | 28.12 | 28.05 | -0.07 |
Note: A deviation of ±0.4% is generally considered acceptable for a pure compound.
Workflow Diagram
Caption: Elemental analysis workflow.
Potential Impurities
Based on the synthesis of this compound, which typically involves the reaction of 5-bromo-2-hydroxybenzonitrile with ethyl chloroacetate followed by cyclization[6][7][8], potential impurities could include:
-
Starting Materials: Unreacted 5-bromo-2-hydroxybenzonitrile and ethyl chloroacetate.
-
Side-Products:
-
O-Alkylated but non-cyclized intermediate: The product of the reaction between 5-bromo-2-hydroxybenzonitrile and ethyl chloroacetate before the final ring closure.
-
Dimerization products: Self-reaction of starting materials or intermediates.
-
Over-alkylated products: Reaction of the amino group with ethyl chloroacetate.
-
-
Residual Solvents: Such as N,N-dimethylformamide (DMF) or ethanol, which are commonly used in the synthesis and recrystallization.[6][7][8]
Conclusion
A combination of analytical techniques is recommended for a comprehensive purity assessment of this compound. RP-HPLC is the primary method for determining purity and quantifying related substances. GC-MS is valuable for identifying and quantifying volatile impurities. qNMR provides an excellent orthogonal method for absolute purity determination, and elemental analysis confirms the elemental composition of the bulk material. The choice of method or combination of methods will depend on the specific requirements of the analysis, including the expected impurities and the desired level of accuracy.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Bromination of aromatic compounds by residual bromide in sodium chloride matrix modifier salt during heated headspace GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. rssl.com [rssl.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
comparative study of different synthetic routes to 3-aminobenzofurans
A Comparative Guide to the Synthetic Routes of 3-Aminobenzofurans
The 3-aminobenzofuran scaffold is a significant structural motif found in numerous biologically active compounds and is a crucial building block in medicinal chemistry and drug development.[1] These compounds have demonstrated a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties.[1] The inherent value of this scaffold has driven the development of various synthetic strategies to access these molecules efficiently.
This guide provides a comparative analysis of several prominent synthetic routes for the preparation of 3-aminobenzofurans. The methodologies are evaluated based on reaction efficiency, substrate scope, reaction conditions, and operational simplicity. Quantitative data is summarized for ease of comparison, and detailed experimental protocols for key transformations are provided.
Cyclization of Activated o-Hydroxybenzonitriles
A straightforward and widely used method for synthesizing 3-aminobenzofurans involves the base-mediated intramolecular cyclization of o-hydroxybenzonitriles bearing an activated methylene group at the ortho-alkoxy position. The reaction proceeds via an initial deprotonation of the active methylene, followed by a nucleophilic attack on the nitrile group, leading to the formation of the 3-amino-substituted benzofuran ring.
A key example of this strategy is the synthesis of 2-(pyridin-4-yl)-3-aminobenzofuran, a precursor for multifunctional agents for the treatment of Alzheimer's disease.[2] The synthesis starts from 2-hydroxybenzonitrile, which is first alkylated with 4-(bromomethyl) pyridine. The resulting 2-(pyridin-4-ylmethoxy)benzonitrile is then cyclized in the presence of a strong base like potassium tert-butoxide (t-BuOK) at an elevated temperature.[2]
Workflow for Synthesis via o-Hydroxybenzonitrile Cyclization
Caption: Synthesis of 3-aminobenzofuran via o-hydroxybenzonitrile cyclization.
Tandem SNAr-Cyclocondensation Strategy
For the synthesis of highly functionalized, particularly fluorinated, 3-aminobenzofurans, a tandem Nucleophilic Aromatic Substitution (SNAr)-cyclocondensation reaction is a powerful approach.[3][4] This method utilizes perfluorinated benzonitriles and α-hydroxycarbonyl compounds as starting materials.[4] The reaction is typically promoted by a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
The mechanism involves an initial SNAr reaction where the alkoxide generated from the α-hydroxycarbonyl compound displaces a fluoride ion from the perfluorinated ring. This is followed by an intramolecular condensation of the enolate onto the nitrile group, which, after tautomerization, yields the 3-aminobenzofuran product. This strategy allows for the creation of a library of novel 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans with yields ranging from low to good.[4]
Workflow for Tandem SNAr-Cyclocondensation
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
Unambiguous Structural Verification of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate: A Comparative Guide to 2D NMR and X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of two powerful analytical techniques for the structural validation of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate: two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy and single-crystal X-ray crystallography.
While X-ray crystallography offers a definitive solid-state structure, 2D NMR provides invaluable information about the molecule's structure and connectivity in solution, which is often more relevant to its biological activity. This guide will detail the hypothetical 2D NMR data that would confirm the structure of this compound and compare this approach with existing crystallographic data.
Data Presentation: Predicted NMR Data vs. X-ray Crystallography Data
For a comprehensive comparison, the predicted ¹H and ¹³C NMR chemical shifts for this compound are presented alongside the crystallographic data. The predicted NMR values are based on the analysis of structurally similar benzofuran derivatives.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 4 | ~7.8 (d) | ~125 |
| 6 | ~7.4 (dd) | ~128 |
| 7 | ~7.3 (d) | ~115 |
| NH₂ | ~5.5 (s, br) | - |
| O-CH₂ | ~4.4 (q) | ~61 |
| CH₃ | ~1.4 (t) | ~14 |
| C2 | - | ~165 (C=O) |
| C3 | - | ~140 |
| C3a | - | ~120 |
| C5 | - | ~118 |
| C7a | - | ~150 |
Table 2: Comparison of Structural Validation Techniques.
| Feature | 2D NMR Spectroscopy | X-ray Crystallography |
| Sample Phase | Solution | Solid (crystal) |
| Information Obtained | Atom connectivity, through-bond and through-space correlations, solution-state conformation | Precise bond lengths, bond angles, and solid-state conformation |
| Key Experiments | COSY, HSQC, HMBC | Diffraction pattern analysis |
| Strengths | Provides data on the molecule's structure in a biologically relevant state (solution). | Provides an unambiguous, high-resolution 3D structure. |
| Limitations | Does not provide precise bond lengths and angles. | Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state. |
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below.
1. Sample Preparation: Approximately 10-15 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy: A standard one-dimensional ¹H NMR spectrum is acquired to identify the proton signals and their multiplicities.
3. Correlation Spectroscopy (COSY): The COSY experiment is performed to identify proton-proton spin coupling networks. This helps in assigning protons on the same spin system, such as the ethyl group and the aromatic protons.
4. Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is used to correlate directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals.
5. Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity between different fragments of the molecule and for assigning quaternary carbons.
Visualization of Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the workflow of the 2D NMR structural validation process and the key HMBC correlations that would confirm the structure of this compound.
Conclusion
The structural validation of this compound can be robustly achieved using 2D NMR spectroscopy. The combination of COSY, HSQC, and HMBC experiments provides a detailed map of the molecular connectivity in solution. While X-ray crystallography gives an exact solid-state structure, 2D NMR offers complementary data on the molecule's conformation and dynamics in a more biologically relevant environment. For drug development and medicinal chemistry applications, the use of 2D NMR is an indispensable tool for unambiguous structural elucidation and for providing insights that can inform structure-activity relationship (SAR) studies.
Comparative Anticancer Activity of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate Derivatives
A Detailed Guide for Researchers and Drug Development Professionals
The quest for novel and effective anticancer agents has led to the exploration of diverse chemical scaffolds. Among these, benzofuran derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including significant anticancer properties. This guide provides a comparative analysis of the anticancer activity of ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate and its derivatives, with supporting experimental data and detailed protocols to aid in the evaluation of this promising chemical class.
Introduction to Benzofuran Derivatives in Oncology
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a privileged scaffold in medicinal chemistry. The structural versatility of the benzofuran nucleus allows for the introduction of various substituents, leading to a diverse array of derivatives with potent pharmacological activities. Notably, the incorporation of halogen atoms, such as bromine, into the benzofuran ring has been shown to enhance the cytotoxic activity of these compounds against various cancer cell lines.[1] This guide focuses on the anticancer potential of derivatives of this compound, a key intermediate in the synthesis of more complex bioactive molecules.
Comparative Cytotoxicity Analysis
The primary method for evaluating the anticancer potential of a compound is to determine its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
While specific anticancer activity data for the parent compound, this compound, is not extensively available in the public domain, numerous studies have investigated the cytotoxicity of its closely related derivatives. The following tables summarize the IC50 values of several brominated benzofuran derivatives against a panel of human cancer cell lines. For comparative purposes, the activity of doxorubicin, a widely used chemotherapeutic agent, is also included where available.
Table 1: Cytotoxic Activity of Brominated Benzofuran Derivatives Against Various Cancer Cell Lines
| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1c | 7-Acetyl-2-(bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran | HeLa (Cervical) | 25 | [1] |
| K562 (Leukemia) | 30 | [1] | ||
| MOLT-4 (Leukemia) | 180 | [1] | ||
| 1e | 7-(Bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide | HeLa (Cervical) | 40 | [1] |
| K562 (Leukemia) | 35 | [1] | ||
| MOLT-4 (Leukemia) | 45 | [1] | ||
| 2d | Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate | HeLa (Cervical) | 85 | [1] |
| K562 (Leukemia) | 60 | [1] | ||
| MOLT-4 (Leukemia) | 70 | [1] | ||
| 3a | Methyl 6-(2,2-dibromo-1-hydroxyethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate | HeLa (Cervical) | 20 | [1] |
| K562 (Leukemia) | 25 | [1] | ||
| MOLT-4 (Leukemia) | 30 | [1] | ||
| 3d | Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylate | HeLa (Cervical) | 35 | [1] |
| K562 (Leukemia) | 40 | [1] | ||
| MOLT-4 (Leukemia) | 30 | [1] | ||
| Doxorubicin | - | HeLa (Cervical) | ~0.040 | [2] |
| K562 (Leukemia) | - | |||
| MOLT-4 (Leukemia) | - |
Table 2: Comparative Cytotoxicity of a 5-Chlorobenzofuran-2-carboxamide Derivative and Doxorubicin
| Compound | Target/Mechanism | IC₅₀ (μM) vs. MCF-7 Cells | Caspase-3 Activation (Fold Increase vs. Control) | Reference |
| Compound 15 | Apoptosis Induction | 0.041 | ~8-fold | [2] |
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition | ~0.040 | ~8-fold | [2] |
Mechanistic Insights: Signaling Pathways
Benzofuran derivatives exert their anticancer effects through various mechanisms, often targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Caption: Proposed anticancer mechanisms of benzofuran derivatives.
One of the key targets for some benzofuran derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[3] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, thereby inhibiting their growth and metastasis. Other implicated pathways include the PI3K/Akt/mTOR and NF-κB signaling pathways, which are crucial for cancer cell proliferation and survival.[1] Furthermore, some derivatives have been shown to interfere with tubulin polymerization, leading to cell cycle arrest.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
Experimental Workflow for In Vitro Screening
Caption: General workflow for in vitro screening of anticancer compounds.
Cell Viability Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., HeLa, K562, MOLT-4) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives and incubate for a further 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curves.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the benzofuran derivatives for the indicated time.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.
-
Washing: Wash the cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.
Protocol:
-
Reaction Setup: In a microplate, add the kinase buffer, recombinant human VEGFR-2 enzyme, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (e.g., a synthetic peptide) and ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) to measure the amount of ATP consumed.
-
Signal Measurement: Measure the luminescence signal using a microplate reader. The percentage of inhibition is calculated relative to a no-inhibitor control, and the IC50 value is determined.[4]
Conclusion
The available data strongly suggest that derivatives of this compound represent a promising scaffold for the development of novel anticancer agents. The presence of the bromine atom and the potential for further derivatization at the amino and ester functionalities offer a rich platform for structure-activity relationship (SAR) studies to optimize potency and selectivity. The diverse mechanisms of action, including the inhibition of key signaling pathways like VEGFR-2, further highlight the therapeutic potential of this class of compounds. The experimental protocols provided in this guide offer a standardized framework for the continued investigation and comparative evaluation of these promising anticancer candidates. Further research focusing on the specific anticancer activity of the parent compound and a broader range of its derivatives is warranted to fully elucidate their potential in oncology.
References
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 3-Aminobenzofuran Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3-aminobenzofuran analogs, detailing their structure-activity relationships (SAR) across various therapeutic targets. The information is supported by experimental data and methodologies to aid in the design and development of novel drug candidates.
The 3-aminobenzofuran scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide range of biological activities. These compounds have been explored for their potential in treating neurodegenerative diseases, cancer, and ischemic conditions. Understanding the relationship between the chemical structure of these analogs and their biological activity is crucial for optimizing their therapeutic efficacy. This guide summarizes key findings from recent SAR studies, presenting quantitative data, experimental protocols, and visual representations of relevant signaling pathways.
Data Presentation: Comparative Biological Activities
The biological activity of 3-aminobenzofuran analogs is significantly influenced by the nature and position of substituents on the benzofuran core and the amino group. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications.
Cholinesterase Inhibition for Alzheimer's Disease
A series of 3-aminobenzofuran derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[1][2]
| Compound | R | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
| 5a | H | 0.81 | 1.23 |
| 5b | 2-CH₃ | 1.25 | 2.15 |
| 5c | 4-CH₃ | 0.95 | 1.89 |
| 5d | 2-OCH₃ | 2.11 | 3.45 |
| 5e | 3-OCH₃ | 81.06 | 95.21 |
| 5f | 2-F | 0.64 | 0.98 |
| 5h | 4-F | 0.72 | 1.12 |
| 5i | 2-Cl | 0.78 | 1.19 |
| 5l | 4-Cl | 0.85 | 1.34 |
| 5p | 4-NO₂ | 1.56 | 2.87 |
| Donepezil | (Reference) | 0.02 | 3.54 |
SAR Analysis:
-
The unsubstituted analog 5a displayed potent activity.[1]
-
Electron-donating groups like methyl and methoxy generally decreased inhibitory activity.[1] Notably, the 3-methoxy substitution in 5e drastically reduced potency.[1]
-
Halogen substitutions, particularly fluorine at the 2-position (5f ), resulted in the most potent compound in the series against both AChE and BuChE.[1][2]
-
The position of the halogen also influenced activity, with ortho and para substitutions being more favorable than meta.[2]
Inhibition of Ischemic Cell Death
3-Substituted-benzofuran-2-carboxylic esters have been investigated as inhibitors of ischemic cell death. The introduction of a sulfur atom in the substituent at the 3-position was found to be critical for potency.[3]
| Compound | R | Cell Death (%) | EC₅₀ (µM) |
| 10 | 2-(4-nitro-phenylsulfanyl)-acetylamino | 6.18 | 0.532 |
| 18 | 3-(pyridin-2-ylsulfanyl)-propionylamino | 7.02 | 0.557 |
SAR Analysis:
-
The presence of a sulfur-containing substituent at the 3-position of the benzofuran ring significantly enhanced the inhibitory potency against ischemic cell death.[3]
Anticancer Activity
The anticancer potential of 3-aminobenzofuran derivatives has been evaluated against various cancer cell lines.
Proximicin Analogs against Glioblastoma (U-87 MG): A series of aminobenzofuran-containing analogs of proximicins were synthesized and tested for their antiproliferative activity.[4]
| Compound | Antiproliferative Activity (IC₅₀ µg/mL) |
| 23(16) | 6.54 |
| Temozolomide | 29.19 |
SAR Analysis:
-
The benzofuran core was identified as a suitable replacement for the di-furan scaffold of proximicins, leading to compounds with higher antiproliferative activity against glioblastoma cells than the standard drug temozolomide.[4]
CDK2 Inhibition for Pancreatic Cancer: 3-(Piperazinylmethyl)benzofuran derivatives were designed as type II CDK2 inhibitors.[5]
| Compound | R | CDK2 IC₅₀ (nM) |
| 9h | m-trifluoromethylphenyl | 40.91 |
| 11d | 4-Cl-3-CF₃-phenyl | 41.70 |
| 11e | pyridyl | 46.88 |
| 13c | p-methoxyphenyl | 52.63 |
| Staurosporine | (Reference) | 56.76 |
SAR Analysis:
-
Hybridization of the benzofuran and piperazine scaffolds linked to various aromatic tails yielded potent CDK2 inhibitors.[5]
-
The thiosemicarbazide derivative with a meta-trifluoromethylphenyl group (9h ) was the most potent inhibitor.[5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Cholinesterase Inhibition Assay (Ellman's Method)
The in-vitro anticholinesterase activity of the synthesized 3-aminobenzofuran derivatives was determined using the spectrophotometric method developed by Ellman.[1]
Principle: This assay is based on the reaction of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) with the enzyme, which is then reacted with 5,5'-dithio-bis-(2-nitrobenzoic) acid (DTNB) to produce a colored product, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically.
Procedure:
-
A solution of the test compound in buffer is pre-incubated with the enzyme (AChE or BuChE) for a specified time at a controlled temperature.
-
The substrate (ATCI or BTCI) is added to the mixture.
-
DTNB is added, and the absorbance is measured at 412 nm at regular intervals.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited reaction.
-
IC₅₀ values are determined from the dose-response curves.
Cell Viability Assay (MTT Assay)
The antiproliferative activity of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
The cells are incubated for a few hours to allow formazan crystal formation.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.
Mandatory Visualization
Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel 3-aminobenzofuran analogs.
Caption: A typical workflow for structure-activity relationship studies.
Signaling Pathway Inhibition by 3-Aminobenzofuran Analogs
Several 3-aminobenzofuran derivatives have been shown to inhibit key signaling pathways involved in cell proliferation and survival. The diagram below illustrates the inhibition of the PI3K/mTOR and CDK2 pathways.
Caption: Inhibition of PI3K/mTOR and CDK2 pathways by 3-aminobenzofuran analogs.
References
- 1. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate: A Comprehensive Guide
For researchers and professionals in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, a halogenated aromatic amine, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS). Personal protective equipment (PPE) is non-negotiable. Always wear appropriate gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
Waste Classification and Segregation: The First Step to Proper Disposal
This compound falls into the category of halogenated organic waste due to the presence of bromine.[1] It is also classified as an aromatic amine, a group of compounds known for their potential toxicity and environmental hazards.[2][3][4][5] Proper segregation of this waste is critical to ensure safe handling and to prevent dangerous chemical reactions.
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Always keep halogenated waste, such as this compound, separate from non-halogenated organic waste.[6][7] This practice is not only safer but can also significantly reduce disposal costs.[6]
-
Avoid Mixing: Do not mix this waste with other incompatible waste streams, including:
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through a licensed chemical destruction facility, typically involving controlled incineration with flue gas scrubbing to neutralize hazardous combustion byproducts.[8] Under no circumstances should this chemical be discharged into sewer systems or allowed to contaminate water, soil, or animal feed.[8]
Operational Plan for Waste Collection and Disposal:
-
Container Selection: Use a designated, clearly labeled, and chemically resistant container for collecting waste of this compound. The container must have a secure, tight-fitting lid.
-
Labeling: Immediately label the waste container as "Hazardous Waste: Halogenated Organic Compound" and list "this compound" as a constituent. Include the date of initial waste addition.
-
Collection:
-
For solid waste, carefully transfer the material into the designated waste container using a dedicated scoop or spatula.
-
For solutions, pour the liquid waste carefully into the designated container, avoiding splashes. If the compound is dissolved in a solvent, the entire solution is considered halogenated waste.
-
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
-
Disposal Request: Once the container is nearly full, or in accordance with your institution's guidelines, arrange for pickup by your organization's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
| Waste Stream | Container Type | Labeling Requirements | Storage Location | Disposal Method |
| Solid this compound | Lined, sealable drum or appropriate plastic container | "Hazardous Waste," "Halogenated Organic Solid," List of contents | Designated satellite accumulation area with secondary containment | Licensed Chemical Incineration |
| Solutions containing this compound | Chemically resistant solvent waste container (e.g., polyethylene) | "Hazardous Waste," "Halogenated Organic Liquid," List of all components and approximate percentages | Designated satellite accumulation area with secondary containment | Licensed Chemical Incineration |
Emergency Procedures for Spills
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. Wearing appropriate PPE, contain the spill using an inert absorbent material. Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as halogenated waste. For large spills, contact your institution's EHS department immediately.
References
- 1. bucknell.edu [bucknell.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acs.figshare.com [acs.figshare.com]
- 5. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | CoLab [colab.ws]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. echemi.com [echemi.com]
Personal protective equipment for handling Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, operational, and disposal protocols for handling Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on safety data for structurally analogous compounds, including aromatic amines and brominated heterocycles, to ensure a high level of safety in the laboratory.
Immediate Safety Information
Based on the hazard classification of similar compounds like Mthis compound, this chemical should be handled as acutely toxic if swallowed. Standard laboratory safety protocols should be strictly followed, including working in a well-ventilated area and avoiding the creation of dust.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure. The required PPE is summarized in the table below.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles and Face Shield | ANSI Z87.1 compliant[1] | Protects against chemical splashes and airborne particles. A face shield should be worn over goggles.[1][2] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Consult manufacturer's resistance guide | Prevents direct skin contact. Double-gloving is recommended, with frequent changes.[2][3] |
| Body Protection | Flame-Resistant Laboratory Coat | Nomex® or 100% cotton recommended[1] | Protects skin and personal clothing from contamination. Must be fully buttoned.[1][4] |
| Foot Protection | Closed-Toe Shoes | Made of a non-porous material | Protects feet from spills and falling objects.[1][2] |
| Respiratory Protection | NIOSH-Approved Respirator | Use with appropriate cartridges | Required when handling outside a fume hood or if engineering controls are insufficient.[2][5] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to control exposure to airborne particulates and vapors.[1][2]
-
Preparation: Before beginning work, ensure all necessary PPE is correctly donned.[1] Cover the work surface within the fume hood with absorbent bench paper.
-
Weighing and Transfer: Use anti-static weigh paper or a tared container to weigh the solid compound, handling it carefully to minimize dust generation. A spatula should be used for all transfers.[1]
-
Solution Preparation: When dissolving the compound, slowly add the solid to the solvent to prevent splashing.[2] Keep containers capped when not in use.[1]
-
Post-Handling: After handling, decontaminate the work area by wiping it down with an appropriate solvent and cleaning agent.[2]
Disposal Plan
Chemical waste containing this compound is considered hazardous and must be disposed of accordingly.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused solid compound and contaminated materials (e.g., weigh paper, gloves) in a labeled hazardous waste container.[1][2] |
| Liquid Waste | Collect solutions in a separate, labeled hazardous waste container designated for halogenated organic solvents.[1][2] |
| Contaminated Sharps | Dispose of in a designated sharps container. |
Note: Do not dispose of this chemical down the drain or in regular trash.[1] All waste containers must be clearly labeled with the full chemical name and associated hazards and stored in a designated satellite accumulation area.[2]
Experimental Workflow and Safety Diagram
The following diagram illustrates the necessary workflow for safely handling and disposing of this compound.
Caption: Workflow for Handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 5. diplomatacomercial.com [diplomatacomercial.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
